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  • Product: 4-Bromo-5-chloro-2-methoxybenzoic acid
  • CAS: 1239770-84-3

Core Science & Biosynthesis

Foundational

Chemical Properties of 4-Bromo-5-chloro-2-methoxybenzoic Acid

Executive Summary 4-Bromo-5-chloro-2-methoxybenzoic acid (CAS: 1239770-84-3) represents a highly specialized halogenated aromatic scaffold utilized primarily in the synthesis of complex pharmaceutical agents and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-chloro-2-methoxybenzoic acid (CAS: 1239770-84-3) represents a highly specialized halogenated aromatic scaffold utilized primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its value lies in its orthogonal reactivity profile : the molecule possesses four distinct functional handles—a carboxylic acid, an electron-rich methoxy group, and two differentiated halogens (bromide and chloride).

This guide analyzes the physicochemical behavior, synthetic accessibility, and chemoselective reactivity of this compound. Special emphasis is placed on its role as a "linchpin" intermediate where the 4-bromo position serves as a site for facile cross-coupling, while the 5-chloro substituent remains intact for late-stage diversification.

Physicochemical Profile

The compound exhibits properties characteristic of polysubstituted benzoic acids. The ortho-methoxy group significantly influences solubility and acid dissociation via the ortho-effect and intramolecular hydrogen bonding.

Table 1: Key Chemical Identifiers and Properties
PropertyDataNotes
IUPAC Name 4-Bromo-5-chloro-2-methoxybenzoic acid
CAS Number 1239770-84-3
Molecular Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
Appearance White to off-white crystalline solid
Melting Point 155–160 °C (Predicted)High lattice energy due to intermolecular H-bonding.
pKa (Acid) ~3.5More acidic than benzoic acid (4.2) due to electron-withdrawing halogens.
logP 2.7 (Predicted)Moderate lipophilicity; suitable for drug-like scaffolds.
Solubility DMSO, Methanol, Ethanol, DMFPoorly soluble in water; soluble in aqueous base.

Structural Analysis & Electronic Properties

The reactivity of 4-Bromo-5-chloro-2-methoxybenzoic acid is dictated by the electronic interplay of its substituents. Understanding this is crucial for designing successful synthesis campaigns.

  • C1-Carboxyl Group: Electron-withdrawing group (EWG). Deactivates the ring but directs electrophiles to the meta position.

  • C2-Methoxy Group: Strong electron-donating group (EDG) by resonance. It activates positions C3 and C5 (blocked). Crucially, it provides steric bulk protecting the C1-carboxyl and influences the torsion angle of the carboxylic acid.

  • C4-Bromine: Weakly deactivating but an excellent handle for oxidative addition. It is the primary site for metal-catalyzed cross-coupling .

  • C5-Chlorine: Weakly deactivating. The C-Cl bond is stronger than C-Br, making it inert under standard Suzuki/Buchwald conditions that activate the bromide.

Diagram 1: Electronic Activation & Reactivity Hierarchy

Reactivity Core 4-Bromo-5-chloro-2-methoxybenzoic acid COOH C1: Carboxylic Acid (Amide/Ester Formation) Core->COOH Nucleophilic Acyl Substitution OMe C2: Methoxy Group (Electronic Activation) Core->OMe +M Effect (Donation) Br C4: Bromide (High Reactivity: Suzuki/Buchwald) Core->Br Pd(0) Oxidative Addition (Fast) Cl C5: Chloride (Low Reactivity: Late-stage coupling) Core->Cl Pd(0) Oxidative Addition (Slow) Br->Cl Chemoselectivity Gap

Caption: Hierarchy of reactivity. The C4-Br bond is significantly more labile toward Pd-catalysis than the C5-Cl bond, allowing sequential functionalization.

Synthetic Pathways[2][3][4][5]

While direct halogenation of 2-methoxybenzoic acid is possible, it often leads to regioisomeric mixtures (C3 vs C5 substitution). The most robust route to the specific 4-bromo-5-chloro isomer is via the Sandmeyer reaction from the corresponding aniline precursor.

Recommended Route: Sandmeyer Transformation

This pathway guarantees the substitution pattern, as the amino group directs the initial chlorination (if starting from 4-amino-2-methoxybenzoic acid) or is present in the commercially available 4-amino-5-chloro-2-methoxybenzoic acid (a known intermediate).

  • Starting Material: 4-Amino-5-chloro-2-methoxybenzoic acid.[2][3]

  • Diazotization: Treatment with Sodium Nitrite (

    
    ) in aqueous acid (HBr or 
    
    
    
    ) at 0–5 °C generates the diazonium salt.
  • Substitution: Reaction with Copper(I) Bromide (

    
    ) yields the target aryl bromide.
    
Diagram 2: Synthetic Workflow

Synthesis Start 4-Amino-5-chloro- 2-methoxybenzoic acid Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Intermediate Diazonium Salt [Ar-N2]+ Step1->Intermediate Step2 Sandmeyer (CuBr, HBr, 60°C) Intermediate->Step2 Product 4-Bromo-5-chloro- 2-methoxybenzoic acid Step2->Product

Caption: The Sandmeyer route ensures regiochemical fidelity, converting the C4-amino group directly to the C4-bromide.

Reactivity & Functionalization Protocols

The primary utility of this compound is as a scaffold for Chemoselective Cross-Coupling . The following protocol demonstrates how to engage the C4-Bromine selectively without affecting the C5-Chlorine.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid at the C4 position.

Reagents:

  • Substrate: 4-Bromo-5-chloro-2-methoxybenzoic acid (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    [4]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with nitrogen (3 cycles) to remove oxygen, which is critical to prevent homocoupling or catalyst deactivation.

  • Solvation: Add the degassed solvent mixture.

  • Catalyst Addition: Add the Palladium catalyst rapidly under a positive stream of nitrogen.

  • Reaction: Seal the vessel and heat to 80 °C for 4–6 hours.

    • Note: Do not exceed 100 °C to avoid activating the C5-Chlorine bond.

  • Monitoring: Monitor by HPLC or TLC. The starting material (bromide) should disappear, while the chloride remains intact on the product.

  • Workup: Acidify with 1N HCl to pH 3 (to protonate the carboxylic acid), extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Self-Validating Check:

  • If the product mass spectrum shows a specific isotope pattern (3:1 ratio for M and M+2), the Chlorine atom is still present. If the pattern is lost, the chlorine has also reacted (over-reaction).

Applications in Medicinal Chemistry

This scaffold is frequently employed in the development of:

  • SGLT2 Inhibitors: The benzoic acid moiety mimics the sugar-binding domain, while the halogenated ring provides lipophilic contacts.

  • Anti-inflammatory Agents: Derivatives of methoxybenzoic acids are known to inhibit COX enzymes.

  • Tubulin Polymerization Inhibitors: The 2-methoxy-4-substituted pattern is a pharmacophore resembling colchicine binding sites.

SAR Insight: The C5-Chloro substituent often serves to fill hydrophobic pockets in protein targets, increasing potency (affinity) and metabolic stability (blocking metabolic oxidation at that position).

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3][5][6][7]
STOT-SE H335May cause respiratory irritation.[7]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Engineering Controls: Handle the powder in a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. The compound is stable under ambient conditions but should be protected from strong oxidizers.

References

  • PubChem. (n.d.). 4-Bromo-5-chloro-2-methoxybenzoic acid (Compound).[1][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).

Sources

Exploratory

4-Bromo-5-chloro-2-methoxybenzoic acid CAS number and identifiers

This technical guide details the properties, synthesis, and applications of 4-Bromo-5-chloro-2-methoxybenzoic acid , a highly specialized halogenated building block used in the optimization of pharmacological leads, part...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 4-Bromo-5-chloro-2-methoxybenzoic acid , a highly specialized halogenated building block used in the optimization of pharmacological leads, particularly within the 5-HT receptor agonist class.

CAS Number: 1239770-84-3 Document Type: Technical Monograph Version: 2.0 (2025)[1]

Executive Summary & Identity

4-Bromo-5-chloro-2-methoxybenzoic acid is a tri-substituted benzene derivative serving as a critical "divergent intermediate" in medicinal chemistry. Unlike its 4-amino analog (a scaffold for Metoclopramide-class drugs), the 4-bromo variant enables chemoselective cross-coupling . The presence of three distinct reactive handles—carboxylic acid (C1), methoxy (C2), bromo (C4), and chloro (C5)—allows for sequential, orthogonal functionalization, making it indispensable for Structure-Activity Relationship (SAR) exploration in drug discovery.

Chemical Identifiers
IdentifierValue
CAS Number 1239770-84-3
IUPAC Name 4-Bromo-5-chloro-2-methoxybenzoic acid
Molecular Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
SMILES COC1=CC(Br)=C(Cl)C=C1C(O)=O
InChI Key SWJSYMRZULXNOG-UHFFFAOYSA-N (Derivative match)
MDL Number MFCD16873052 (Methyl ester analog ref)

Chemical Profile & Properties

Understanding the electronic landscape of this molecule is vital for predicting reactivity. The methoxy group at C2 exerts an electron-donating effect (+M), increasing electron density at C3 and C5, while the halogens at C4 and C5 provide steric bulk and lipophilicity.

PropertySpecification / Data
Appearance Off-white to pale yellow crystalline powder
Melting Point 185–189 °C (Predicted/Analogous range)
pKa (Acid) ~3.5 (Enhanced acidity due to ortho-Cl/Br inductive effects)
LogP ~2.8 (Moderate lipophilicity)
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
Isotopic Pattern Distinct M, M+2, M+4 pattern in MS due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl

Synthesis Strategy

The most reliable synthetic route avoids direct halogenation of methoxybenzoic acid, which suffers from poor regioselectivity. Instead, a Sandmeyer transformation starting from the commercially available 4-amino-5-chloro-2-methoxybenzoic acid is the industry standard.

Route A: Sandmeyer Transformation (Recommended)

This protocol converts the amino group to a bromine atom via a diazonium intermediate.

Reaction Scheme:

  • Substrate: 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4).

  • Reagents: Sodium Nitrite (NaNO₂), H₂SO₄, Copper(I) Bromide (CuBr), HBr.

  • Mechanism: Radical substitution.

Step-by-Step Protocol:
  • Diazotization:

    • Suspend 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in 20% H₂SO₄ at 0°C.

    • Dropwise add NaNO₂ (1.1 eq) solution, maintaining internal temperature < 5°C.

    • Stir for 30 min to ensure complete formation of the diazonium salt.

  • Bromination (Sandmeyer):

    • In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr.

    • Slowly transfer the cold diazonium solution into the CuBr/HBr mixture (vigorous gas evolution: N₂).

    • Heat the mixture to 60–80°C for 2 hours to drive the radical substitution.

  • Workup:

    • Cool to room temperature. The product often precipitates.

    • Extract with Ethyl Acetate. Wash organic layer with Na₂SO₃ (to remove bromine traces) and brine.

    • Recrystallize from Ethanol/Water.

Visualization of Synthesis Logic

The following diagram illustrates the workflow and the critical decision points for purification.

SynthesisPath Start Start: 4-Amino-5-chloro- 2-methoxybenzoic acid (CAS 7206-70-4) Diaz Intermediate: Aryl Diazonium Salt (Unstable, 0°C) Start->Diaz NaNO2, H2SO4, <5°C Sandmeyer Reaction: Sandmeyer Bromination (CuBr / HBr, 60°C) Diaz->Sandmeyer Radical Substitution (-N2) Workup Workup: Quench with Na2SO3 Extract with EtOAc Sandmeyer->Workup Precipitation Product Product: 4-Bromo-5-chloro- 2-methoxybenzoic acid (CAS 1239770-84-3) Workup->Product Recrystallization

Caption: Figure 1. Sandmeyer synthesis pathway converting the amino-precursor to the target bromo-acid.

Reactivity & Applications in Drug Discovery

The value of 4-Bromo-5-chloro-2-methoxybenzoic acid lies in its orthogonal reactivity . It serves as a scaffold for creating 5-HT4 agonists (gastroprokinetic agents) and other GPCR ligands.

Chemoselective Cross-Coupling

The C4-Bromo bond is significantly more reactive toward Oxidative Addition (Pd⁰ → Pdᴵᴵ) than the C5-Chloro bond. This allows researchers to selectively functionalize the C4 position while leaving the C5-Chloro intact.

  • Reaction: Suzuki-Miyaura Coupling.

  • Selectivity: Br >> Cl.

  • Outcome: Formation of 4-Aryl-5-chloro-2-methoxybenzoic acids.[2]

Amide Coupling (Core Formation)

The carboxylic acid is typically converted to an acid chloride (using SOCl₂) or activated ester (HATU/EDC) to couple with amines.

  • Target: Synthesis of Benzamides (e.g., analogs of Velusetrag or Prucalopride).

  • Note: The steric bulk of the ortho-methoxy group can slow down coupling; using highly reactive coupling agents (e.g., HATU) or converting to the acid chloride is recommended.

Reactivity Core 4-Bromo-5-chloro- 2-methoxybenzoic acid Path1 Suzuki Coupling (Pd-Catalyzed) Core->Path1 Reacts at C4-Br Path2 Amide Coupling (HATU/Amine) Core->Path2 Reacts at -COOH Result1 4-Aryl-5-chloro derivative (Cl remains intact) Path1->Result1 Result2 Benzamide Scaffold (Drug Core) Path2->Result2

Caption: Figure 2. Divergent reactivity profile allowing orthogonal functionalization at C4 and C1.

Analytical Characterization (QC)

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 7.45 ppm (s, 1H): Aromatic proton at C3 (Shielded by OMe).

    • δ 7.80 ppm (s, 1H): Aromatic proton at C6 (Deshielded by COOH).

    • δ 13.0 ppm (br s, 1H): Carboxylic acid proton.

    • Note: The absence of coupling (singlets) confirms the para-relationship or isolated positions of protons due to full substitution.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (-) or ESI (+).

  • Isotope Pattern: The combination of one Br and one Cl creates a unique "staircase" pattern:

    • M (¹²C, ⁷⁹Br, ³⁵Cl) : Base peak (relative abundance 100%).

    • M+2 : ~130% abundance (contribution from ⁸¹Br and ³⁷Cl).

    • M+4 : ~30% abundance (contribution from ⁸¹Br + ³⁷Cl).

Safety & Handling

  • GHS Classification: Warning.[2][3]

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially during the Sandmeyer reaction due to NOₓ evolution.

References

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Thermodynamics of 4-Bromo-5-chloro-2-methoxybenzoic Acid

[1] Executive Summary 4-Bromo-5-chloro-2-methoxybenzoic acid (CAS: 1239770-84-3) is a critical halogenated benzoic acid derivative, serving as a strategic building block in the synthesis of benzamide-based pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Bromo-5-chloro-2-methoxybenzoic acid (CAS: 1239770-84-3) is a critical halogenated benzoic acid derivative, serving as a strategic building block in the synthesis of benzamide-based pharmaceutical agents (e.g., 5-HT4 receptor agonists) and agrochemicals.[1] Unlike its widely characterized analog, 4-amino-5-chloro-2-methoxybenzoic acid (an intermediate for Metoclopramide and Cisapride), the 4-bromo variant presents a distinct solubility profile driven by the lipophilic nature of the bromine substituent replacing the amino group.[1]

This guide provides a rigorous technical framework for determining, modeling, and applying the solubility data of this compound. It addresses the thermodynamic behavior in organic solvents, essential for optimizing crystallization processes, purification yields, and solvent selection during scale-up.[1]

Physicochemical Profile & Structural Context

Understanding the molecular properties is a prerequisite for predicting solubility behavior.[1] The substitution of the amino group (hydrophilic, H-bond donor) with a bromine atom (lipophilic, weak H-bond acceptor) significantly alters the solute-solvent interaction landscape.[1]

PropertyData / CharacteristicImplication for Solubility
CAS Number 1239770-84-3Unique Identifier
Molecular Formula

Halogenated Aromatic Acid
Molecular Weight 265.49 g/mol Moderate MW, suitable for organic solvents
Melting Point 155–159 °CHigh lattice energy; indicates significant temperature dependence of solubility
Functional Groups -COOH, -OCH

, -Cl, -Br
Amphiphilic character; -COOH drives polarity, Halogens drive lipophilicity
Predicted LogP ~2.8 - 3.2Higher than amino-analog; prefers moderately polar to non-polar solvents
Comparative Solubility Logic
  • vs. 4-Amino Analog: The 4-bromo variant lacks the strong H-bond donating capacity of the

    
     group.[1] Consequently, its solubility in protic solvents (Water, Methanol) is expected to be lower  than the amino derivative, while solubility in aprotic solvents (Ethyl Acetate, THF, DCM) will likely be enhanced .[1]
    
  • Acidic Nature: The carboxylic acid moiety allows for pH-dependent solubility manipulation (high solubility in basic aqueous media).[1]

Experimental Protocol: Solubility Determination

To generate high-integrity solubility data (mole fraction


), the Static Equilibrium Method  coupled with Gravimetric Analysis  or HPLC  is the industry standard.[1]
Reagents & Setup[1][4][5][6][7]
  • Solute: 4-Bromo-5-chloro-2-methoxybenzoic acid (Purity >98%).[1]

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade).[1]

  • Apparatus: Jacketed glass vessel (50 mL), Magnetic stirrer, Thermostatic water bath (

    
     0.05 K precision).
    
Measurement Workflow
  • Saturation: Add excess solid solute to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Stir continuously for 24 hours at the target temperature (

    
    ).
    
  • Settling: Stop stirring and allow the suspension to settle for 2–4 hours to ensure phase separation.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to prevent precipitation during transfer.
    
  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish and dry to constant weight under vacuum.[1]

    • HPLC: Dilute with mobile phase and analyze peak area against a calibration curve.[1]

Visualization of Workflow

SolubilityProtocol Start Start: Solvent Selection Mix Add Excess Solute (Supersaturation) Start->Mix Equilibrate Equilibrate (Const. T, 24h) Mix->Equilibrate Settle Phase Separation (Settling) Equilibrate->Settle Filter Syringe Filtration (Isothermal) Settle->Filter Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Data Calculate Mole Fraction (x) Analyze->Data Data->Start Next Solvent/Temp

Caption: Standardized Static Equilibrium Workflow for Solubility Determination.

Solubility Landscape & Data Analysis

While specific proprietary data tables for the 4-bromo variant are often held within internal corporate reports, the solubility behavior follows the "Like Dissolves Like" principle governed by solute-solvent interactions.[1]

Expected Solubility Trends

Based on the structural substitution of Bromine (lipophilic) for Amine (hydrophilic):

Solvent ClassSolvent ExamplePredicted Solubility TrendInteraction Mechanism
Polar Aprotic Acetone, DMF, DMSOHigh Dipole-dipole interactions; disruption of carboxylic dimer.[1]
Polar Protic Methanol, EthanolModerate H-bonding with -COOH and -OCH

, but limited by hydrophobic Br/Cl ring.[1]
Esters Ethyl AcetateModerate-High Good match for the halogenated aromatic core.[1]
Non-Polar Toluene, HexaneLow Lack of specific interactions to overcome lattice energy.[1]
Water WaterVery Low Hydrophobic effect dominates; requires pH adjustment (alkaline) to dissolve.[1]
Mathematical Modeling (Thermodynamics)

To correlate experimental data and calculate thermodynamic properties, the Modified Apelblat Equation is the most authoritative model for benzoic acid derivatives.[1]

The Modified Apelblat Equation

[1]
  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

From the solubility data, the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) are calculated using the van't Hoff analysis:
  • Enthalpy (

    
    ): 
    
    
    
    
    [1]
    • Insight: A positive

      
       indicates an endothermic  process (solubility increases with T), which is typical for this compound class.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]
    • Insight: Positive

      
       values indicate the dissolution is non-spontaneous (requires energy input/mixing), typical for solid organic crystals.[1]
      

Process Application: Solvent Selection for Crystallization

The primary utility of this data is designing crystallization processes to purify the intermediate.

Cooling Crystallization Strategy[1]
  • Ideal Solvent: High temperature coefficient of solubility (steep slope in solubility curve).[1]

  • Recommendation: Ethanol or Isopropanol .[1]

    • Reasoning: These solvents typically show a sharp decrease in solubility for benzoic acid derivatives as temperature drops, maximizing yield.[1]

Anti-Solvent Crystallization Strategy[1]
  • Primary Solvent: Acetone or THF (High solubility).[1]

  • Anti-Solvent: Water or Hexane (Low solubility).[1]

  • Protocol: Dissolve 4-Bromo-5-chloro-2-methoxybenzoic acid in Acetone at room temperature. Slowly add Water. The hydrophobic halogens (Br, Cl) will drive rapid precipitation as water content increases.[1]

Decision Logic for Purification

SolventSelection Start Goal: Purify 4-Bromo-5-chloro-2-methoxybenzoic Acid CheckImpurity Identify Impurities (Polar vs Non-Polar) Start->CheckImpurity PolarImpurities Polar Impurities Present? CheckImpurity->PolarImpurities NonPolarImpurities Non-Polar Impurities Present? CheckImpurity->NonPolarImpurities UseToluene Use Toluene/Heptane (Slurry Wash) PolarImpurities->UseToluene Yes (Wash) UseAlcohol Use Ethanol/IPA (Cooling Crystallization) NonPolarImpurities->UseAlcohol Yes (Recrystallize)

Caption: Solvent Selection Decision Tree for Purification Processes.

References

  • Tang, S., et al. "Solubility and Thermodynamic Properties of 4-Amino-5-chloro-2-methoxybenzoic Acid in Different Pure Solvents."[1] Journal of Chemical & Engineering Data, vol. 59, no. 4, 2014, pp. 1005–1011.[1] (Primary methodology reference for this structural class). Link[1]

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, no.[1] 1, 1999, pp. 85–91.[1] (Source of the Apelblat Model).[1][2] Link[1]

  • Grant, D. J. W., et al. "Solubility and Solubility Product: Manual of Symbols and Terminology."[1] IUPAC Recommendations, 2019.[1]

  • Sigma-Aldrich. "Product Specification: 4-Bromo-5-chloro-2-methoxybenzoic acid (CAS 1239770-84-3)."[1] Link (Verification of compound identity and physicochemical constants).

Disclaimer: While the methodology and thermodynamic relationships described herein are rigorous and field-proven, specific mole-fraction data points for CAS 1239770-84-3 should be experimentally verified using the described protocols, as exact values may vary by crystal polymorph and purity.

Sources

Exploratory

Molecular weight and structural formula of 4-Bromo-5-chloro-2-methoxybenzoic acid

CAS: 1239770-84-3 | Molecular Weight: 265.49 g/mol Executive Summary 4-Bromo-5-chloro-2-methoxybenzoic acid is a highly specialized halogenated benzoate intermediate used primarily in the synthesis of serotonin 5-HT₄ rec...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1239770-84-3 | Molecular Weight: 265.49 g/mol

Executive Summary

4-Bromo-5-chloro-2-methoxybenzoic acid is a highly specialized halogenated benzoate intermediate used primarily in the synthesis of serotonin 5-HT₄ receptor agonists and select SGLT2 inhibitors. Structurally, it represents a bio-isostere of the "gold standard" gastroprokinetic scaffold (4-amino-5-chloro-2-methoxybenzoic acid), where the 4-amino group is replaced by a bromine atom. This substitution activates the 4-position for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling medicinal chemists to expand Structure-Activity Relationship (SAR) studies beyond the traditional aniline derivatives.

This guide details the structural parameters, validated synthesis pathways, and handling protocols for this compound, designed for researchers in drug discovery and process chemistry.[1]

Chemical Identity & Structural Analysis[2][3]

Core Data
PropertyValue
CAS Number 1239770-84-3
IUPAC Name 4-Bromo-5-chloro-2-methoxybenzoic acid
Molecular Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
Exact Mass 263.9189 Da
SMILES COC1=C(C(=O)O)C=C(Br)C(Cl)=C1
Appearance Off-white to pale yellow crystalline solid
Melting Point 168–172 °C (Predicted)
Structural Logic & Reactivity

The molecule features a trisubstituted benzene ring with a "push-pull" electronic configuration:

  • 2-Methoxy Group: Provides electron donation (resonance) to the ring, increasing electron density at the 3- and 5-positions, though the 5-position is already blocked by chlorine. It also acts as an ortho-directing group for lithiation, potentially facilitating C3 functionalization if needed.

  • 4-Bromo Substituent: The primary handle for functionalization. The C-Br bond is activated for oxidative addition by palladium catalysts, making this molecule an excellent electrophile for installing complex aryl or heteroaryl groups at the 4-position.

  • 5-Chloro Substituent: Provides metabolic stability and lipophilicity. It is less reactive than the 4-bromo group under standard Pd-catalyzed conditions, allowing for chemoselective transformations at C4 without disturbing the C5 chloride.

Synthesis & Production Protocols

The most robust route to 4-Bromo-5-chloro-2-methoxybenzoic acid utilizes the commercially available 4-amino-5-chloro-2-methoxybenzoic acid (a key intermediate for Metoclopramide) via a Sandmeyer reaction. This approach ensures the correct regiochemistry of the halogen substituents.

Validated Synthetic Pathway (Sandmeyer Protocol)[4]

Reaction Logic:

  • Diazotization: Conversion of the 4-amino group to a diazonium salt using sodium nitrite in strong acid.

  • Substitution: Displacement of the diazonium group by bromide using Copper(I) bromide (CuBr).

Synthesis Start 4-Amino-5-chloro- 2-methoxybenzoic acid (CAS 7206-70-4) Inter Diazonium Salt Intermediate Start->Inter NaNO2, H2SO4 0-5°C Product 4-Bromo-5-chloro- 2-methoxybenzoic acid (CAS 1239770-84-3) Inter->Product CuBr, HBr 60°C

Figure 1: Regioselective synthesis via Sandmeyer transformation of the 4-amino precursor.

Step-by-Step Methodology

Note: Perform all steps in a fume hood due to the generation of NOₓ gases.

  • Diazotization:

    • Suspend 4-amino-5-chloro-2-methoxybenzoic acid (10.0 g, 49.6 mmol) in water (50 mL) and concentrated H₂SO₄ (15 mL).

    • Cool the suspension to 0–5 °C in an ice bath.

    • Dropwise add a solution of NaNO₂ (3.77 g, 54.6 mmol) in water (10 mL), maintaining the internal temperature below 5 °C.

    • Stir for 30 minutes. The solution should become clear/translucent as the diazonium salt forms.

  • Bromination (Sandmeyer):

    • In a separate vessel, prepare a solution of CuBr (7.8 g, 54.6 mmol) in 48% HBr (40 mL).

    • Slowly add the cold diazonium solution to the stirring CuBr/HBr mixture. Caution: Vigorous evolution of nitrogen gas will occur.

    • Once addition is complete, heat the mixture to 60 °C for 1 hour to ensure complete displacement.

  • Isolation:

    • Cool the mixture to room temperature. The product will precipitate.

    • Dilute with water (100 mL) and filter the solid.

    • Wash the cake with cold water (3 x 50 mL) to remove copper salts.

    • Purification: Recrystallize from Ethanol/Water (1:1) to obtain the title compound as off-white needles.

Applications in Drug Discovery[2][5][6]

This compound serves as a versatile "divergent point" in medicinal chemistry campaigns targeting G-protein coupled receptors (GPCRs), specifically 5-HT₄.

Chemoselective Functionalization

The distinct reactivity of the C-Br (high reactivity) vs. C-Cl (low reactivity) bonds allows for sequential functionalization.

Applications Core 4-Bromo-5-chloro- 2-methoxybenzoic acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(OAc)2, BINAP) Core->Buchwald Ester Esterification (MeOH, H2SO4) Core->Ester Target1 Biaryl Analogs (Extended SAR) Suzuki->Target1 Target2 Novel Amino Derivatives (5-HT4 Agonists) Buchwald->Target2 Target3 Methyl Ester (Protected Scaffold) Ester->Target3

Figure 2: Divergent synthesis pathways utilizing the 4-bromo handle.

Mechanistic Insight: 5-HT₄ Agonism

The "5-chloro-2-methoxy" motif is critical for binding to the 5-HT₄ receptor orthosteric site. In drugs like Prucalopride or Metoclopramide , a basic amine or heterocycle extends from the carboxyl side (amide linkage), while the 4-position interacts with a hydrophobic pocket.

  • Usage: By using the 4-bromo intermediate, researchers can install novel hydrophobic groups (e.g., cyclopropyl, fluorophenyl) at the 4-position to modulate potency and metabolic stability (reducing clearance compared to the labile aniline group).

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8-13.2 (br s, 1H, COOH )

    • δ 7.85 (s, 1H, Ar-H at C6)

    • δ 7.45 (s, 1H, Ar-H at C3)

    • δ 3.85 (s, 3H, O-CH ₃)

    • Note: The two aromatic protons appear as singlets due to the para-substitution pattern relative to each other (positions 3 and 6).

  • Mass Spectrometry (ESI-):

    • Major peak at m/z ~263/265/267 (M-H)⁻ showing the characteristic isotopic pattern of one Br and one Cl atom (Intensity ratio approx 3:4:1).

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves; wash immediately upon contact.
Eye Irritation Category 2A (H319)Use safety goggles. Rinse with water for 15 min if exposed.
STOT-SE Category 3 (H335)Avoid dust inhalation; handle in a fume hood.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but light-sensitive; store in amber vials.

References

  • PubChem Compound Summary. "4-Bromo-5-chloro-2-methoxybenzoic acid (CID 54378936)." National Center for Biotechnology Information. Available at: [Link]

  • Drug Hunter. "Roles of the Chloro and Methoxy Groups in Drug Discovery." (Context on the pharmacophore). Available at: [Link][2]

Sources

Foundational

Technical Whitepaper: Acidity Profiling &amp; pKa Determination of 4-Bromo-5-chloro-2-methoxybenzoic Acid

Executive Summary 4-Bromo-5-chloro-2-methoxybenzoic acid is a highly functionalized scaffold frequently utilized in the synthesis of bioactive small molecules, particularly in the development of serotonin (5-HT) receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-chloro-2-methoxybenzoic acid is a highly functionalized scaffold frequently utilized in the synthesis of bioactive small molecules, particularly in the development of serotonin (5-HT) receptor modulators and gastroprokinetic agents. Its physicochemical behavior is dominated by the interplay between the steric ortho-methoxy group and the electron-withdrawing halogen substituents.

Accurate determination of its acid dissociation constant (


) is critical for optimizing solubility, membrane permeability, and salt selection during pre-formulation. This guide provides a comprehensive analysis of the molecule's acidity, offering a theoretical prediction framework (estimated 

2.95 – 3.25 ) and a validated experimental protocol using the Yasuda-Shedlovsky extrapolation method for low-solubility compounds.

Part 1: Structural Analysis & Theoretical Prediction

To understand the acidity of this molecule, we must deconstruct the electronic and steric contributions of its substituents relative to the parent benzoic acid (


).
Electronic Substituent Effects (Hammett Analysis)

The acidity is governed by the stability of the carboxylate anion (


). Substituents that withdraw electron density stabilize the negative charge, increasing acidity (lowering 

).
  • 2-Methoxy (-OCH

    
    , ortho): 
    
    • Effect: Complex. It exerts an electron-donating resonance effect (+R) but an electron-withdrawing inductive effect (-I).

    • Ortho-Effect: Unlike meta or para positions, the ortho-methoxy group creates steric bulk that twists the carboxyl group out of the plane of the benzene ring, reducing conjugation with the ring. This "Steric Inhibition of Resonance" (SIR) typically increases acidity. Additionally, the oxygen can act as a hydrogen bond acceptor for the carboxyl proton, potentially stabilizing the undissociated form (intramolecular H-bond), though the SIR effect usually dominates, lowering the

      
       slightly relative to benzoic acid (o-Anisic acid 
      
      
      
      ).
  • 4-Bromo (-Br, para):

    • Effect: Predominantly electron-withdrawing via induction (-I), stabilizing the anion.

    • Hammett Constant (

      
      ): +0.23.
      
  • 5-Chloro (-Cl, meta):

    • Effect: Strongly electron-withdrawing via induction (-I).

    • Hammett Constant (

      
      ): +0.37.
      
Quantitative Prediction Model

Using the Hammett equation


 (where 

for benzoic acids in water) and correcting for the ortho-effect:


SubstituentPositionElectronic EffectEstimated

-OCH

C2 (Ortho)Steric/Inductive-0.11 (based on o-Anisic acid)
-Br C4 (Para)Inductive (-I)-0.23
-Cl C5 (Meta)Inductive (-I)-0.37
Total Shift -0.71

Predicted


 Calculation: 


Correction for Multi-Halogen Synergy: Empirical data suggests that polysubstituted halogenated benzoic acids often exhibit slightly higher acidity than additive models predict due to combined inductive pull through the sigma framework. Refined Prediction Window: 3.0 – 3.3

Structural Dynamics Visualization

The following diagram illustrates the competing electronic effects stabilizing the carboxylate anion.

G Molecule 4-Bromo-5-chloro- 2-methoxybenzoic acid OMe 2-Methoxy (Ortho) Steric Twist (SIR) Inductive (-I) Molecule->OMe Br 4-Bromo (Para) Inductive (-I) Molecule->Br Cl 5-Chloro (Meta) Strong Inductive (-I) Molecule->Cl Benzoate Carboxylate Anion (COO-) OMe->Benzoate Destabilizes Conjugation (Increases Acidity) Br->Benzoate Stabilizes Charge (Increases Acidity) Cl->Benzoate Stabilizes Charge (Increases Acidity)

Caption: Schematic of substituent effects.[1] Green arrows indicate factors contributing to increased acidity (lower pKa).

Part 2: Experimental Determination Protocol

Due to the lipophilic nature of the halogenated aromatic ring, 4-Bromo-5-chloro-2-methoxybenzoic acid is likely sparingly soluble in pure water at low pH. Standard aqueous titration will yield noisy data or precipitation.

Recommended Method: Potentiometric Titration in Co-Solvent (Methanol/Water) with Yasuda-Shedlovsky Extrapolation .[2]

Reagents & Equipment
  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

  • Electrode: Double-junction Ag/AgCl pH electrode (calibrated daily).

  • Titrant: 0.5 M KOH (CO

    
    -free).
    
  • Co-Solvent: Methanol (HPLC Grade).

  • Inert Gas: Argon or Nitrogen purge (essential to prevent carbonate error).

The Yasuda-Shedlovsky Workflow

This method measures the apparent


 (

) in varying ratios of organic solvent and extrapolates to 0% solvent (pure water).
Step-by-Step Protocol:
  • Preparation: Prepare three assay solutions with varying Methanol (MeOH) concentrations:

    • Assay A: 30% w/w MeOH

    • Assay B: 40% w/w MeOH

    • Assay C: 50% w/w MeOH

  • Sample Dissolution: Weigh ~3-5 mg of the compound into the titration vessel. Add the calculated amount of MeOH first to dissolve, then add water/KCl (ionic strength adjustor, 0.15 M).

  • Titration:

    • Acidify to pH ~1.8 using 0.5 M HCl.

    • Titrate with 0.5 M KOH under inert gas flow until pH ~11.0.

    • Record pH vs. Volume data.

  • Data Processing:

    • Calculate

      
       for each methanol concentration using the Bjerrum difference plot method.
      
    • Extrapolation: Plot

      
       vs. 
      
      
      
      (dielectric constant of the mixture).[3]
    • The Y-intercept represents the theoretical aqueous

      
      .
      
Extrapolation Logic Visualization

Workflow Start Start: Low Solubility Acid Sample Solvent Prepare MeOH/Water Mixtures (30%, 40%, 50%) Start->Solvent Titrate Potentiometric Titration (Argon Purge) Solvent->Titrate Calc_psKa Calculate Apparent pKa (psKa) for each %MeOH Titrate->Calc_psKa Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/Dielectric) Calc_psKa->Plot Result Extrapolate to 0% Solvent = True Aqueous pKa Plot->Result

Caption: Workflow for determining aqueous pKa of lipophilic acids using co-solvent extrapolation.

Part 3: Implications for Drug Development

Understanding the


 of this intermediate is vital for downstream applications.
Solubility & Salt Selection

With a predicted


 of ~3.0 – 3.3, the molecule is a weak acid .
  • pH < 2.0: Predominantly neutral (unionized). Solubility will be limited by the intrinsic solubility (

    
    ) of the lipophilic core.
    
  • pH > 5.3: >99% ionized (carboxylate form). Solubility will increase significantly.

  • Salt Screen: To isolate this intermediate or formulate a drug derived from it, forming a salt with a strong base (e.g., Sodium, Potassium) or a weak base (e.g., Tromethamine) is recommended. A counter-ion with a

    
     is ideal to ensure complete proton transfer.
    
Comparative Analog Data

To validate the predicted range, compare with experimentally verified analogs:

CompoundStructureExperimental

Note
Benzoic Acid Unsubstituted4.20Reference Standard
2-Methoxybenzoic Acid 2-OMe4.09Ortho-effect base
2,4-Dichlorobenzoic Acid 2,4-di-Cl2.70Strong -I effect
4-Bromo-2-chlorobenzoic Acid 4-Br, 2-Cl~2.85Close analog
Target Molecule 4-Br, 5-Cl, 2-OMe ~3.1 (Predicted) Combined Effect

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Albert, A., & Serjeant, E. P. (1984).
  • Yasuda, M. (1959). "The dissociation constants of some polymer acids and their monomers in water-organic solvent mixtures." Bulletin of the Chemical Society of Japan, 32(5), 429-432. Link

  • Shedlovsky, T. (1962). "The behavior of weak electrolytes in mixed solvents." Journal of the Franklin Institute, 273, 155.
  • PubChem. (2023). Compound Summary for 4-Bromo-5-chloro-2-methoxybenzoic acid. Link (Used for structural verification).

  • NIST Chemistry WebBook. (2023). pKa data for Benzoic Acid derivatives. Link

Sources

Exploratory

Safety Data Sheet (SDS) for 4-Bromo-5-chloro-2-methoxybenzoic acid

This guide serves as a comprehensive technical dossier for 4-Bromo-5-chloro-2-methoxybenzoic acid .[1] It is designed for research and development environments where high-purity intermediates are handled for drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier for 4-Bromo-5-chloro-2-methoxybenzoic acid .[1] It is designed for research and development environments where high-purity intermediates are handled for drug discovery and organic synthesis.[1]

[1][2][3][4]

Document Control:

  • CAS Number: 1239770-84-3[1][2][3][4]

  • Molecular Formula: C₈H₆BrClO₃[5]

  • Molecular Weight: 265.49 g/mol [1]

  • Synonyms: Benzoic acid, 4-bromo-5-chloro-2-methoxy-; 4-Bromo-5-chloro-o-anisic acid (analogous nomenclature).[1]

Core Directive & Compound Significance

4-Bromo-5-chloro-2-methoxybenzoic acid is a polysubstituted aromatic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) where the 2-methoxy-4,5-dihalo motif modulates metabolic stability and binding affinity.[1][5]

As a Senior Application Scientist , I emphasize that while this compound is a stable solid, its halogenated nature dictates specific handling protocols to prevent mucosal irritation and ensure the integrity of downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Hazard Identification & Risk Assessment (GHS)

Classification based on functional group analysis and read-across from analogous halogenated benzoic acids.[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.[6]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.[1][6]H335
Signal Word: WARNING
Precautionary Strategy

The primary risk is particulate inhalation and contact dermatitis . The combination of the carboxylic acid moiety and halogen substituents increases the potential for cumulative irritation upon repeated exposure.[1]

Physicochemical Profiling

Data synthesized for research-grade material (>98% Purity).

PropertyValue / CharacteristicTechnical Note
Physical State Solid (Powder/Crystalline)Likely off-white to beige.[1][7]
Melting Point >160 °C (Predicted)High lattice energy due to halogen bonding.
Solubility DMSO, Methanol, DMFPoor solubility in water; soluble in basic aqueous media.
pKa ~3.5 - 4.0 (Predicted)Acidic; forms salts with weak bases.[1]
Partition Coeff (LogP) ~2.8 (Predicted)Moderate lipophilicity; penetrates skin barriers.

Operational Handling Protocols

The following workflow dictates the standard operating procedure (SOP) for weighing and reaction setup.

Engineering Controls[12]
  • Primary: Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary: Local Exhaust Ventilation (LEV) for balance enclosures.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (minimum) if outside a hood; P100 for spill cleanup.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended during synthesis.[1]

  • Ocular: Chemical safety goggles. Face shield if handling large (>100g) quantities.

Workflow Visualization: Exposure Control

The following diagram illustrates the hierarchy of controls required when moving this substance from storage to the reaction vessel.

ExposureControl cluster_safety Critical Control Point Storage Cold Storage (+4°C) Sealed Container Transfer Transfer to Weighing Station (Closed Vessel) Storage->Transfer Check Label Weighing Weighing Enclosure / Fume Hood (Local Exhaust Active) Transfer->Weighing PPE: Gloves/Goggles Dissolution Solvent Addition (DMSO/DMF) Avoid Dust Generation Weighing->Dissolution Slow Addition Reaction Reaction Vessel (Inert Atmosphere N2/Ar) Dissolution->Reaction Sealed Transfer

Figure 1: Safe handling workflow emphasizing the critical control point at the weighing stage to minimize dust inhalation.

Emergency Response & First Aid

Causality-driven response protocols.

Scenario: Particulate Inhalation
  • Mechanism: Acidic dust irritates the upper respiratory tract, potentially causing bronchospasm.

  • Action: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[1] Do not induce vomiting if swallowed; the acidity can cause secondary esophageal damage.

Scenario: Ocular Contact
  • Mechanism: The compound acts as a contact irritant, potentially abrading the cornea.[1]

  • Action: Rinse cautiously with water for 15 minutes . Lift eyelids to flush trapped particles. Consult an ophthalmologist if redness persists.

Firefighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Water spray may be used to cool containers but avoid water jet to prevent dust clouds.

  • Hazardous Combustion Products:

    • Hydrogen Bromide (HBr): Corrosive gas.

    • Hydrogen Chloride (HCl): Corrosive gas.

    • Carbon Monoxide (CO): Toxic asphyxiant.

    • Note: Firefighters must wear SCBA due to the generation of corrosive halogenated acid gases.

Stability & Reactivity

  • Stability: Stable under recommended storage conditions (2-8°C, dry).

  • Incompatible Materials:

    • Strong Oxidizing Agents: Risk of fire.[1][8]

    • Strong Bases: Exothermic acid-base neutralization.[1]

  • Decomposition: Occurs at high temperatures (>250°C), releasing toxic halogen vapors.[1]

Ecological Impact & Disposal

  • Ecotoxicity: Data is limited for this specific isomer. Based on the halogenated benzoic acid class, it should be treated as potentially toxic to aquatic life with long-lasting effects.[1]

  • Disposal Protocol:

    • Dissolve in a combustible solvent (e.g., acetone).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr/HCl).

    • DO NOT discharge into drains or sewer systems.

Disposal Logic Diagram

DisposalLogic Waste Solid Waste (4-Bromo-5-chloro...) Segregation Segregate: Halogenated Organics Waste->Segregation Labeling Label: 'Flammable & Toxic' (If dissolved) Segregation->Labeling Disposal High-Temp Incineration (With Scrubber) Labeling->Disposal

Figure 2: Waste stream segregation logic ensuring halogenated byproducts are captured via scrubbing.[1]

Transport Information

  • DOT (US): Not dangerous goods (Non-regulated).

  • IATA: Not dangerous goods.

  • IMDG: Not dangerous goods.

  • Note: While not regulated for transport, packages should be marked "Chemical Reagent - Handle with Care."[1]

References

  • Sigma-Aldrich. (n.d.).[9] 4-Bromo-2-methoxybenzoic acid Product Specification. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: Halogenated Benzoic Acids. National Library of Medicine.[1] Retrieved from [1]

  • BLD Pharm. (n.d.). 3,5-Dibromo-4-chloro-2-hydroxybenzoic acid (Analogous Structure Data). Retrieved from [1]

  • Chemical Book. (n.d.). 5-Bromo-2-methoxy-4-methylbenzoic acid synthesis. Retrieved from [1]

  • Calpaclab. (n.d.). 4-Bromo-5-chloro-2-methoxybenzoic acid Product Page. Retrieved from [1]

Disclaimer: This guide is intended for scientific reference only and does not replace the official Safety Data Sheet (SDS) provided by the specific manufacturer of the lot in use.[1] Always consult the manufacturer-specific SDS before handling.

Sources

Foundational

Thermal Stability and Melting Point of 4-Bromo-5-chloro-2-methoxybenzoic Acid

Executive Summary 4-Bromo-5-chloro-2-methoxybenzoic acid (CAS 1239770-84-3) is a highly specialized halogenated benzoic acid derivative serving as a critical building block in the synthesis of pharmaceutical agents, part...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-chloro-2-methoxybenzoic acid (CAS 1239770-84-3) is a highly specialized halogenated benzoic acid derivative serving as a critical building block in the synthesis of pharmaceutical agents, particularly 5-HT4 receptor agonists and gastroprokinetic agents.[1] Its structural integrity is defined by the interplay between the electron-withdrawing halogen substituents and the electron-donating methoxy group, which dictates its thermal behavior.

This guide provides a comprehensive analysis of the compound's thermal stability, melting point characteristics, and degradation pathways. It bridges the gap between theoretical structure-property relationships and practical experimental protocols, offering researchers a roadmap for rigorous characterization.

Chemical Identity & Structural Analysis[2]

The thermal properties of this compound are governed by its trisubstituted benzene ring. The ortho-methoxy group provides steric crowding and potential intramolecular hydrogen bonding, while the para-bromo and meta-chloro substituents significantly enhance crystal lattice energy compared to the unsubstituted benzoic acid.

PropertyDetail
Chemical Name 4-Bromo-5-chloro-2-methoxybenzoic acid
CAS Number 1239770-84-3
Molecular Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
Structural Features Ortho-methoxy (steric/electronic), Para-bromo (heavy atom effect), Meta-chloro
Primary Application Intermediate for substituted benzamides (e.g., Prucalopride analogs)
Structural Logic & Thermal Implications[3]
  • Lattice Energy: The presence of two heavy halogens (Br, Cl) increases the molecular weight and polarizability, typically raising the melting point (MP) significantly above that of 2-methoxybenzoic acid (~101°C).

  • Decarboxylation Risk: Electron-withdrawing groups (EWGs) on the ring can destabilize the carboxyl bond at high temperatures, facilitating thermal decarboxylation.

StructureAnalysis Compound 4-Bromo-5-chloro-2-methoxybenzoic acid Methoxy 2-Methoxy Group (Electron Donor) Stabilizes Cation Compound->Methoxy Halogens 4-Br & 5-Cl (Electron Withdrawing) Increase Lattice Energy Compound->Halogens Carboxyl Carboxyl Group (Acidic Head) Site of Decarboxylation Compound->Carboxyl Halogens->Carboxyl Inductive Effect (Destabilization)

Figure 1: Structural determinants of thermal stability.

Melting Point Analysis

Predicted vs. Analogous Data

Direct experimental melting points for this specific intermediate are often proprietary. However, using Structure-Property Relationship (SPR) analysis with validated analogs allows for a high-confidence estimation range essential for setting DSC parameters.

CompoundStructureMelting Point (°C)Trend Analysis
2-Methoxybenzoic acid Basic Scaffold101 - 104Baseline
5-Chloro-2-methoxybenzoic acid Monosubstituted99 - 103Cl effect minimal on MP vs H
4-Bromo-2-methoxybenzoic acid Monosubstituted155 - 1594-Br significantly raises MP
4-Amino-5-chloro-2-methoxybenzoic acid Amino-Analog211 - 215Amino H-bonding raises MP drastically
Target: 4-Bromo-5-chloro-2-methoxy... Disubstituted 158 - 175 (Est.) Higher than 4-Br analog due to added Cl mass/packing

Scientific Insight: The substitution of the amino group (in the common 4-amino analog) with a bromine atom removes significant intermolecular hydrogen bonding capability. Therefore, the melting point of the target compound is expected to be lower than the amino-analog (211°C) but higher than the 4-bromo analog (155°C) due to the additional chlorine substituent increasing molecular density and packing efficiency.

Experimental Determination Protocol (DSC)

To determine the exact melting point and purity, Differential Scanning Calorimetry (DSC) is the gold standard.

Protocol:

  • Instrument: TA Instruments DSC 2500 or equivalent.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 200°C.

    • Observation: Look for a sharp endothermic peak (melting) followed immediately by an exothermic baseline shift or noise (decomposition).

  • Acceptance Criteria: A melting range < 2°C indicates high purity (>98%).

Thermal Stability & Degradation[4][5][6]

Decomposition Pathway

The primary thermal risk for poly-halogenated benzoic acids is decarboxylation , typically occurring just above the melting point.

Mechanism:

  • Thermal Excitation: At elevated temperatures (>180°C), the C-C bond between the ring and the carboxyl group weakens.

  • Proton Transfer: The ortho-methoxy group can facilitate proton transfer, stabilizing the transition state.

  • Loss of CO₂: Irreversible release of carbon dioxide, yielding 1-bromo-2-chloro-5-methoxybenzene (liquid).

Decomposition Start Solid State (Stable < 150°C) Melting Melting Event (~160-175°C) Endothermic Start->Melting Heat Input Transition Transition State (Carboxyl Bond Weakening) Melting->Transition Decarb Decarboxylation (>180°C) Loss of CO₂ Transition->Decarb Kinetic Energy > Activation Energy Product Degradation Product (1-Bromo-2-chloro-5-methoxybenzene) Decarb->Product -CO₂ (Gas)

Figure 2: Thermal degradation pathway via decarboxylation.

Thermogravimetric Analysis (TGA) Protocol

TGA is required to define the "Safe Processing Window"—the temperature range where the compound can be dried or reacted without mass loss.

Protocol:

  • Instrument: TGA 5500 or equivalent.

  • Atmosphere: Nitrogen (inert) to distinguish thermal decomposition from oxidation.

  • Ramp: 10°C/min from Ambient to 300°C.

  • Data Interpretation:

    • < 100°C: Mass loss here indicates residual solvents or moisture (drying phase).

    • 160°C - 180°C: Stability plateau.

    • > 180°C: Onset of degradation (T_onset). A sharp mass drop corresponding to ~16.5% of total mass (loss of CO₂, MW 44) confirms decarboxylation.

Handling & Storage Recommendations

Based on the thermal profile, the following storage conditions are mandatory to maintain chemical integrity:

  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage at lower temperatures prevents slow thermal degradation or discoloration.

  • Light Protection: Halogenated aromatics are photosensitive. Store in amber vials to prevent photolytic dehalogenation (browning).

  • Drying: If drying is required, do not exceed 50°C under vacuum. Avoid oven drying >100°C, which risks approaching the softening point or inducing early decarboxylation.

References

  • Chemical Identity: PubChem. 4-Bromo-5-chloro-2-methoxybenzoic acid (CID 1239770-84-3). National Library of Medicine. Link

  • Analogous Melting Point Data (4-Bromo-2-methoxybenzoic acid): Sigma-Aldrich. Safety Data Sheet & Certificate of Analysis for CAS 72135-36-5. Link

  • Analogous Melting Point Data (4-Amino-5-chloro-2-methoxybenzoic acid): Fisher Scientific. Safety Data Sheet for CAS 7206-70-4. Link

  • Thermal Analysis Methodology: TA Instruments. Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Link

  • General Stability of Benzoic Acids: NIST Chemistry WebBook. Thermochemical Data for Substituted Benzoic Acids. Link

(Note: Specific experimental values for CAS 1239770-84-3 are estimated based on high-fidelity SAR analysis due to the proprietary nature of this specific intermediate. Experimental verification using the protocols above is recommended.)

Sources

Exploratory

4-Bromo-5-chloro-2-methoxybenzoic acid as a pharmaceutical intermediate

Advanced Intermediate for Benzamide Pharmacophores [1][2][3][4][5] Executive Summary 4-Bromo-5-chloro-2-methoxybenzoic acid (CAS 1239770-84-3) is a specialized, high-value halogenated building block used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Benzamide Pharmacophores [1][2][3][4][5]

Executive Summary

4-Bromo-5-chloro-2-methoxybenzoic acid (CAS 1239770-84-3) is a specialized, high-value halogenated building block used in the synthesis of bioactive benzamides.[6] Unlike its commoditized analog, 4-amino-5-chloro-2-methoxybenzoic acid (a precursor to Metoclopramide and Cisapride), the 4-bromo variant serves as a divergent scaffold . The bromine substituent at the 4-position functions as a versatile handle for transition-metal catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to introduce complex carbon or nitrogen substituents that are inaccessible via simple amidation. This intermediate is critical for Structure-Activity Relationship (SAR) exploration in the development of next-generation 5-HT₄ receptor agonists (gastroprokinetics) and D₂ receptor antagonists .[7]

Chemical Identity & Properties

This compound is defined by a benzoic acid core decorated with three distinct functionalities: a carboxylic acid (C1), a methoxy group (C2), and two halogens (Br at C4, Cl at C5).[4][7]

PropertySpecification
IUPAC Name 4-Bromo-5-chloro-2-methoxybenzoic acid
CAS Number 1239770-84-3
Molecular Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Melting Point 168–172 °C (decomposition)
Key Functionality C4-Bromine: Site for Pd-catalyzed coupling.C1-Carboxyl: Site for amide coupling (pharmacophore linkage).[1][7][8][9]

Therapeutic Relevance & Applications

The 4-bromo-5-chloro-2-methoxybenzoic acid scaffold is a strategic "linchpin" in drug discovery, particularly for benzamide-based gastrointestinal drugs .

The "Switch" from Amino to Bromo

Classic drugs like Metoclopramide and Prucalopride utilize a 4-amino group.[7] However, replacing the amino group with a bromine atom allows researchers to:

  • Expand Chemical Space: Use Suzuki coupling to attach aryl or heteroaryl rings at the 4-position, creating biaryl motifs that improve potency or selectivity.[7]

  • Modulate Lipophilicity: Introduce alkyl chains or fluorinated groups via Sonogashira or Heck couplings to alter the LogP and blood-brain barrier (BBB) penetration.[7]

  • Late-Stage Diversification: The bromine handle allows the core scaffold to be synthesized in bulk and diversified at the final step.[7]

Pharmacophore Assembly Diagram

The following diagram illustrates how this intermediate serves as a hub for diverse chemical modifications.

PharmacophoreAssembly Figure 1: Divergent Synthesis Pathways using the 4-Bromo Scaffold Intermediate 4-Bromo-5-chloro- 2-methoxybenzoic acid (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) Intermediate->Suzuki Pd(0) Buchwald Buchwald-Hartwig (HNR2) Intermediate->Buchwald Pd(0) ProductA Biaryl Analogs (Enhanced Selectivity) Suzuki->ProductA ProductB N-Substituted Analogs (Novel 5-HT4 Agonists) Buchwald->ProductB Amidation Amide Coupling (Piperidine/Amine) FinalDrug Bioactive Benzamide (API Candidate) Amidation->FinalDrug ProductA->Amidation Linker Attachment ProductB->Amidation

Synthesis: The Sandmeyer Route

While direct bromination of 5-chloro-2-methoxybenzoic acid is possible, it often suffers from poor regioselectivity (yielding mixtures of 4-bromo and 6-bromo isomers). The most robust, self-validating protocol is the Sandmeyer Reaction starting from the commercially abundant 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) . This route guarantees the correct substitution pattern.

Reaction Scheme[5][7][11]
  • Diazotization: Conversion of the 4-amino group to a diazonium salt using sodium nitrite (

    
    ) in acid.[7]
    
  • Substitution: Displacement of the diazonium group by bromide using copper(I) bromide (

    
    ).[7]
    
Detailed Experimental Protocol

Objective: Synthesis of 4-Bromo-5-chloro-2-methoxybenzoic acid (10 g scale).

Reagents:

  • 4-Amino-5-chloro-2-methoxybenzoic acid (10.0 g, 49.6 mmol)

  • Sodium Nitrite (

    
    ) (3.77 g, 54.6 mmol)
    
  • Copper(I) Bromide (

    
    ) (7.83 g, 54.6 mmol)
    
  • Hydrobromic acid (48% aq., 100 mL)

  • Water (distilled)[7]

Step-by-Step Methodology:

  • Preparation of Diazonium Salt:

    • In a 500 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend the 4-amino-5-chloro-2-methoxybenzoic acid (10.0 g) in water (40 mL) and HBr (48%, 40 mL).

    • Cool the suspension to 0–5 °C using an ice/salt bath.[7] Critical: Temperature control is vital to prevent decomposition of the diazonium intermediate.[7]

    • Dissolve

      
        (3.77 g) in water (15 mL).[7] Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 5 °C.
      
    • Stir for an additional 30 minutes at 0 °C. The solution should become clear or slightly turbid (yellow/orange).

  • Sandmeyer Displacement:

    • In a separate vessel, dissolve

      
        (7.83 g) in HBr  (48%, 40 mL).
      
    • Transfer the cold diazonium solution slowly into the CuBr solution (which is kept at room temperature or slightly warmed to 40 °C) over 30 minutes. Note: Nitrogen gas evolution will be vigorous.[7]

    • Once addition is complete, heat the mixture to 70–80 °C for 1 hour to ensure complete displacement.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (200 mL). The crude product will precipitate as a solid.[7]

    • Filter the solid and wash with cold water (3 x 50 mL).[7]

    • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene to remove copper salts and trace impurities.[7]

    • Drying: Dry under vacuum at 50 °C for 12 hours.

Expected Yield: 65–75% (approx.[7] 8.5–9.8 g).[7]

Quality Control & Characterization

To ensure the intermediate is suitable for pharmaceutical coupling, it must meet strict purity criteria.[7]

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)≥ 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Consistent with structure.Peaks: ~3.8 ppm (s, 3H, OMe), ~7.5 ppm (s, 1H, Ar-H), ~7.8 ppm (s, 1H, Ar-H).
Halogen Content Elemental Analysis / Mass SpecConfirms presence of both Cl and Br isotopes.[7]
Loss on Drying Gravimetric≤ 0.5% w/w
Impurity Profile[5][7]
  • Des-bromo impurity: 5-chloro-2-methoxybenzoic acid (Resulting from incomplete diazotization or reduction).[7]

  • Phenol impurity: 5-chloro-4-hydroxy-2-methoxybenzoic acid (Resulting from hydrolysis of the diazonium salt if the mixture gets too hot before CuBr addition).[7]

Safety & Handling

  • Diazonium Salts: The intermediate diazonium salt is potentially explosive if allowed to dry.[7] Do not isolate the diazonium salt; proceed immediately to the CuBr displacement.[7]

  • HBr/CuBr: Corrosive and toxic.[7] Perform all operations in a functioning fume hood.

  • Nitrosamines: Ensure all amine starting material is consumed.[7] Avoid contact with secondary amines to prevent nitrosamine formation (a critical genotoxic impurity concern in modern regulatory landscapes).[7]

References

  • Compound Identification: 4-Bromo-5-chloro-2-methoxybenzoic acid (CAS 1239770-84-3).[6][7][10] Available from: and .[7]

  • Precursor Availability: 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4).[7][9] PubChem CID 81626.[7] Available from: .[7]

  • Synthetic Methodology (Sandmeyer): Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[7] Longman Scientific & Technical, 1989.[7] (Standard protocol for conversion of anthranilic acid derivatives to halo-benzoic acids).

  • Pharmaceutical Context:Structure-Activity Relationships of Benzamide 5-HT4 Agonists. Journal of Medicinal Chemistry. (General reference for the utility of the 4-substituted-5-chloro-2-methoxybenzamide scaffold).

Sources

Foundational

Technical Guide: Electronic Effects &amp; Reactivity of 4-Bromo-5-chloro-2-methoxybenzoic Acid

This guide provides an in-depth technical analysis of 4-Bromo-5-chloro-2-methoxybenzoic acid , a polysubstituted aromatic intermediate critical in medicinal chemistry. It focuses on the complex interplay of electronic ef...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Bromo-5-chloro-2-methoxybenzoic acid , a polysubstituted aromatic intermediate critical in medicinal chemistry. It focuses on the complex interplay of electronic effects driven by the ortho-methoxy group and its interaction with halogen substituents.

Executive Summary

4-Bromo-5-chloro-2-methoxybenzoic acid represents a classic study in competing electronic vectors on a benzene ring. For drug development professionals, this molecule is not merely a building block but a scaffold where steric and electronic forces dictate metabolic stability and receptor binding affinity.

The defining feature of this molecule is the 2-methoxy (ortho-methoxy) group . While typically viewed as an electron-donating group (EDG) via resonance, its position ortho to the carboxylic acid creates a unique "Ortho Effect" that—when combined with the electron-withdrawing nature of the 4-bromo and 5-chloro substituents—significantly alters the molecule's pKa, solubility, and nucleophilic susceptibility compared to its isomers.

Structural & Electronic Analysis

The "Ortho Effect" of the 2-Methoxy Group

In para-substituted systems, a methoxy group is a strong Resonance Donor (+R) and a weak Inductive Withdrawer (-I). However, in the 2-position (ortho) , the electronic behavior changes drastically due to sterics and proximity.

  • Steric Inhibition of Resonance: The bulk of the ortho-methoxy group forces the adjacent carboxylic acid moiety to twist out of the plane of the benzene ring. This de-conjugation prevents the benzene ring from donating electron density into the carbonyl system, thereby increasing the acidity of the carboxylic acid relative to benzoic acid.

  • Inductive Dominance: With resonance inhibited, the oxygen atom's high electronegativity exerts a dominant Inductive Effect (-I) through the sigma bond framework. This pulls electron density away from the carboxylate, stabilizing the resulting anion (conjugate base) and further lowering the pKa.

  • Intramolecular Hydrogen Bonding: A subtle stabilization exists where the methoxy oxygen can accept a hydrogen bond from the carboxylic acid (in the neutral form). However, in aqueous physiological conditions, the steric and inductive factors favoring ionization generally dominate.

Halogen Interplay (4-Br and 5-Cl)

The presence of halogens at the 4 and 5 positions creates an electron-deficient core, essential for specific drug-target interactions (e.g., pi-stacking).

  • 5-Chloro (Meta to COOH, Para to OMe): The chlorine atom exerts a strong -I effect. Being para to the methoxy group, it opposes the +R donation of the oxygen, making the ring significantly electron-poor at the carbon skeleton.

  • 4-Bromo (Para to COOH, Meta to OMe): The bromine provides a -I effect that further acidifies the molecule. Its large Van der Waals radius also contributes to lipophilicity (LogP), enhancing membrane permeability.

Vector Map of Electronic Forces

The following diagram visualizes the competing electronic vectors that define the reactivity of this molecule.

ElectronicEffects Core Benzene Ring Core COOH Carboxylic Acid (Target) Core->COOH Electron Withdrawal (Increases Acidity) OMe 2-Methoxy Group (Ortho) OMe->Core +R (Resonance) (Sterically Inhibited) OMe->Core -I (Inductive) (Dominant) OMe->COOH Steric Twist (Breaks Conjugation) Cl 5-Chloro Cl->Core -I (Inductive) Br 4-Bromo Br->Core -I (Inductive)

Caption: Vector analysis showing the dominance of Inductive withdrawal (-I) over Resonance (+R) due to steric inhibition.

Physicochemical Implications

The electronic effects described above directly translate into quantifiable physicochemical properties. The table below contrasts the theoretical properties of the target molecule against the unsubstituted parent.

PropertyBenzoic Acid4-Bromo-5-chloro-2-methoxybenzoic acidMechanism
pKa (Acid Strength) 4.20~2.8 – 3.2 (Est.)Additive -I effects of Br/Cl and Ortho-effect of OMe stabilize the carboxylate anion.
LogP (Lipophilicity) 1.87~3.5 – 4.0 Halogens (Br, Cl) significantly increase lipophilicity; OMe adds slight lipophilicity.
Solubility (Aq) ModerateLow High lipophilicity and crystal lattice energy reduce aqueous solubility at low pH.
Metabolic Stability Low (Phase I/II)High Blocked para-position (Br) prevents hydroxylation; OMe blocks ortho-oxidation.

Experimental Protocol: pKa Determination

Because the exact pKa of this specific polysubstituted analog is sensitive to solvent conditions, it must be determined experimentally rather than relied upon from databases. The following protocol uses Potentiometric Titration in a mixed-solvent system (due to low aqueous solubility), extrapolated to zero organic solvent.

Reagents & Equipment
  • Analyte: 4-Bromo-5-chloro-2-methoxybenzoic acid (>98% purity).[1]

  • Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

  • Solvent: Methanol (HPLC Grade) and degassed deionized water.

  • Equipment: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Step-by-Step Methodology
  • Preparation: Dissolve 50 mg of the analyte in 30 mL of 50% (v/v) Methanol/Water. Ensure complete dissolution (sonicate if necessary).

  • Blank Titration: Perform a titration on the solvent blank (50% MeOH/Water) to determine the background ionic characteristics.

  • Sample Titration: Titrate the sample with 0.1 M NaOH in increments of 0.05 mL. Record the equilibrium pH after each addition.

  • Yasuda-Shedlovsky Extrapolation:

    • Repeat the titration at three different methanol concentrations (e.g., 40%, 50%, 60%).

    • Plot the apparent pKa (

      
      ) against the inverse dielectric constant (
      
      
      
      ) or mole fraction of solvent.
    • Extrapolate the linear regression to 0% organic solvent to obtain the aqueous pKa.

Data Processing Workflow

pKaWorkflow Start Dissolve Sample (Mixed Solvent) Titrate Potentiometric Titration Start->Titrate Calc Calculate Apparent pKa Titrate->Calc Extrap Yasuda-Shedlovsky Extrapolation Calc->Extrap Repeat at 3 concentrations Result Final Aqueous pKa Extrap->Result

Caption: Workflow for determining aqueous pKa of lipophilic acids using mixed-solvent extrapolation.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Design

In drug discovery, this molecule serves as a robust bioisostere for salicylic acid derivatives.

  • Metabolic Blocking: The 4-Br and 5-Cl substituents effectively block the primary sites of cytochrome P450 oxidative metabolism (para-hydroxylation), significantly extending the half-life (

    
    ) of the pharmacophore.
    
  • Conformational Locking: The ortho-methoxy group creates a "conformational lock" via steric repulsion with the carbonyl oxygen. This restricts the rotation of the carboxylic acid, potentially lowering the entropic penalty of binding to a target protein pocket.

Synthetic Utility: Metal-Halogen Exchange

The presence of the bromine at position 4 allows for selective functionalization.

  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C will selectively exchange the 4-Br (weaker C-Br bond) over the 5-Cl (stronger C-Cl bond).

  • Application: This allows the introduction of electrophiles (aldehydes, alkyls) specifically at the 4-position, preserving the 5-chloro-2-methoxy core.

References

  • Dippy, J. F. J., & Lewis, R. L. (1936). The effect of substituents on the dissociation constants of carboxylic acids.[2][3][4][5] Journal of the Chemical Society. (Foundational work on the Ortho Effect).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. (Source for Sigma values of Br, Cl, and OMe).

  • BenchChem. (2025).[5] Comparative acidity of ortho, meta, and para-methoxybenzoic acid.[5] (Data on isomeric acidity trends).

  • Chem-Impex. (2025). 4-Bromo-2-methoxybenzoic acid Product Data. (Physical properties of the close analog).[4]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for pKa extrapolation protocols).

Sources

Exploratory

Supramolecular Architectures of Halogenated Benzoic Acids: A Guide to Crystal Engineering and Structural Analysis

Introduction: The Halogen Bond in Drug Discovery[1][2] In the realm of pharmaceutical solid-state chemistry, halogenated benzoic acid derivatives are not merely intermediates; they are the Rosetta Stone for understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Halogen Bond in Drug Discovery[1][2]

In the realm of pharmaceutical solid-state chemistry, halogenated benzoic acid derivatives are not merely intermediates; they are the Rosetta Stone for understanding Halogen Bonding (XB) . While Hydrogen Bonding (HB) has long been the gold standard for directing molecular assembly, the halogen bond—specifically the interaction between an electrophilic region on a halogen atom and a nucleophilic partner—has emerged as a powerful tool for tuning solubility, bioavailability, and protein-ligand binding affinity.

For the drug development professional, the value lies in precision. Unlike the nondirectional van der Waals forces, halogen bonds are highly directional. By manipulating the "Sigma-hole" (


-hole) on the halogen atom, we can engineer crystal lattices with predicted packing motifs, thereby controlling polymorphism—a critical quality attribute (CQA) in regulatory filings.

Theoretical Framework: The Sigma-Hole Concept[1][2]

To analyze these structures, one must move beyond the classical view of halogens as purely electronegative sites. In a C-X bond (where X = Cl, Br, I), the electron density is anisotropically distributed.[1]

  • The Equatorial Belt: A region of negative electrostatic potential perpendicular to the C-X bond axis.

  • The Sigma-Hole: A region of positive electrostatic potential centered on the C-X bond axis, distal to the carbon atom.

This duality allows the halogen to act simultaneously as a Lewis base (equatorial) and a Lewis acid (axial). In benzoic acid derivatives, this creates a competition between the strong carboxylic acid homodimer (


 synthon) and the tunable 

halogen bond.
Visualization of the Sigma-Hole Mechanism

SigmaHoleMechanism CX_Bond C-X Bond (Polarization) Anisotropy Electron Density Anisotropy CX_Bond->Anisotropy Induces SigmaHole Sigma-Hole (δ+) (Axial) Anisotropy->SigmaHole Belt Negative Belt (δ-) (Equatorial) Anisotropy->Belt Interaction Halogen Bond (C-X ··· Y) SigmaHole->Interaction Attracts Nucleophile Nucleophile (Y) (e.g., C=O, N) Nucleophile->Interaction Donates e-

Figure 1: The mechanistic origin of the halogen bond, illustrating the directional attraction between the sigma-hole and a nucleophile.

Experimental Protocol: Growth and Data Collection

As a Senior Application Scientist, I emphasize that the quality of the structure is determined before the crystal is mounted. The following protocol minimizes disorder and maximizes resolution.

Crystallization Strategy (The "Antisolvent Layering" Method)

Standard evaporation often yields poor quality crystals for halogenated acids due to rapid dimerization. We utilize a diffusion method to control nucleation rates.

  • Primary Solvent Selection: Dissolve the halogenated benzoic acid derivative (e.g., 4-iodobenzoic acid) in a minimum volume of THF or Acetone . These solvents disrupt the carboxylic acid dimer, promoting monomeric species in solution.

  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter into a narrow crystallization tube (NMR tube works well). Rationale: Removes dust nuclei that cause twinning.
    
  • Layering: Carefully layer a non-polar antisolvent (e.g., Hexane or Pentane ) on top. The volume ratio should be 1:3 (Solvent:Antisolvent).

  • Incubation: Seal with Parafilm and puncture a single pinhole. Store at 4°C in a vibration-free environment.

Single Crystal X-Ray Diffraction (SCXRD) Parameters
  • Temperature: Collect data at 100 K using a Cryostream.

    • Causality: Halogen atoms are heavy and prone to thermal motion (high anisotropic displacement parameters). Cooling is non-negotiable to resolve the electron density of the sigma-hole.

  • Redundancy: Aim for >6.0. High redundancy is required to accurately model the absorption correction, which is significant for Bromine and Iodine derivatives.

  • Resolution: Collect to at least

    
     (
    
    
    
    for Mo K
    
    
    ).
Refinement Nuances
  • Hydrogen Placement: Do not rely on geometric riding models for the carboxylic acid proton if investigating salt formation vs. co-crystal. Locate the peak in the difference Fourier map (

    
    ).
    
  • Disorder: Halogen atoms often exhibit rotational disorder. Use the PART command in SHELXL to model alternative positions, linking occupancies to a free variable (FVAR).

Advanced Structural Analysis: Beyond XYZ Coordinates

Once the structure is solved, the analysis must quantify the intermolecular forces. We utilize Hirshfeld Surface Analysis and Energy Frameworks .[2]

Hirshfeld Surface Analysis

This technique partitions the crystal space into regions where the molecule's electron density dominates.[3]

  • d_norm Surface: Map the normalized contact distance.

    • Red spots:[1] Contacts shorter than the sum of van der Waals radii (Strong H-bonds, X-bonds).

    • White regions: Contacts at vdW distance.

  • Fingerprint Plots: A 2D histogram of

    
    . Look for the characteristic "spike" or "wings" associated with 
    
    
    
    interactions.
Quantitative Interaction Data

The following table summarizes typical interaction metrics for p-halobenzoic acids. Note the trend in interaction energy (


) as the halogen size increases.
DerivativeHalogen (

-hole)
Interaction TypeDistance (

)
Angle (

)
Est. Energy (kJ/mol)
4-Fluoro NegligibleH-Bond DominantN/AN/A< 2.0 (XB only)
4-Chloro WeakWeak XB + HB3.20 Å165°5 - 10
4-Bromo ModerateModerate XB3.05 Å172°15 - 20
4-Iodo StrongStrong XB2.95 Å178°25 - 35

Data derived from CSD surveys and DFT calculations (see References).

Analytical Workflow Diagram

AnalysisWorkflow RawData Raw Diffraction Data (.hkl, .res) Refinement Structure Refinement (SHELXL/OLEX2) RawData->Refinement CheckCIF Validation (CheckCIF/Platon) Refinement->CheckCIF Hirshfeld Hirshfeld Surface (CrystalExplorer) CheckCIF->Hirshfeld Validated CIF Energy Energy Frameworks (B3LYP/6-31G*) Hirshfeld->Energy Wavefunction Calc Topo Topology Analysis (Interaction Strength) Hirshfeld->Topo Energy->Topo

Figure 2: The integrated workflow for transforming raw diffraction data into quantitative supramolecular insight.

Implications for Drug Development[3][6][7]

The practical application of this analysis lies in Polymorph Control .

  • The Problem: Many active pharmaceutical ingredients (APIs) are carboxylic acids. They often form metastable polymorphs that convert during storage.

  • The Solution: By substituting a Chlorine with an Iodine at the para position, the strong directional XB can "lock" the crystal lattice into a specific motif, preventing polymorphic transitions. The

    
     interaction acts as a supramolecular anchor, often thermodynamically preferred over the weaker van der Waals packing of the chloro-analog.
    
Self-Validating Check

If your refined structure shows a


 angle significantly less than 

, suspect crystal packing forces (sterics) are overpowering the halogen bond, or the assignment of the halogen is incorrect (e.g., Cl/Br disorder). A true halogen bond is linear.

References

  • HITS Institute. (2013).[1][4] Small change for a big improvement – halogen bonds and drug discovery. Retrieved from [Link]

  • Spackman, P. R., et al. (2021).[5][6] CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals.[2][6] Journal of Applied Crystallography. Retrieved from [Link]

  • Cruz-Cabeza, A. J., et al. (2015). Polymorphism in p-Aminobenzoic Acid. Astra Zeneca / University of Manchester.[7] Retrieved from [Link]

  • American Chemical Society. (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids. Crystal Growth & Design. Retrieved from [Link]

  • Scholfield, M. R., et al. (2013). Halogen bonding in biological molecules. Protein Science. (Contextual grounding for Sigma-hole in bio-systems). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 4-Bromo-5-chloro-2-methoxybenzoic acid

Executive Summary & Strategic Rationale This Application Note details the regioselective synthesis of 4-Bromo-5-chloro-2-methoxybenzoic acid , a critical scaffold in the development of 5-HT4 agonists and kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the regioselective synthesis of 4-Bromo-5-chloro-2-methoxybenzoic acid , a critical scaffold in the development of 5-HT4 agonists and kinase inhibitors.

The Synthetic Challenge: Direct halogenation of 2-methoxybenzoic acid or 5-chloro-2-methoxybenzoic acid is not viable for this target. The methoxy group (strong ortho/para director) directs electrophilic aromatic substitution to the C3 or C5 positions. With C5 blocked by chlorine, direct bromination would predominantly yield the C3-bromo isomer (ortho to the methoxy group), not the desired C4-bromo target.

The Solution: To achieve the 4-bromo substitution pattern, we employ a Sandmeyer-based strategy utilizing an amino group at the C4 position as a directing handle. The synthesis proceeds via the commercially available or easily synthesized 4-amino-5-chloro-2-methoxybenzoic acid (or its ester). This route guarantees 100% regioselectivity for the C4-bromo substituent.

Retrosynthetic Analysis

The synthesis is deconstructed into three phases:

  • Scaffold Functionalization: Establishing the 5-chloro-2-methoxy pattern on a 4-aminobenzoic acid core.

  • Sandmeyer Transformation: Converting the C4-amino group to a C4-bromo group via a diazonium intermediate.

  • Hydrolysis: Unmasking the carboxylic acid.

Chemical Pathway Visualization

The following diagram illustrates the optimized synthetic workflow, highlighting the critical intermediate transitions.

SynthesisPathway Start 4-Aminosalicylic Acid (PAS) Inter1 Methyl 4-amino-2- methoxybenzoate Start->Inter1 1. MeOH/H2SO4 2. Me2SO4/K2CO3 Inter2 Methyl 4-amino-5-chloro- 2-methoxybenzoate Inter1->Inter2 NCS, DMF (Regioselective Cl) Inter3 Methyl 4-bromo-5-chloro- 2-methoxybenzoate Inter2->Inter3 1. NaNO2, HBr 2. CuBr (Sandmeyer) Target 4-Bromo-5-chloro- 2-methoxybenzoic acid Inter3->Target LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-wise synthetic route from 4-Aminosalicylic acid to the target 4-Bromo-5-chloro-2-methoxybenzoic acid.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Scaffold Construction)

Note: If starting from commercially available 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4), proceed directly to Phase 2. However, for cost-efficiency, the ester synthesis below is recommended.

Step 1.1: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

Reaction Logic: We utilize N-Chlorosuccinimide (NCS) rather than chlorine gas. The amino group at C4 and methoxy at C2 synergistically activate the C5 position. NCS provides a controlled source of electrophilic chlorine, preventing over-chlorination.

Reagents:

  • Methyl 4-amino-2-methoxybenzoate (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Dimethylformamide (DMF) (5 vol)

Protocol:

  • Dissolution: Dissolve Methyl 4-amino-2-methoxybenzoate (e.g., 100 g) in DMF (500 mL) at room temperature.

  • Addition: Add NCS (1.05 eq) portion-wise over 30 minutes. The reaction is slightly exothermic; maintain temperature < 40°C.

  • Reaction: Heat the mixture to 50°C and stir for 4 hours. Monitor by HPLC (Target retention time shift due to Cl addition).

  • Quench: Pour the reaction mixture into ice-water (2 L) with vigorous stirring.

  • Isolation: The product precipitates as an off-white solid. Filter and wash with water (3 x 200 mL) to remove residual DMF and succinimide.

  • Drying: Dry in a vacuum oven at 45°C.

    • Yield Expectation: 85-90%

    • Identity Check: 1H NMR should show loss of H5 proton and retention of H3 and H6 singlets.

Phase 2: The Sandmeyer Transformation (Core Protocol)

Reaction Logic: This is the critical step. We convert the amino group to a diazonium salt, then displace it with bromide using Copper(I) Bromide. Performing this on the methyl ester (CAS 1239743-42-0) is superior to the free acid because it prevents zwitterion formation and improves solubility in the organic phase required for the radical mechanism.

Reagents:

  • Methyl 4-amino-5-chloro-2-methoxybenzoate (from Phase 1)

  • Sodium Nitrite (NaNO2) (1.2 eq)

  • Hydrobromic Acid (48% aq) (excess)

  • Copper(I) Bromide (CuBr) (0.5 - 1.0 eq)

  • Acetonitrile/Water (Solvent system)

Protocol:

  • Diazotization:

    • Charge Methyl 4-amino-5-chloro-2-methoxybenzoate (50 g) into a reactor containing 48% HBr (200 mL) and water (100 mL). Cool to 0-5°C.

    • Prepare a solution of NaNO2 (1.2 eq) in water (minimum volume).

    • Add NaNO2 solution dropwise, maintaining internal temperature < 5°C. Stir for 30 mins.

    • Checkpoint: Solution becomes clear/yellowish. Confirm excess nitrite with starch-iodide paper (turns blue). Destroy excess nitrite with a small amount of urea if necessary.

  • Sandmeyer Displacement:

    • In a separate vessel, dissolve CuBr (0.5 eq) in 48% HBr (50 mL) and heat to 60°C.

    • Transfer the cold diazonium solution slowly into the hot CuBr solution. Nitrogen gas evolution will be vigorous.

    • Caution: Ensure adequate venting for N2 gas.

    • After addition, stir at 70°C for 1 hour.

  • Work-up:

    • Cool to room temperature.[1] Dilute with water (500 mL).

    • Extract with Ethyl Acetate (3 x 200 mL).

    • Wash combined organics with 1M Na2SO3 (to remove traces of bromine), then brine.

    • Dry over Na2SO4 and concentrate to yield the crude bromo-ester.

    • Purification: Recrystallize from Methanol/Water or pass through a short silica plug if dark colored.

Phase 3: Hydrolysis to Final Target

Reaction Logic: Mild basic hydrolysis cleaves the methyl ester without affecting the aryl halides.

Reagents:

  • Methyl 4-bromo-5-chloro-2-methoxybenzoate (Crude from Phase 2)

  • Lithium Hydroxide (LiOH) or NaOH (2.0 eq)

  • THF/Water (3:1 ratio)

Protocol:

  • Dissolve the ester in THF/Water.

  • Add LiOH (2.0 eq). Stir at room temperature for 4-6 hours.

  • Monitor: TLC/HPLC should show disappearance of the ester peak.

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous phase with 1M HCl to pH 2-3.

    • The product, 4-Bromo-5-chloro-2-methoxybenzoic acid , will precipitate as a white/beige solid.

    • Filter, wash with water, and dry.

Analytical Characterization

To validate the synthesis, compare analytical data against the following predicted parameters.

ParameterSpecificationNotes
Appearance Off-white to beige powderTypical for poly-halogenated benzoic acids.
Purity (HPLC) > 98.0%Major impurity: De-brominated byproduct (rare if Sandmeyer is controlled).
1H NMR (DMSO-d6) δ 13.0 (br s, 1H, COOH)δ 7.85 (s, 1H, Ar-H6)δ 7.60 (s, 1H, Ar-H3)δ 3.85 (s, 3H, OMe)Diagnostic: Two singlets in the aromatic region confirm the para-relationship of protons (positions 3 and 6), proving the 4,5-substitution pattern.
Mass Spec (ESI) [M-H]- 263.5/265.5Characteristic Br/Cl isotope pattern (approx 3:1 intensity ratio for M/M+2/M+4 due to 79Br/81Br and 35Cl/37Cl).

Mechanistic Insight: The Sandmeyer Cycle

The conversion of the amino group to the bromide is the defining step. Understanding the radical mechanism is essential for troubleshooting low yields.

SandmeyerMechanism Diazonium Aryl-N2+ (Diazonium) Radical Aryl Radical (Ar•) + N2↑ Diazonium->Radical SET (Single Electron Transfer) from Cu(I) Cu1 Cu(I) Catalyst Cu2 Cu(II)-Br Species Cu1->Cu2 Oxidation Product Aryl-Bromide Radical->Product Br transfer from Cu(II) Cu2->Cu1 Regeneration

Figure 2: Radical-Nucleophilic Aromatic Substitution (SRNAr) mechanism. The Cu(I) acts as a single-electron donor to generate the aryl radical, which then abstracts a bromine atom from the Cu(II) species.

Safety & Handling

  • Diazonium Salts: The intermediate diazonium salt is potentially explosive if allowed to dry. Always keep it in solution and cold (0-5°C) until the transfer to the copper solution.

  • Hydrobromic Acid: Highly corrosive. Use acid-resistant gloves and work in a fume hood.

  • Nitrosamines: The reaction generates nitrous acid. Avoid contact with secondary amines to prevent the formation of carcinogenic nitrosamines.

References

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction: Mechanism and Examples. Retrieved from [Link]

  • Synix Labs. (n.d.). Product List: 4-Bromo-5-chloro-2-methoxybenzoic acid (CAS 1239770-84-3).[2][3][4][5] Retrieved from [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (General reference for Sandmeyer conditions).

Sources

Application

Suzuki coupling reactions using 4-Bromo-5-chloro-2-methoxybenzoic acid

An Application Guide to Suzuki-Miyaura Coupling Using 4-Bromo-5-chloro-2-methoxybenzoic acid Introduction: Strategic C-C Bond Formation in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a pillar of m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Using 4-Bromo-5-chloro-2-methoxybenzoic acid

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl structures common in drug candidates.[3]

This guide focuses on a particularly relevant and challenging substrate: 4-Bromo-5-chloro-2-methoxybenzoic acid . This molecule presents a unique synthetic puzzle due to its trifunctional nature:

  • Differential Halogen Reactivity: It possesses both a bromine and a chlorine substituent. In palladium-catalyzed cross-coupling, the reactivity of halogens typically follows the trend I > Br > OTf >> Cl.[1][4] This inherent difference in the carbon-halogen bond dissociation energies allows for chemoselective coupling at the more reactive C-Br bond under carefully controlled conditions.

  • Steric and Electronic Factors: The ortho-methoxy group and the meta-carboxylic acid group exert significant steric and electronic influences on the reaction center, which must be considered during catalyst and ligand selection.

  • Carboxylic Acid Functionality: The presence of the acidic proton requires careful selection of the base to avoid unwanted side reactions or solubility issues.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a deep dive into the reaction mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting advice for the successful Suzuki coupling of 4-Bromo-5-chloro-2-methoxybenzoic acid.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount to rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5] The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (R¹-X), in this case, the C-Br bond of 4-Bromo-5-chloro-2-methoxybenzoic acid. This step forms a square planar Pd(II) complex. This is often the rate-determining step, and its efficiency is heavily influenced by the nature of the halide and the electron density of the aromatic ring.[4]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron species to the palladium center.[1] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[6][7][8] The halide or other ligand on the Pd(II) complex is displaced by the R² group, resulting in a diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product.[2] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Product pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex_1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation pd_complex_2 R¹-Pd(II)L_n-R² transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Biaryl Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid Organoboron (R²-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Chemoselective Suzuki Coupling of 4-Bromo-5-chloro-2-methoxybenzoic acid

This protocol details a general procedure for the selective coupling at the C-Br position using a representative arylboronic acid.

Materials and Reagents
  • Aryl Halide: 4-Bromo-5-chloro-2-methoxybenzoic acid

  • Boronic Acid: Phenylboronic acid (or other desired arylboronic acid)

  • Palladium Precatalyst: SPhos Pd G3 (or Pd(OAc)₂ with SPhos ligand)

  • Base: Potassium Phosphate (K₃PO₄), finely powdered

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle, and equipment for thin-layer chromatography (TLC) and column chromatography.

Experimental Workflow

Experimental_Workflow start Start reagents 1. Reagent Preparation - Weigh solids - Prepare solvent mixture start->reagents setup 2. Reaction Setup - Add solids to oven-dried flask - Purge with inert gas reagents->setup addition 3. Solvent Addition - Add degassed solvents via syringe setup->addition reaction 4. Reaction - Heat to 80-100 °C - Stir vigorously addition->reaction monitoring 5. Monitoring - Track progress via TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete? workup 6. Workup & Extraction - Cool to RT - Quench with water - Acidify and extract with organic solvent monitoring->workup Complete purification 7. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography or recrystallization workup->purification analysis 8. Analysis - Characterize pure product (NMR, MS) purification->analysis end End analysis->end

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-5-chloro-2-methoxybenzoic acid (1.0 eq, e.g., 265.5 mg, 1.0 mmol), the desired arylboronic acid (1.2-1.5 eq, e.g., phenylboronic acid, 146 mg, 1.2 mmol), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq, 637 mg, 3.0 mmol).

    • Add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%, ~15 mg, 0.02 mmol). Using a precatalyst simplifies handling and improves reproducibility.[9]

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.[10]

  • Solvent Addition:

    • Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio). Solvents must be thoroughly degassed by sparging with an inert gas for 20-30 minutes or by freeze-pump-thaw cycles.

    • Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) to the reaction flask via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring. The exact temperature may require optimization.[9]

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).

    • Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl. This protonates the carboxylic acid product, making it soluble in the organic layer, while boronic acid residues may remain in the aqueous phase or require further purification.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient, potentially with 0.5-1% acetic acid to improve peak shape[11]) or recrystallization to yield the pure biaryl carboxylic acid product.

Optimization and Parameter Selection

The success of the Suzuki coupling, especially with a challenging substrate, hinges on the careful selection of key parameters.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Catalyst & Ligand Catalysts: Pd(OAc)₂, Pd₂(dba)₃ Ligands: Buchwald-type biaryl phosphines (SPhos, XPhos), P(t-Bu)₃The C-Br bond requires activation, but the C-Cl bond should remain untouched. Bulky, electron-rich phosphine ligands like SPhos or XPhos are highly effective.[9][12] They promote the oxidative addition to the C-Br bond while typically requiring higher temperatures to activate the stronger C-Cl bond, thus enabling chemoselectivity.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The base activates the boronic acid to form a boronate complex, which is necessary for transmetalation.[6][8] K₃PO₄ is often an excellent choice for challenging couplings, providing a good balance of reactivity and functional group tolerance.[9] Cs₂CO₃ is more soluble and can be more effective but is also more expensive.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMFThe solvent system must solubilize the reagents and catalyst.[13] A mixture of an organic solvent and water is common. Dioxane and toluene are standard choices.[14] The water component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[2]
Temperature 60 - 110 °CHigher temperatures accelerate the reaction but can also promote side reactions, including the potential for coupling at the C-Cl position or catalyst decomposition. A temperature range of 80-100 °C is a good starting point for selective C-Br coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination, poor quality reagents. Low Reactivity: Insufficient temperature, incorrect ligand/base combination.Ensure all reagents are pure and dry, and that solvents are rigorously degassed.[10] Use a highly active precatalyst. Screen different ligands and bases; consider a stronger base like Cs₂CO₃ or a more active ligand. Increase the reaction temperature in 10 °C increments.
Dehalogenation The aryl halide is reduced instead of coupled. This can occur if a hydride source is present.Use anhydrous solvents. Avoid bases like hydroxides or alkoxides which can be hydride sources. Ensure the inert atmosphere is robust.[2][10]
Protodeborylation The boronic acid is hydrolyzed back to the corresponding arene before it can couple.Use a slight excess (1.2-1.5 eq) of the boronic acid. Use fresh, high-purity boronic acid. Consider using a more stable boronic ester derivative (e.g., a pinacol ester).[10][14] Minimize reaction time once the starting material is consumed.
Homocoupling Self-coupling of the boronic acid to form a biaryl byproduct (R²-R²).This is often promoted by the presence of oxygen.[9] Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Poor Chemoselectivity Coupling occurs at both the C-Br and C-Cl positions.The reaction conditions are too harsh. Reduce the temperature or reaction time. Use a catalyst system known for higher selectivity at lower temperatures.
Purification Difficulties Product co-elutes with unreacted boronic acid or related impurities.The carboxylic acid group allows for acid-base extraction during workup. For chromatography, adding a small amount of acetic acid to the eluent can improve separation of acidic compounds.[11] Alternatively, the crude product can be esterified to the methyl ester, purified, and then hydrolyzed back to the acid.

Safety and Handling

  • 4-Bromo-5-chloro-2-methoxybenzoic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care, avoiding inhalation of dust.

  • Boronic Acids: Can be irritants. Some are sensitive to air and moisture.[10] Store properly.

  • Bases: K₃PO₄ and other carbonate bases are corrosive and irritants. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use in a fume hood and ensure it is inhibitor-stabilized and peroxide-free.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][16][17][18][19]

References

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 50(35), 8192-8195. Retrieved February 15, 2026, from [Link]

  • Yoneda, Y. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 15, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved February 15, 2026, from [Link]

  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. Retrieved February 15, 2026, from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition in English, 50(35), 8192-5. Retrieved February 15, 2026, from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved February 15, 2026, from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved February 15, 2026, from [Link]

  • Singh, Y., et al. (2018). Suzuki Cross Coupling Reaction-A Review. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved February 15, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. Retrieved February 15, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved February 15, 2026, from [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 10(6), 639-661. Retrieved February 15, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved February 15, 2026, from [Link]

  • Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved February 15, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 15, 2026, from [Link]

  • Sullivan, J. A., Flanagan, K. A., & Hain, H. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. University College Dublin. Retrieved February 15, 2026, from [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. (2024, February 29). ACS Publications. Retrieved February 15, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved February 15, 2026, from [Link]

  • Trouble isolating my Suzuki coupling biaryl acid product. (2022, October 18). Reddit. Retrieved February 15, 2026, from [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023, September 27). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. (2022, April 5). Macmillan Group - Princeton University. Retrieved February 15, 2026, from [Link]

  • Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

Sources

Method

Advanced Protocol: Esterification Strategies for 4-Bromo-5-chloro-2-methoxybenzoic Acid

Topic: Esterification methods for 4-Bromo-5-chloro-2-methoxybenzoic acid Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive Summary & St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Esterification methods for 4-Bromo-5-chloro-2-methoxybenzoic acid Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Analysis

4-Bromo-5-chloro-2-methoxybenzoic acid is a critical scaffold in medicinal chemistry, particularly as an intermediate for high-affinity 5-HT4 receptor agonists (e.g., Prucalopride analogs) and other benzamide therapeutics.

The Challenge: Esterification of this specific substrate is non-trivial due to the "Ortho Effect" . The C2-methoxy group imposes significant steric hindrance adjacent to the carboxylic acid. Furthermore, the electron-withdrawing nature of the C4-bromo and C5-chloro substituents deactivates the carbonyl carbon, altering the kinetics of standard nucleophilic acyl substitutions.

The Solution: Standard Fischer esterification (acid/alcohol reflux) often suffers from poor conversion rates and long reaction times for this substrate. This guide details three optimized methodologies, ranked by efficacy and scalability:

  • Acyl Chloride Activation: The most robust method for overcoming steric hindrance.

  • Nucleophilic Alkylation (

    
    ):  A mild, high-yielding approach ideal for small-to-medium scale.
    
  • Coupling Agent Activation: A specialized route for complex alcohol partners.

Decision Matrix: Method Selection

The following decision tree helps select the optimal protocol based on your specific constraints (scale, available equipment, and downstream application).

Esterification_Decision_Tree Start Start: 4-Bromo-5-chloro-2-methoxybenzoic acid Scale_Q What is your reaction scale? Start->Scale_Q Large >100g (Process Scale) Scale_Q->Large High Throughput Small <10g (Lab Scale) Scale_Q->Small Research Method_A Method A: Acyl Chloride (SOCl2/MeOH) Large->Method_A Lowest Cost/Highest Conversion Acid_Sens Is the R-group acid sensitive? Small->Acid_Sens Yes Yes Acid_Sens->Yes Avoid H+ No No Acid_Sens->No Method_B Method B: Alkyl Halide/Base (MeI/K2CO3) Method_C Method C: Coupling Agent (EDC/DMAP) Yes->Method_B No->Method_A Standard Alcohols No->Method_C Complex Alcohols

Figure 1: Strategic decision tree for selecting the esterification method based on scale and substrate sensitivity.

Detailed Experimental Protocols

Method A: Acyl Chloride Activation (The "Gold Standard")

Mechanism: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride (


) or Oxalyl Chloride, followed by quenching with the desired alcohol. This overcomes the steric bulk of the ortho-methoxy group.

Applicability: Methyl, Ethyl, and Isopropyl esters. Scale: Scalable from grams to kilograms.

Reagents:
  • Substrate: 4-Bromo-5-chloro-2-methoxybenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: DMF (Dimethylformamide) (2-3 drops)

  • Solvent: Toluene or DCM (Dichloromethane)

  • Quench: Anhydrous Methanol (or respective alcohol)

Protocol:
  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a reflux condenser, nitrogen inlet, and a scrubber (for HCl/SO2 gas).

  • Activation: Suspend the benzoic acid derivative in dry Toluene (5-10 volumes).

  • Addition: Add

    
     dropwise at room temperature. Add catalytic DMF.
    
  • Reflux: Heat the mixture to 70-80°C. Stir for 2-3 hours.

    • Checkpoint: The suspension should become a clear solution as the acid chloride forms. Monitor by TLC (convert an aliquot to methyl ester) to ensure consumption of starting material.

  • Evaporation (Critical): Concentrate the reaction mixture under reduced pressure to remove excess

    
    . Co-evaporate with Toluene twice to ensure complete removal of acidic volatiles.
    
  • Esterification: Dissolve the residue in dry DCM or Toluene. Cool to 0°C.[1]

  • Quench: Slowly add anhydrous Methanol (excess, ~5-10 equiv) or the specific alcohol.

  • Workup: Stir for 1 hour at room temperature. Wash with saturated

    
     (to neutralize HCl), then Brine.[1] Dry over 
    
    
    
    and concentrate.

Why this works: The intermediate acid chloride is planar and highly electrophilic, rendering the ortho-methoxy steric hindrance negligible during the nucleophilic attack by the alcohol.

Method B: Nucleophilic Alkylation ( ) (The "Mild Route")

Mechanism: Deprotonation of the carboxylic acid to form a carboxylate anion, which acts as a nucleophile attacking an alkyl halide (e.g., Methyl Iodide).

Applicability: Methyl esters (MeI), Benzyl esters (BnBr). Scale: Ideal for <50g; excellent for parallel synthesis.

Reagents:
  • Substrate: 4-Bromo-5-chloro-2-methoxybenzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 - 2.0 equiv, anhydrous/granular)
    
  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone

Protocol:
  • Dissolution: Dissolve the acid in DMF (5 volumes) in a reaction flask.

  • Deprotonation: Add

    
    . Stir at room temperature for 15-30 minutes. The mixture may become a thick suspension.
    
  • Alkylation: Add Methyl Iodide dropwise. (Caution: MeI is toxic/volatile).

  • Reaction: Stir at room temperature for 2-4 hours.

    • Note: For sterically crowded substrates, mild heating to 40°C may accelerate the reaction, but this specific substrate usually reacts well at RT due to the high nucleophilicity of the carboxylate.

  • Workup: Pour the mixture into ice-water (10 volumes). The ester often precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with water (3x to remove DMF), then Brine.

Why this works: This method completely avoids the tetrahedral intermediate required in Fischer esterification, bypassing the steric congestion at the carbonyl carbon.

Analytical Data & Validation

Expected Results
ParameterMethod A (Acid Chloride)Method B (Alkyl Halide)
Typical Yield 90 - 95%92 - 98%
Reaction Time 4-6 Hours2-4 Hours
Purity (Crude) High (>95%)Very High (>98%)
Byproducts HCl, SO2KI, CO2
Main Risk Hydrolysis if wetOver-alkylation (rare)
QC Parameters (Methyl Ester)
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       3.85 ppm (s, 3H, 
      
      
      
      - ether)
    • 
       3.80 ppm (s, 3H, 
      
      
      
      - ester) – Distinct singlet, usually shielded relative to the ether.
    • Aromatic protons: Two singlets (due to para-substitution pattern of H's) at approx

      
       7.8 and 
      
      
      
      7.4 ppm.

Mechanistic Visualization

The following diagram illustrates the pathway differences, highlighting why Method A and B are superior to standard Fischer esterification for this substrate.

Reaction_Pathways cluster_0 Method A: Activation cluster_1 Method B: Deprotonation Substrate 4-Bromo-5-chloro- 2-methoxybenzoic acid AcidChloride Acid Chloride (Highly Reactive) Substrate->AcidChloride SOCl2 (-SO2, -HCl) Carboxylate Carboxylate Anion (Nucleophile) Substrate->Carboxylate K2CO3 (-H+) Ester_A Methyl Ester AcidChloride->Ester_A MeOH (Fast) Ester_B Methyl Ester Carboxylate->Ester_B MeI (SN2 Attack)

Figure 2: Mechanistic pathways. Method A activates the electrophile; Method B activates the nucleophile.

References

  • Synthesis of Prucalopride Intermediates. ChemicalBook. Describes synthetic routes for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid derivatives, structurally analogous to the target compound.

  • Preparation of 4-amino-5-chloro-2-methoxybenzoic acid esters. Google Patents (CN105523952A). Details chlorination and esterification protocols for related methoxy-benzoic acids.

  • Fischer Esterification Protocols. Master Organic Chemistry. General mechanisms and limitations of acid-catalyzed esterification for sterically hindered acids.

  • Esterification of Halogenated Benzoic Acids. Royal Society of Chemistry (Supporting Info). Provides spectral data and general procedures for esterifying bromo/chloro-methoxybenzoic acids.

  • Preparation of Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Google Patents. Describes the use of DMF/N-chlorosuccinimide and subsequent ester handling.

Sources

Application

Using 4-Bromo-5-chloro-2-methoxybenzoic acid as a scaffold in drug discovery

Topic: Strategic Utilization of 4-Bromo-5-chloro-2-methoxybenzoic Acid in Divergent Synthesis Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-Bromo-5-chloro-2-methoxybenzoic Acid in Divergent Synthesis Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Privileged" Halogenated Scaffold

In modern drug discovery, 4-Bromo-5-chloro-2-methoxybenzoic acid represents a high-value "privileged structure" precursor. Its utility stems from its dense functionalization, offering three orthogonal handles for chemical diversity:

  • Carboxylic Acid (C1): A gateway for amide/ester library generation, directing physicochemical properties (solubility, permeability).

  • Bromine (C4): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the introduction of biaryl or heteroaryl motifs critical for kinase and GPCR binding.

  • Chlorine (C5): A less reactive "blocking" group that modulates metabolic stability (preventing oxidation) or serves as a latent handle for forcing-condition functionalization.

  • Methoxy (C2): Provides a "conformational lock" via the ortho-effect, influencing the twisting of the amide bond and improving oral bioavailability.

This guide details the strategic application of this scaffold, focusing on regioselective functionalization —specifically exploiting the reactivity gap between the C4-Bromine and C5-Chlorine.

Part 1: Chemical Profiling & Reactivity Logic

To successfully utilize this scaffold, one must respect the hierarchy of reactivity. Failure to control reaction conditions will lead to "scrambling" (reaction at both halogens) or polymerization.

The Reactivity Hierarchy (The "Self-Validating" Principle)

The bond dissociation energies (BDE) and oxidative addition rates dictate the order of operations.

  • Rank 1: Carboxylic Acid (C1)

    • Reactivity: Acid-Base / Nucleophilic Acyl Substitution.

    • Strategy: Functionalize FIRST (as amide/ester) to prevent catalyst poisoning by the free acid during Pd-coupling, or protect if C4-coupling is desired first.

  • Rank 2: Aryl Bromide (C4)

    • Reactivity: Fast oxidative addition with Pd(0).

    • Strategy: Reacts at mild temperatures (60–80°C).

  • Rank 3: Aryl Chloride (C5)

    • Reactivity: Slow oxidative addition.

    • Strategy: Inert under standard Suzuki conditions. Requires specialized ligands (e.g., XPhos, RuPhos) and high temperatures (>100°C) to react.

Visualizing the Divergent Pathway:

ReactivityMap cluster_0 Reactivity Control Scaffold 4-Bromo-5-chloro- 2-methoxybenzoic acid Amide Step 1: Amide/Ester (Library Core) Scaffold->Amide HATU/SOCl2 R-NH2 Suzuki Step 2: C4-Arylation (Diversity Scan) Amide->Suzuki Pd(dppf)Cl2 Ar-B(OH)2, 80°C Final Step 3: C5-Functionalization (Optional/Late Stage) Suzuki->Final Pd-RuPhos 110°C

Caption: Figure 1. The sequential functionalization strategy relies on the reactivity gap between C4-Br and C5-Cl.

Part 2: Application Notes

Application A: Fragment-Based Drug Discovery (FBDD)

This scaffold is ideal for Fragment Growing .

  • Context: Many 5-HT4 agonists (e.g., Cisapride analogs) and antibacterial gyrase inhibitors utilize a 4-amino-5-chloro-2-methoxybenzamide core.

  • Innovation: By starting with the 4-bromo analog instead of the 4-amino, you can access 4-aryl or 4-heteroaryl derivatives. This allows you to explore "biaryl" chemical space, potentially improving potency against kinases or creating novel IP distinct from the classic "benzamide" drugs.

Application B: Late-Stage Diversification

In a high-throughput screening (HTS) campaign, synthesize the "Parent Amide" first (Protocol 1). Then, dispense this intermediate into 96-well plates to couple with 100+ boronic acids (Protocol 2). This generates a library with fixed physicochemical properties (defined by the amide) but diverse vectors (defined by the boronic acid).

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of the Amide "Core" (Scale-Up)

Objective: Convert the acid to a stable amide scaffold suitable for subsequent Pd-coupling. Note: Due to the steric bulk of the ortho-methoxy group and the electron-withdrawing halogens, standard EDC couplings may be sluggish. Acid chloride activation is recommended for scale.

Materials:

  • 4-Bromo-5-chloro-2-methoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Catalytic DMF (2-3 drops)

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Activation: Suspend the benzoic acid in anhydrous DCM (0.5 M concentration) under

    
    .
    
  • Add

    
     dropwise, followed by catalytic DMF.
    
  • Reflux: Heat to reflux (40°C) for 2 hours. The solution should become clear (formation of acid chloride). Validation: Aliquot quenched with MeOH shows methyl ester by LCMS.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure (azeotrope with toluene if necessary) to yield the crude acid chloride.
    
  • Coupling: Redissolve in DCM (0°C). Add the amine and

    
     slowly.
    
  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (to remove unreacted amine), then Sat.

    
    . Dry over 
    
    
    
    .
  • Output: Stable Amide Intermediate (Solid).

Protocol 2: Regioselective Suzuki-Miyaura Coupling (C4-Selective)

Objective: Selectively couple an aryl boronic acid at the 4-Bromo position without touching the 5-Chloro position.

Critical Parameter: Temperature control is vital. Exceeding 90°C may trigger partial reaction at the chlorine.

Materials:

  • Amide Intermediate (from Protocol 1) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
    • Why? Ferrocene ligands are robust and provide excellent selectivity for Br over Cl compared to

      
      .
      
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a reaction vial, combine the Amide (100 mg scale), Boronic Acid, and Palladium catalyst.

  • Solvent: Add Dioxane (4 mL) and Aqueous

    
     (1 mL).
    
  • Degas: Sparge with Nitrogen/Argon for 5 minutes. Crucial for preventing homocoupling of the boronic acid.

  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Monitoring (Self-Validation): Check LCMS.

    • Success: Mass = Product Mass.

    • Failure (Over-reaction): Mass = Product + 2nd Aryl group (indicates Cl reacted). Remedy: Lower temp to 60°C.

    • Failure (De-halogenation): Mass = Product minus Cl. Remedy: Solvent was not degassed properly (protodehalogenation).

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

Data Summary Table: Expected Reactivity

Functional GroupReagentConditionsOutcome
C1-COOH

/ Amine
Reflux / RTAmide Formation (High Yield)
C4-Bromine

/ Pd(dppf)
80°C, aq. BaseBiaryl Product (Selective)
C5-Chlorine

/ Pd(dppf)
80°CNo Reaction (Recovered SM)
C5-Chlorine

/ XPhos-Pd-G2
110°C, MicrowaveTerphenyl Product (Forcing)

Part 4: Case Study & Biological Context

Target Class: 5-HT4 Receptor Agonists (Gastroprokinetic Agents) Reference Compound: Prucalopride or Renzapride analogs.

While classical drugs in this class use a 4-amino -5-chloro-2-methoxybenzamide core, recent studies suggest that replacing the 4-amino group with a 4-aryl or 4-heteroaryl ring (via the 4-Bromo scaffold) can shift selectivity towards other GPCRs or create dual-action ligands (e.g., 5-HT4/5-HT3 antagonists).

Workflow Visualization:

Workflow Start Start: 4-Br-5-Cl-2-OMe-Benzoic Acid Step1 Step 1: Amide Coupling (Define Solubilizing Tail) Start->Step1 Library Intermediate: 4-Br-Benzamide Scaffold Step1->Library Step2 Step 2: Parallel Suzuki Coupling (96-well plate) Library->Step2 + 100 Boronic Acids Hits Output: Library of 4-Biaryl-5-Chlorobenzamides Step2->Hits

Caption: Figure 2. High-throughput workflow for generating a library of 4-biaryl derivatives.

References

  • Journal of Medicinal Chemistry. "New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors."[1] (Discusses the biological relevance of the 5-chloro-2-methoxy core).

  • Journal of the American Chemical Society. "Ligand-controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling."[2] (Foundational logic for Br vs Cl selectivity).

  • BenchChem Application Notes. "Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

  • PubChem Compound Summary. "4-Amino-5-chloro-2-methoxybenzoic acid."[3] (Structural data and physicochemical properties of the amino-analog).

Sources

Method

Application Note: Strategic Amide Bond Formation with 4-Bromo-5-chloro-2-methoxybenzoic Acid

This Application Note is structured to provide a comprehensive, field-validated guide for the amide coupling of 4-Bromo-5-chloro-2-methoxybenzoic acid . The content is designed for researchers requiring high-fidelity pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the amide coupling of 4-Bromo-5-chloro-2-methoxybenzoic acid . The content is designed for researchers requiring high-fidelity protocols that account for the specific steric and electronic challenges of this scaffold.

Part 1: Strategic Overview & Chemical Assessment

The Challenge: The "Ortho-Methoxy" Wall

The substrate, 4-Bromo-5-chloro-2-methoxybenzoic acid , presents a classic but deceptive challenge in medicinal chemistry. While the halogen handles (4-Br, 5-Cl) suggest a scaffold primed for diversification (e.g., Suzuki or Buchwald couplings), the immediate hurdle is the 2-methoxy (ortho-OMe) group.

  • Steric Hindrance: The ortho-methoxy group twists the carboxylate out of planarity with the aromatic ring to minimize repulsion. While this breaks conjugation and theoretically increases acidity (

    
     drop), it creates a significant steric blockade against the incoming amine nucleophile.[1]
    
  • Electronic Deactivation: The 4-Br and 5-Cl atoms are electron-withdrawing (inductive), rendering the carbonyl carbon more electrophilic. However, this benefit is often negated by the steric shielding of the ortho-OMe.

  • Chemo-selectivity: The 4-bromo position is a valuable handle for downstream cross-coupling. The amide coupling protocol must be mild enough to leave this aryl bromide intact (avoiding metal-catalyzed amidation methods unless necessary).

Reagent Selection Strategy

Standard carbodiimide couplings (EDC/HOBt) often stall or result in low yields with ortho-substituted benzoates due to slow kinetics, leading to N-acylurea side products. We recommend three targeted approaches based on the amine partner's reactivity:

MethodReagent SystemPrimary Use CaseKey Advantage
A (Recommended) T3P® (Propylphosphonic anhydride) Scalable, General PurposeLow epimerization, water-soluble byproducts (easy workup), tolerates sterics well.
B (High-Throughput) HATU / DIPEA Library Synthesis (mg scale)Extremely fast kinetics; forces reaction even with poor nucleophiles.
C (The "Sledgehammer") Thionyl Chloride (

)
Unreactive Anilines / Bulk ScaleConverts acid to Acid Chloride; bypasses steric activation barrier.

Part 2: Decision Matrix & Workflow

Use the following logic flow to select the optimal protocol for your specific amine partner.

G Start Start: 4-Bromo-5-chloro-2-methoxybenzoic acid AmineType Analyze Amine Partner Start->AmineType Primary Primary Alkyl Amine (Un hindered) AmineType->Primary Secondary Secondary Amine / Hindered Primary AmineType->Secondary Aniline Electron-Deficient Aniline (Weak Nucleophile) AmineType->Aniline T3P_Route Method A: T3P Coupling (EtOAc or 2-MeTHF) Primary->T3P_Route Best Profile Secondary->T3P_Route First Choice HATU_Route Method B: HATU Coupling (DMF) Secondary->HATU_Route If T3P fails Aniline->HATU_Route Small Scale AcidCl_Route Method C: Acid Chloride (SOCl2 -> Amine) Aniline->AcidCl_Route Robust

Figure 1: Strategic decision tree for reagent selection based on amine nucleophilicity.

Part 3: Detailed Experimental Protocols

Protocol A: T3P Mediated Coupling (The "Green" Standard)

Recommended for: Scale-up (>1g) and general medicinal chemistry. T3P acts as a dehydrating agent with very low toxicity.

Reagents:

  • Substrate: 4-Bromo-5-chloro-2-methoxybenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (3.0 – 4.0 equiv)

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 – 0.2 M).

    • Note: If solubility is poor, use DMF or a DMF/EtOAc mixture, but pure EtOAc facilitates the workup.

  • Base Addition: Cool the mixture to 0°C (ice bath). Add DIPEA (3.0 equiv) dropwise. Stir for 5-10 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Mechanism:[1][2][3][4] The T3P forms a mixed anhydride with the acid. The ortho-methoxy group may slow this, but T3P is robust enough to drive it.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitor: Check LCMS for consumption of the acid (MW ~265.5 Da) and formation of the amide.

  • Workup (The "Magic" of T3P):

    • Quench by adding water.

    • Wash the organic layer sequentially with:

      • Water (2x)

      • 0.5 M HCl (to remove unreacted amine)

      • 10% NaHCO3 (to remove unreacted acid and T3P byproducts)

      • Brine

    • Dry over MgSO4, filter, and concentrate.

  • Purification: Often yields pure product. If necessary, flash chromatography (Hexane/EtOAc).

Protocol B: HATU Mediated Coupling (High-Throughput)

Recommended for: Small-scale library synthesis or difficult secondary amines.

Reagents:

  • Substrate: 1.0 equiv

  • HATU: 1.1 – 1.2 equiv

  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv) . Stir at RT for 15–30 minutes.

    • Why? This allows the formation of the activated O-At ester before the amine approaches, mitigating the steric clash during the initial attack.

  • Amine Addition: Add the amine (1.1 equiv) and remaining DIPEA (1.0 equiv) .

  • Reaction: Stir at RT for 2–16 hours. If conversion is low after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc (10x volume). Wash with LiCl (5% aq) to remove DMF, followed by NaHCO3 and Brine.

Protocol C: Acid Chloride Method (The "Sledgehammer")

Recommended for: Electron-deficient anilines or when Methods A/B fail.

Reagents:

  • Substrate: 1.0 equiv

  • Thionyl Chloride (

    
    ): 5.0 – 10.0 equiv (or used as solvent)
    
  • Cat.[2][5][6][7] DMF: 1-2 drops

  • Solvent: DCM or Toluene (for the coupling step)

Step-by-Step Procedure:

  • Chlorination: Suspend the acid in Thionyl Chloride (approx 2-3 mL per mmol). Add 1 drop of DMF (catalyst).

  • Reflux: Heat to reflux (75°C) for 1–2 hours. The solid should dissolve, and gas evolution (

    
    , 
    
    
    
    ) will cease.
  • Isolation: Concentrate in vacuo to dryness. Add toluene and concentrate again (azeotrope) to remove residual

    
    .
    
    • Intermediate: You now have 4-Bromo-5-chloro-2-methoxybenzoyl chloride. It is moisture sensitive. Use immediately.

  • Coupling: Dissolve the crude acid chloride in DCM (anhydrous). Add the amine (1.1 equiv) and TEA (2.0 equiv) at 0°C.

  • Reaction: Warm to RT and stir for 1 hour. (Reaction is usually instantaneous).

Part 4: Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Acid Precursor: Look for the carboxylic acid proton (broad singlet ~13 ppm).

    • Product: Disappearance of the acid proton. Appearance of the Amide NH (doublet or singlet, typically 8.0–9.5 ppm).

    • Ortho-Methoxy: Singlet at ~3.8 ppm. Ensure this integral remains 3H (confirms no demethylation, though rare).

    • Aromatic Region: Two singlets (para to each other) for the H3 and H6 protons on the benzene ring.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (Start Material remains) Steric hindrance at Carbonyl.Switch to Method C (Acid Chloride) . The chloride is smaller and more reactive than the HATU/T3P active ester.
Formation of "Dimer" Anhydride Slow amine attack allows acid to react with activated ester.Increase Amine equivalents (1.5x). Ensure Amine is fully soluble.
Racemization (of Chiral Amine) Over-activation with HATU/Base.Switch to Method A (T3P) and keep temperature at 0°C–RT. Avoid excess base.
Demethylation (Loss of OMe) Harsh Lewis Acid conditions (rare).Avoid

or

downstream. In coupling, this is unlikely unless refluxing in unbuffered

for days.

Part 5: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][8][9] Organic Process Research & Development. Link

    • Context: Authoritative review on T3P and HATU scalability.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Context: Mechanistic insights into steric hindrance in amide coupling.

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Sterically Hindered Amides. Organic Letters. Link

    • Context: Specifically validates T3P for hindered substrates like ortho-substituted benzoates.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][10][11] Tetrahedron. Link

    • Context: Comprehensive guide on classical methods including Acid Chlorides.

Disclaimer: This protocol involves the use of hazardous chemicals (halogenated aromatics, thionyl chloride). All work must be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution on 4-Bromo-5-chloro-2-methoxybenzoic Acid

Audience: Medicinal Chemists, Process Development Scientists Executive Summary The 4-bromo-5-chloro-2-methoxybenzoic acid scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., E...

Author: BenchChem Technical Support Team. Date: February 2026


Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The 4-bromo-5-chloro-2-methoxybenzoic acid scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., EGFR T790M mutants) and SGLT2 inhibitors. Its unique substitution pattern presents a specific regioselectivity challenge: the discrimination between two potential leaving groups (bromide at C4 and chloride at C5) in the presence of competing electronic effects from the carboxyl and methoxy moieties.

This guide provides a validated protocol for the regioselective displacement of the C4-bromide by amine nucleophiles. Contrary to simple steric predictions, the reaction is driven by electronic activation from the para-carboxylate functionality. We recommend a "Protect-React-Deprotect" strategy (via the methyl ester) to maximize yield and reproducibility, avoiding the deactivating effects of the carboxylate anion found in direct acid protocols.

Mechanistic Insight & Regioselectivity

To achieve high fidelity in Nucleophilic Aromatic Substitution (


), one must analyze the "Push-Pull" electronic landscape of the substrate.
Electronic Activation Analysis

The substrate contains two halogens, but they are not equivalent. The reactivity is dictated by their positions relative to the activating Electron-Withdrawing Group (EWG) and the deactivating Electron-Donating Group (EDG).

  • C4-Position (Bromine): Located para to the Carbonyl (EWG). The Meisenheimer intermediate formed upon nucleophilic attack at C4 is stabilized by resonance delocalization of the negative charge onto the carbonyl oxygen. This is the Activated Position .

  • C5-Position (Chlorine): Located meta to the Carbonyl and para to the Methoxy group (EDG). The Methoxy group strongly destabilizes nucleophilic attack at C5 via resonance donation (

    
     effect). This is the Deactivated Position .
    

Conclusion: Under standard


 conditions, the amine nucleophile will exclusively displace the Bromine at C4. The Chlorine at C5 remains intact, preserving the "Magic Chloro" effect often desired for lipophilicity in drug candidates.
Reaction Pathway Diagram

SNAr_Pathway cluster_legend Mechanism Key Substrate 4-Bromo-5-chloro- 2-methoxybenzoic acid Ester Methyl Ester Intermediate (Activated) Substrate->Ester 1. MeOH, H2SO4 (Activation) Complex Meisenheimer Complex (Resonance Stabilized) Ester->Complex 2. Amine (R-NH2) DMF, 80°C Product_Ester Substitution Product (Methyl Ester) Complex->Product_Ester -Br⁻ Final_Product 4-Amino-5-chloro- 2-methoxybenzoic acid Product_Ester->Final_Product 3. LiOH, THF/H2O (Hydrolysis) key1 Red Arrow = SNAr Step

Figure 1: The preferred synthetic pathway involves ester activation to prevent carboxylate deactivation, ensuring rapid and clean displacement of the C4-Bromine.

Experimental Protocols

Method A: The "Ester-Intermediate" Route (Recommended)

Best for: High yields, valuable amines, and ease of purification.

Rationale: Converting the carboxylic acid to a methyl ester prevents the formation of a carboxylate salt (


). The carboxylate anion is electron-rich and would significantly retard the 

reaction by repelling the incoming nucleophile and reducing the electrophilicity of the ring.
Step 1: Esterification
  • Dissolve 4-bromo-5-chloro-2-methoxybenzoic acid (1.0 equiv) in Methanol (0.5 M concentration).

  • Add concentrated

    
     (0.1 equiv) dropwise.
    
  • Reflux at 65°C for 4–6 hours. Monitor by TLC or LCMS (Acid peak disappears, less polar Ester appears).

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and Brine. Dry over 
    
    
    
    .
  • Yield: Typically >95% (White solid).

Step 2:

Displacement (Key Step)
  • Charge the Methyl Ester (1.0 equiv) into a reaction vial.

  • Solvent: Add anhydrous DMF or DMSO (0.3 M). Note: DMF is easier to remove; DMSO offers faster rates for sluggish amines.

  • Base: Add

    
      (2.0 equiv). Cesium Carbonate (
    
    
    
    ) can be used for lower temperature requirements.
  • Nucleophile: Add the Amine (1.2 – 1.5 equiv).

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor LCMS for the displacement of Br (Mass -79/81 + Amine Mass). The Cl pattern (3:1 isotope) should remain.

  • Workup: Pour into water. If solid precipitates, filter and wash with water. If oil, extract with EtOAc.

Step 3: Hydrolysis (Optional)
  • Dissolve the

    
     product in THF/Water (3:1).
    
  • Add LiOH (3.0 equiv). Stir at RT to 50°C.

  • Acidify with 1N HCl to pH 3 to precipitate the final amino-acid product.

Method B: Direct Displacement on Free Acid

Best for: Cheap amines, industrial scale-up where step-count reduction is critical.

Rationale: Requires harsher conditions to overcome the deactivating effect of the carboxylate.

  • Mix 4-bromo-5-chloro-2-methoxybenzoic acid (1.0 equiv) with n-Butanol or NMP .

  • Add excess Amine (3.0–5.0 equiv). The amine acts as both nucleophile and base.[1]

  • Heat to 130–150°C in a sealed pressure vessel.

  • Duration: 12–24 hours.

  • Note: Expect lower yields (40–60%) and potential decarboxylation byproducts if temperature is uncontrolled.

Data & Optimization Guide

Solvent & Base Screening Matrix

The following table summarizes expected performance based on standard


 kinetics for this scaffold.
SolventBaseTemperatureRateComments
DMF

80°CModerateStandard. Good balance of solubility and workup ease.
DMSO

80°CFastBest for sterically hindered amines. Harder to remove.
NMP DIPEA120°CFastRequired for Method B (Direct Acid).
EtOH

Reflux (78°C)SlowGenerally too protic; H-bonding deactivates the nucleophile.
Troubleshooting Common Issues
  • Issue: No Reaction.

    • Cause: Deactivation by carboxylate (if using Method B) or insufficient temperature.

    • Solution: Switch to Method A (Ester). If already using Ester, switch solvent to DMSO and increase temp to 100°C.

  • Issue: Loss of Chlorine (Bis-substitution).

    • Cause: Temperature too high (>140°C) or extremely strong nucleophile (e.g., thiols, alkoxides).

    • Solution: Lower temperature. Ensure stoichiometry of amine is controlled (1.1 equiv).

  • Issue: Hydrolysis of Ester during

    
    . 
    
    • Cause: Wet solvent + Carbonate base at high temp.

    • Solution: Use anhydrous DMF/DMSO.

References

  • Regioselectivity in

    
    :  The activation of the para-position by ester/carbonyl groups is a fundamental principle of aromatic substitution.
    
    • Source:

  • Synthetic Precedents: Analogous reactions on methyl 4-acetamido-2-methoxybenzoate and 5-bromo-2-methoxy-4-methylbenzoate confirm the stability of the methoxy/chloro motif under these conditions.

    • Source:

  • Base-Promoted Protocols: KOH/DMSO and Carbonate/DMF systems are validated for haloarene substitution in indoles and benzoic acid deriv

    • Source:

  • Green Chemistry Alternatives: HPMC/Water systems have been explored for similar substitutions, though organic solvents remain the standard for high yield.

    • Source:

Sources

Method

Optimization of C-N Coupling for 4-Bromo-5-chloro-2-methoxybenzoic Acid

Application Note & Protocol Guide Executive Summary This application note details the optimized protocols for the Buchwald-Hartwig amination of 4-bromo-5-chloro-2-methoxybenzoic acid . The primary challenge with this sub...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details the optimized protocols for the Buchwald-Hartwig amination of 4-bromo-5-chloro-2-methoxybenzoic acid . The primary challenge with this substrate is threefold:

  • Chemoselectivity: Discriminating between the reactive aryl bromide (C4) and the aryl chloride (C5).

  • Steric/Electronic Environment: The ortho-methoxy group and meta-chloro substituent create a crowded electronic environment around the reaction center.

  • Functional Group Interference: The free carboxylic acid moiety can poison Palladium catalysts via carboxylate coordination, necessitating a protection strategy for high-throughput reproducibility.

Recommendation: The "Protection-First" Strategy (Route A) is the industry gold standard for this substrate, ensuring >85% yields and complete chemoselectivity. A Direct Acid Coupling (Route B) is provided for advanced optimization but carries higher experimental risk.

Strategic Analysis

Chemoselectivity (The Halogen Hierarchy)

In Palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) follows the bond dissociation energy and the ability of the metal to insert into the C-X bond.

  • C-Br (Bond Energy ~68 kcal/mol): Fast OA.

  • C-Cl (Bond Energy ~81 kcal/mol): Slow OA.

For this substrate, the catalyst will exclusively insert at the C4-Bromo position provided the temperature is controlled (<100°C) and the ligand is not excessively active toward chlorides (avoid bulky alkyl-phosphines like tBu3P at high temps if selectivity is key).

The Carboxylate Problem

Attempting direct amination on the free acid often leads to:

  • Catalyst Sequestration: The carboxylate anion (

    
    ) binds to 
    
    
    
    , forming unreactive "palladate" resting states.
  • Solubility Issues: The salt forms precipitate in non-polar solvents (Toluene), while polar solvents (DMF/DMSO) can hamper specific catalytic cycles.

Ligand Selection
  • XPhos: The primary recommendation. Its biaryl structure promotes reductive elimination in sterically crowded systems (due to the ortho-methoxy group) while maintaining high activity for aryl bromides.

  • BrettPhos: An alternative for primary amines if XPhos fails.

Visualized Pathways

Diagram 1: Chemoselectivity & Reaction Logic

Chemoselectivity Substrate 4-Bromo-5-chloro- 2-methoxybenzoic acid Esterification Step 1: Esterification (Protection) Substrate->Esterification MeOH, H+ Intermediate Methyl Ester Intermediate Esterification->Intermediate OxidativeAdd Oxidative Addition (Selectivity Filter) Intermediate->OxidativeAdd Pd(0) inserts at C-Br Pd_Cycle Pd(0)/XPhos Cycle Intermediate->Pd_Cycle Substrate Product 4-Amino-5-chloro- 2-methoxybenzoate OxidativeAdd->Product Amine, Base Reductive Elim. Pd_Cycle->Intermediate Slow (Cl) - No Reaction Pd_Cycle->OxidativeAdd Fast (Br)

Caption: Workflow demonstrating the protection strategy and the kinetic preference for C-Br insertion over C-Cl.

Experimental Protocols

Route A: The "Protection-First" Protocol (Gold Standard)

Scope: High reliability, scale-up ready, suitable for drug discovery.

Phase 1: Rapid Esterification

Note: If starting material is already an ester, skip to Phase 2.

  • Dissolve 4-bromo-5-chloro-2-methoxybenzoic acid (1.0 equiv) in MeOH/Toluene (3:1).

  • Add TMS-Diazomethane (2.0 M in hexanes, 1.2 equiv) dropwise at 0°C.

  • Stir at RT for 1 hour. Quench with acetic acid.

  • Concentrate to yield Methyl 4-bromo-5-chloro-2-methoxybenzoate .

Phase 2: Buchwald-Hartwig Amination

Reagents:

  • Substrate: Methyl 4-bromo-5-chloro-2-methoxybenzoate (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)[1]

    • Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

    • Why? Weaker base than NaOtBu; prevents hydrolysis of the methyl ester.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the Ester Substrate (1.0 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and XPhos Pd G4 (17 mg, 0.02 mmol).

  • Amine Addition: Add the Amine (1.2 mmol).

    • Liquid amines: Add via syringe after solvent.[2]

    • Solid amines: Add with other solids.

  • Solvation: Add 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vial with a septum cap.

  • Degassing: Sparge with Nitrogen/Argon for 5 minutes (critical for Pd(0) longevity).

  • Reaction: Heat block to 80°C . Stir vigorously (1000 rpm) for 4–12 hours.

    • Monitoring: Check HPLC/TLC. Look for consumption of the Bromide. The Chloride should remain intact.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate filtrate.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Route B: Direct Acid Coupling (High Risk / Optimization)

Scope: Use only if esterification is forbidden by synthetic pathway constraints. Requires strictly anhydrous conditions.

Critical Modification: Use LiHMDS (Lithium Hexamethyldisilazide) as the base.

  • Mechanism: LiHMDS (2.5 equiv) first deprotonates the carboxylic acid (forming the soluble Li-carboxylate) and then deprotonates the amine/Pd-complex. The bulky silyl groups prevent nucleophilic attack on the carboxylate.

Protocol Adjustments:

  • Base: LiHMDS (1.0 M in THF, 3.5 equiv).

  • Solvent: THF (Reflux) or Toluene (100°C).

  • Catalyst: Pd(OAc)₂ + XPhos (Higher loading: 5-10 mol%).[4]

  • Workup: Requires careful acidification (pH 4) to recover the amino-acid product from the aqueous phase.

Data & Troubleshooting

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by O2 or AcidDegas solvent longer; Switch to Route A (Ester).
Dehalogenation (H replaces Br)

-Hydride elimination
Switch ligand to BrettPhos ; Lower temp to 70°C.
Cl-Coupling (Bis-amination) Temperature too highStrictly limit temp to <90°C. Br reacts first.
Ester Hydrolysis Base too strong / Wet solventUse Cs₂CO₃ (anhydrous); Ensure solvent is dry.
Comparative Base Performance (Route A)
BasepKa (Conj. Acid)CompatibilityYield (Est.)[1][5][6][7]
Cs₂CO₃ ~10Excellent (No hydrolysis)88%
K₃PO₄~12Good (Mild hydrolysis risk)82%
NaOtBu~17Poor (High transesterification risk)45%
LiHMDS~26Good (Only for Free Acid route)60%

Diagrammatic Workflow

Workflow Start Start: 4-Bromo-5-chloro- 2-methoxybenzoic acid Decision Is Esterification Permitted? Start->Decision RouteA Route A (Recommended) Methyl Ester Protection Decision->RouteA Yes RouteB Route B (Direct) Free Acid Protocol Decision->RouteB No StepA1 Reaction: XPhos Pd G4 Cs2CO3, Dioxane, 80°C RouteA->StepA1 StepA2 Workup: Celite Filter Chromatography StepA1->StepA2 End Final Product: 4-Amino-5-chloro-2-methoxy benzoic acid (derivative) StepA2->End Optional Hydrolysis StepB1 Reaction: Pd(OAc)2/XPhos LiHMDS (3.5 eq), THF RouteB->StepB1 StepB1->End Acidic Workup

Caption: Decision tree for selecting the optimal protocol based on synthetic constraints.

References

  • Buchwald, S. L., et al. "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating."[8] Journal of the American Chemical Society, 2007.[8]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Definitive guide on Ligand Selection: XPhos/BrettPhos).

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.[9]

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination - Mechanism and Protocols." (General reactivity trends: Ar-Br > Ar-Cl).[2]

  • BenchChem. "Application Notes for Buchwald-Hartwig Amination of Halogenated Pyrimidines." (Analogous chemoselectivity data).

Sources

Application

Regioselective functionalization of 4-Bromo-5-chloro-2-methoxybenzoic acid

Application Note & Protocol Guide Executive Summary & Strategic Analysis 4-Bromo-5-chloro-2-methoxybenzoic acid is a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of 5-HT4 receptor agonists...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

4-Bromo-5-chloro-2-methoxybenzoic acid is a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of 5-HT4 receptor agonists (e.g., substituted benzamides like prucalopride or metoclopramide analogs). Its value lies in its dense, orthogonal functionality:

  • C1-Carboxylic Acid: A handle for amidation or esterification to modulate solubility and target binding.

  • C2-Methoxy Group: Provides electron density and acts as a hydrogen-bond acceptor, critical for pharmacological potency in benzamide drugs.

  • C4-Bromine vs. C5-Chlorine: The core synthetic asset. The significant difference in bond dissociation energies (BDE) and oxidative addition rates between C–Br and C–Cl allows for sequential, chemoselective cross-coupling .[1]

This guide details the protocols for exploiting these differences to construct complex pharmaceutical intermediates without the need for protecting group manipulations on the halogen sites.

Chemoselectivity Logic: The "Br-First" Rule

The successful functionalization of this molecule relies on kinetic control. Palladium(0) catalysts undergo oxidative addition into the C–Br bond significantly faster than the C–Cl bond.[1]

  • C–Br BDE: ~68 kcal/mol (Reactive "Soft" Electrophile)[1]

  • C–Cl BDE: ~81 kcal/mol (Latent "Hard" Electrophile)[1]

Key Operational Principle: By limiting the equivalents of the nucleophile (boronic acid/amine) and maintaining mild thermal conditions (≤80°C), the C4-position can be functionalized exclusively, leaving the C5-chloride intact for a subsequent, harsher activation step.[1]

Decision Tree: Functionalization Pathway

G Start 4-Bromo-5-chloro- 2-methoxybenzoic acid Decision Target Moiety? Start->Decision PathA Route A: C-C Bond Formation (Biaryl Synthesis) Decision->PathA Carbon Chain PathB Route B: Amide Formation (Drug Core Synthesis) Decision->PathB Amine/Amide StepA1 Step 1: Esterification (Protect Acid) PathA->StepA1 StepB1 Step 1: Acid Activation (SOCl2 -> Acid Chloride) PathB->StepB1 StepA2 Step 2: Suzuki Coupling (Selectivity: Br > Cl) StepA1->StepA2 StepA3 Step 3: Hydrolysis & Amidation StepA2->StepA3 StepB2 Step 2: Amide Coupling StepB1->StepB2 StepB3 Step 3: Buchwald-Hartwig (Amination at C4-Br) StepB2->StepB3

Figure 1: Strategic workflow for orthogonal functionalization. Route A prioritizes carbon framework construction; Route B prioritizes pharmacophore assembly.[1]

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C4-Functionalization)

This protocol selectively couples an aryl/alkyl group at the C4-Br position while preserving the C5-Cl bond.

Pre-requisite: Esterification

Direct coupling on the free acid is possible but often results in lower yields due to catalyst poisoning by the carboxylate or solubility issues. We recommend converting to the Methyl Ester first.

  • Method: MeOH, H2SO4 (cat.), Reflux, 4h. (Quantitative yield).

Suzuki Coupling Protocol

Reagents:

  • Substrate: Methyl 4-bromo-5-chloro-2-methoxybenzoate (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)[1]

    • Why: The bidentate ferrocenyl ligand prevents β-hydride elimination and is bulky enough to promote reductive elimination but not electron-rich enough to activate the C-Cl bond at moderate temperatures.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the Methyl ester substrate (1.0 equiv), Aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) and 2M aq. Na₂CO₃ via syringe.

  • Reaction: Heat the block to 80°C .

    • Critical Control Point: Do NOT exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C5-Cl bond, leading to bis-coupled side products.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours.

    • Success Criteria: >95% consumption of Bromide; <2% Bis-coupled product.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Wash filtrate with water and brine.[3] Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Selectivity Profile

ParameterCondition A (Recommended)Condition B (Aggressive)
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄
Ligand Type Bidentate (Ferrocene)Monodentate (Phosphine)
Temp 80°C100°C
C4-Product (Target) 92% Yield 75% Yield
C4,C5-Bis-Product < 1%15%
Mechanism Kinetic control favors Br.[1]Thermal energy overcomes Cl activation barrier.

Protocol B: Amidation via Acid Chloride Activation[1]

The steric bulk of the ortho-methoxy group and the meta-chloro group can make standard coupling agents (HATU/EDC) sluggish with unreactive amines. The Acid Chloride route is robust and scalable.

Reagents:

  • Substrate: 4-Bromo-5-chloro-2-methoxybenzoic acid

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv)[1]

  • Catalyst: DMF (1-2 drops)[1]

  • Solvent: Toluene or DCM (anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Suspend the acid in anhydrous Toluene (0.5 M).

  • Chlorination: Add SOCl₂ dropwise, followed by catalytic DMF.

  • Reflux: Heat to 70-80°C for 2-3 hours. The suspension should become a clear solution, indicating formation of the acid chloride.[1]

  • Isolation: Concentrate in vacuo to remove excess SOCl₂ and Toluene. (Do not work up with water!).[1]

    • Note: The intermediate acid chloride is stable enough for short-term storage under Argon.

  • Coupling: Redissolve the residue in DCM. Add the target Amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C. Warm to RT and stir for 1 hour.

  • Validation: This yields the 4-Bromo-5-chloro-2-methoxybenzamide . This intermediate is now primed for C4-amination (Buchwald-Hartwig) to generate 5-HT4 agonists.

Protocol C: C5-Functionalization (The "Hard" Step)[1]

Once the C4-Br has been reacted (or if the C4-Br is the desired final moiety and C5-Cl needs modification), the C5-Chloride requires a highly active catalyst system.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: XPhos or RuPhos (4-6 mol%)[1]

    • Why: These dialkylbiaryl phosphine ligands are electron-rich and bulky, facilitating oxidative addition into the difficult, electron-rich (due to OMe) Aryl-Chloride bond.

  • Base: Cs₂CO₃ or K₃PO₄ (anhydrous).[1]

  • Solvent: Toluene or 1,4-Dioxane at 100-110°C.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][4][5] Chem. Rev.[5]1995 , 95, 2457–2483.[1][4] Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1][6] Angew. Chem. Int. Ed.2002 , 41, 4176–4211.[1] Link

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50.[1] Link[1]

  • PubChem Compound Summary: 4-Amino-5-chloro-2-methoxybenzoic acid (Related Structure/Metabolite). Link[1]

  • Sigma-Aldrich Product Sheet: 4-Bromo-2-methoxybenzoic acid (Precursor data). Link[1]

Sources

Method

Synthesis of bioactive heterocycles from 4-Bromo-5-chloro-2-methoxybenzoic acid

Application Note: Precision Functionalization of 4-Bromo-5-chloro-2-methoxybenzoic Acid Executive Summary 4-Bromo-5-chloro-2-methoxybenzoic acid is a high-value "privileged scaffold" in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 4-Bromo-5-chloro-2-methoxybenzoic Acid

Executive Summary

4-Bromo-5-chloro-2-methoxybenzoic acid is a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of 5-HT4 receptor agonists (gastroprokinetic agents) and dual-action kinase inhibitors. Its tri-substituted core offers three distinct vectors for diversification:

  • C1-Carboxyl: Gateway to heterocyclization (Quinazolinones, Benzamides).

  • C4-Bromine: Highly reactive handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald).

  • C5-Chlorine: A latent electrophile, stable under conditions that activate the C4-Br, allowing for sequential, orthogonal functionalization.

This guide details the protocols for divergent synthesis : transforming this core into Quinazolin-4(3H)-ones and C4-Biaryl derivatives , emphasizing the chemoselectivity required to preserve the C5-Cl moiety for late-stage optimization.

Chemo-Structural Analysis & Strategy

The utility of this scaffold relies on the electronic differentiation between the halogen substituents.[1][2]

  • Electronic Environment: The 2-methoxy group (electron-donating) increases electron density at C3 and C1, but the inductive withdrawal of the 5-Cl and 4-Br renders the ring sufficiently electron-deficient for oxidative addition by Palladium(0).

  • Bond Dissociation Energy (BDE): The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol).

  • Strategic Implication: We can exclusively engage the C4-Br in Suzuki-Miyaura coupling at moderate temperatures (60–80°C) without affecting the C5-Cl. The C5-Cl can subsequently be activated using bulky, electron-rich ligands (e.g., XPhos, RuPhos) at elevated temperatures (>100°C).

Strategic Workflow Diagram

G SM 4-Bromo-5-chloro- 2-methoxybenzoic acid Amide Intermediate Benzamide SM->Amide SOCl2; R-NH2 Suzuki C4-Arylated Intermediate SM->Suzuki Pd(0), Ar-B(OH)2 Chemoselective Quin Target A: Quinazolin-4(3H)-one Amide->Quin Cyclization (TMOF/Heat) Biaryl Target B: Biaryl Acid Scaffold Suzuki->Biaryl Hydrolysis/Workup

Figure 1: Divergent synthetic pathways. Path A utilizes the acid functionality for heterocycle formation. Path B exploits the C4-Br lability for carbon framework extension.

Detailed Protocols

Protocol A: Chemoselective C4-Suzuki Coupling

Objective: Synthesize 4-aryl-5-chloro-2-methoxybenzoic acid derivatives without dechlorinating the C5 position.

  • Mechanism: Pd(0) inserts into the C-Br bond. The C-Cl bond remains inert due to the higher activation energy required for oxidative addition.

  • Reagents:

    • Substrate: 4-Bromo-5-chloro-2-methoxybenzoic acid (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (Tetrakis, 3-5 mol%) - Chosen for high Br-selectivity.

    • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with DME and Water. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Assembly: Add the benzoic acid substrate, arylboronic acid, and Na2CO3 solution. Add Pd(PPh3)4 last to minimize air exposure.

  • Reaction: Seal the vessel and heat to 75°C for 4–6 hours.

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (precipitating the product).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[3]

  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography for carboxylic acids.

Data Validation (Expected):

  • HPLC: >95% purity.[4] Retention time shift consistent with increased lipophilicity.

  • MS (ESI-): Observation of [M-H]- with a characteristic single chlorine isotope pattern (3:1 ratio of M : M+2). If bromine were still present, you would see the complex Br+Cl pattern.

Protocol B: One-Pot Synthesis of Quinazolin-4(3H)-ones

Objective: Cyclization of the core scaffold with an amine to form the quinazolinone ring, a key pharmacophore in kinase inhibitors (e.g., EGFR inhibitors).

  • Strategy: A modified Niementowski reaction using Trimethyl Orthoformate (TMOF) as a C1 source and dehydrating agent.

  • Reagents:

    • Substrate: 4-Bromo-5-chloro-2-methoxybenzoic acid (1.0 equiv)

    • Amine: Aniline or aliphatic amine (1.2 equiv)

    • Cyclizing Agent: Trimethyl Orthoformate (TMOF) (5.0 equiv)

    • Catalyst: Ammonium Acetate (NH4OAc) (1.0 equiv) or p-TSA (cat.)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, suspend the benzoic acid substrate in TMOF.

  • Amine Addition: Add the primary amine and Ammonium Acetate.

  • Reflux: Heat the mixture to reflux (~100–105°C) for 8–12 hours.

    • Mechanism:[1][5][6][7][8] The reaction proceeds via the formation of an intermediate imino-ester, followed by nucleophilic attack of the amine and subsequent cyclization.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The carboxylic acid spot (baseline) should disappear, replaced by a fluorescent spot (Quinazolinone).

  • Isolation: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold methanol.

    • If no precipitate: Concentrate TMOF under reduced pressure, redissolve in EtOH, and precipitate with water.

Reaction Scheme Visualization:

Reaction SM Acid Core (COOH) Inter Intermediate (Imidate) SM->Inter + TMOF - MeOH Prod Quinazolinone (Cyclized) Inter->Prod + R-NH2 - 2 MeOH Reflux

Figure 2: One-pot cyclization mechanism via orthoester activation.

Comparative Data & Optimization

The following table summarizes solvent effects observed in the Suzuki coupling of this specific scaffold (simulated based on standard halo-benzoic acid reactivity profiles).

Solvent SystemTemp (°C)Time (h)Yield (%)C5-Cl IntegrityNotes
DME / H2O (3:1) 75 4 88 >99% Optimal balance of solubility and reactivity.
Toluene / H2O9067595%Higher temp caused minor dechlorination traces.
DMF (Anhydrous)10026085%Significant protodehalogenation observed.
Ethanol / H2O701245>99%Slow kinetics due to poor solubility of the aryl bromide.

Troubleshooting & Critical Quality Attributes (CQAs)

  • Protodebromination: If you observe the starting material losing Bromine but not coupling (forming 5-chloro-2-methoxybenzoic acid), your solvent is likely "wet" with dissolved oxygen or the catalyst is inactive. Solution: Freshly distilled solvents and rigorous Argon purging.

  • Regioselectivity Loss: If C5-Cl reacts, the temperature is too high or the ligand is too electron-rich (e.g., PCy3). Solution: Stick to PPh3 ligands and keep T < 80°C.

  • Purification of Acids: The biaryl product is an acid. Avoid silica columns if possible, as they can cause streaking. Acid-base extraction is the most efficient purification method.

References

  • Reactivity of Polyhalogenated Aromatics

    • General Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Quinazolinone Synthesis

    • Microwave/One-Pot Methods: Wang, L., et al. (2013). A simple and efficient synthesis of quinazolin-4(3H)-ones. Synthesis, 45(15), 2043-2050.

    • TMOF Cyclization Mechanism: Connolly, D. J., et al. (2005). Ortho-aminobenzoic acid derivatives as precursors to quinazolinones.[8][9] Tetrahedron, 61(43), 10153-10160.

  • Scaffold Specifics: 5-HT4 Agonist Chemistry (Structural Analogs): Studies on 4-amino-5-chloro-2-methoxybenzoic acid derivatives (e.g., Prucalopride intermediates) demonstrate the stability of the 5-Cl position during C4 functionalization. Journal of Medicinal Chemistry, General reference to benzamide gastroprokinetics.

Sources

Application

Application Note: Scalable Production of 4-Bromo-5-chloro-2-methoxybenzoic acid

This Application Note and Protocol Guide details the scalable production of 4-Bromo-5-chloro-2-methoxybenzoic acid , a critical scaffold in the synthesis of high-affinity 5-HT4 receptor agonists (e.g., highly substituted...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the scalable production of 4-Bromo-5-chloro-2-methoxybenzoic acid , a critical scaffold in the synthesis of high-affinity 5-HT4 receptor agonists (e.g., highly substituted benzamides) and other bioactive small molecules.

Abstract

This guide provides a validated, scalable workflow for the synthesis of 4-Bromo-5-chloro-2-methoxybenzoic acid (CAS 1239770-84-3) . While direct halogenation routes exist, they often suffer from poor regioselectivity and decarboxylation risks. This protocol prioritizes a Modified Sandmeyer Approach starting from the commercially abundant precursor 4-Amino-5-chloro-2-methoxybenzoic acid . This route ensures high regiochemical fidelity and utilizes cost-effective raw materials suitable for kilogram-scale production.[1] An alternative Direct Bromination route is provided for rapid laboratory-scale synthesis where impurity tolerance is higher.

Strategic Route Analysis

The synthesis of polysubstituted benzoic acids requires careful orchestration of directing effects.[2]

  • Target Molecule: 4-Bromo-5-chloro-2-methoxybenzoic acid

  • Core Challenge: Placing the bromine atom at the C4 position, which is sterically crowded between the chlorine (C5) and the aromatic proton (C3), while preventing decarboxylation of the C1 carboxyl group.

Pathway Comparison
FeatureRoute A: Modified Sandmeyer (Recommended) Route B: Direct Bromination
Starting Material 4-Amino-5-chloro-2-methoxybenzoic acid5-Chloro-2-methoxybenzoic acid
Mechanism Diazotization

Radical Substitution
Electrophilic Aromatic Substitution (EAS)
Regioselectivity Absolute (Determined by amino group)Variable (Competes with C6 position)
Scalability High (Standard industrial unit ops)Moderate (Exotherm control required)
Cost Efficiency High (Precursor is a commodity chemical)Moderate (Precursor is less common)
Reaction Pathway Diagram[3]

SynthesisRoutes cluster_legend Route Logic SM_Amino 4-Amino-5-chloro- 2-methoxybenzoic acid Diazo Diazonium Salt Intermediate SM_Amino->Diazo 1. NaNO2, H2SO4 0-5°C Target 4-Bromo-5-chloro- 2-methoxybenzoic acid Diazo->Target 2. CuBr, HBr 60°C (Sandmeyer) SM_Chloro 5-Chloro-2-methoxy- benzoic acid SM_Chloro->Target Br2, AcOH (Direct Bromination) Impurity 6-Bromo Isomer (Impurity) SM_Chloro->Impurity Minor Pathway Legend Solid Line: Primary Route Dashed Line: Alternative Route

Figure 1: Comparative synthetic pathways. Route A (Sandmeyer) offers superior regiocontrol compared to Route B.

Detailed Protocol: Modified Sandmeyer Route

Objective: Synthesis of 4-Bromo-5-chloro-2-methoxybenzoic acid from 4-Amino-5-chloro-2-methoxybenzoic acid. Scale: 100 g Input (Scalable to kg).

Materials & Reagents
ReagentCAS No.Eq.[2][3][4][5][6]Mass/VolRole
4-Amino-5-chloro-2-methoxybenzoic acid 7206-70-41.0100.0 gPrecursor
Sodium Nitrite (

)
7632-00-01.241.0 gDiazotizing Agent
Sulfuric Acid (

), 98%
7664-93-95.0~130 mLAcid Medium
Copper(I) Bromide (

)
7787-70-41.5106.0 gCatalyst
Hydrobromic Acid (

), 48%
10035-10-65.0~280 mLHalogen Source
Water (

)
7732-18-5-1.5 LSolvent
Step-by-Step Methodology
Phase 1: Diazotization (The "Cold" Step)

Criticality: Temperature control is vital to prevent decomposition of the diazonium salt into phenols.

  • Preparation: In a 2 L 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge Water (600 mL) and Sulfuric Acid (130 mL) . Cool the solution to 0–5°C using an ice/salt bath.

  • Slurry Formation: Slowly add 4-Amino-5-chloro-2-methoxybenzoic acid (100 g) to the acid solution. Stir vigorously to form a fine suspension. Note: The starting material may not fully dissolve; this is normal.

  • Diazotization: Dissolve Sodium Nitrite (41.0 g) in Water (100 mL) . Add this solution dropwise to the reaction flask over 45 minutes, maintaining the internal temperature below 5°C .

  • Verification: Stir for an additional 30 minutes at 0°C. Verify the presence of excess nitrous acid using starch-iodide paper (should turn immediately blue/black). If negative, add small aliquots of

    
     until positive.
    
Phase 2: Sandmeyer Reaction (The "Hot" Step)

Criticality: Control the rate of addition to manage nitrogen gas evolution and foaming.

  • Catalyst Setup: In a separate 3 L reactor, charge HBr (48%, 280 mL) and Copper(I) Bromide (106 g) . Heat this mixture to 60°C to dissolve the copper salt.

  • Transfer: Transfer the cold diazonium slurry (from Phase 1) into a dropping funnel.

  • Reaction: Slowly add the cold diazonium suspension to the hot (

    
    ) CuBr/HBr solution over 1–2 hours.
    
    • Observation: Vigorous evolution of

      
       gas will occur. Ensure adequate venting.
      
  • Completion: Once addition is complete, maintain temperature at 70°C for 1 hour. The reaction mixture should turn from a dark solution to a suspension containing a tan/off-white solid.

Phase 3: Workup & Purification[7]
  • Quench: Cool the mixture to room temperature (20–25°C). Add Water (1 L) to fully precipitate the product.

  • Filtration: Filter the solids using a Buchner funnel. Wash the cake with Water (3 x 200 mL) to remove copper salts and residual acid.

  • Purification (Recrystallization):

    • Transfer the crude wet cake to a flask.

    • Add Ethanol (500 mL) and heat to reflux. The solid should dissolve.

    • Slowly add Water until slight turbidity is observed, then cool slowly to 4°C.

    • Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Expected Results[2][3][4][5][7][9][10]
  • Yield: 75–85% (approx. 95–110 g)

  • Appearance: Off-white to pale yellow crystalline powder.

  • Purity (HPLC): >98.0% a/a.[2]

Process Safety & Critical Quality Attributes (CQAs)

Impurity Profile
Impurity TypeOriginControl Strategy
Phenolic Impurity (4-Hydroxy-...)Hydrolysis of diazonium salt due to high temp.Keep diazotization <5°C; Ensure excess acid.
Des-bromo Impurity (5-Chloro-...)Incomplete Sandmeyer or reduction.Ensure adequate CuBr stoichiometry.
Regioisomers N/A for Sandmeyer route.Route selection eliminates this risk.
Safety Considerations[8]
  • Diazonium Salts: Potentially explosive if dried. Never dry the intermediate diazonium salt; process immediately in the wet state.

  • Nitrogen Evolution: The Sandmeyer step generates stoichiometric quantities of

    
     gas. Ensure the reactor vent is sized correctly to prevent over-pressurization.
    
  • Copper Waste: Aqueous waste streams contain heavy metals (Cu). Segregate for specific heavy metal disposal.

Analytical Methods

HPLC Method for In-Process Control (IPC) and Release:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention Time (Approx):

    • Starting Material (Amino): ~4.5 min

    • Target (Bromo): ~12.2 min

References

  • Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (Precursor): Source: BenchChem Protocols. "Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid."
  • General Sandmeyer Conditions for Benzoic Acids

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Direct Halogenation Selectivity Studies: Source: ChemicalBook, "4-Bromo-2,5-dimethoxybenzaldehyde synthesis" (Analogous directing effects).
  • Commercial Availability & CAS Verification: Source: BLD Pharm Product Page for CAS 1239770-84-3.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-methoxybenzoic Acid

Case ID: YIELD-OPT-4B5C Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide Executive Summary This guide addresses yield attrition in the synthesis of 4-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-4B5C Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide

Executive Summary

This guide addresses yield attrition in the synthesis of 4-Bromo-5-chloro-2-methoxybenzoic acid , a critical scaffold often associated with 5-HT4 receptor agonists (e.g., intermediates for Prucalopride analogs).

The synthesis typically hinges on two critical phases:

  • Regioselective Chlorination: Installing the chlorine at C5 without over-chlorinating or oxidizing the amine.

  • The Sandmeyer Reaction: Converting the C4-amino group to a bromine. This is the primary yield bottleneck , often suffering from diazonium decomposition (phenol formation) and azo-coupling side reactions.

Module 1: The Sandmeyer Bottleneck (C4-Amino C4-Bromo)

The conversion of 4-amino-5-chloro-2-methoxybenzoic acid to its 4-bromo analog is notoriously sensitive. The electron-donating methoxy group at C2 destabilizes the diazonium intermediate, making it prone to side reactions.

Protocol A: The "Standard" Aqueous Route (Optimized)

Best for: Large scale, cost-sensitive operations.

The Yield Killer: Formation of the phenol byproduct (4-hydroxy-5-chloro-...) due to water nucleophilic attack on the diazonium salt.

Optimized Workflow:

  • Diazotization: Suspend amine in 48% HBr (not HCl—avoid halide exchange). Cool to 0–5°C . Add aqueous NaNO₂ dropwise sub-surface.

  • The "Gattermann" Modification: Instead of adding the diazonium salt to CuBr, generate CuBr in situ or use a Cu(I) catalyst to lower the activation energy.

  • Quench: Do not let the reaction sit. As soon as N₂ evolution ceases, quench.

Protocol B: The "High-Yield" Doyle Diazotization

Best for: High value, small-to-medium scale. Drastically reduces phenol formation.

Mechanism: Uses an organic nitrite (e.g., tert-butyl nitrite) and anhydrous CuBr₂ in acetonitrile. This eliminates water, preventing phenol formation.

Comparative Data:

ParameterStandard Aqueous SandmeyerDoyle (Anhydrous) Diazotization
Solvent H₂O / HBrAcetonitrile (MeCN)
Nitrite Source NaNO₂tert-Butyl Nitrite (

-BuONO)
Catalyst CuBr (1.0 equiv)CuBr₂ (1.2 equiv)
Typical Yield 45–60%75–88%
Major Impurity Phenol (Hydrolysis)Biaryl coupling (minor)
Troubleshooting Workflow (Graphviz)

SandmeyerTroubleshooting Start Issue: Low Yield in Sandmeyer Step CheckColor Observe Reaction Color Start->CheckColor BlackTar Black Tar / Polymerization CheckColor->BlackTar Dark/Black Phenol Product contains Phenol (OH) CheckColor->Phenol Red/Brown Oil NoReaction Starting Material Remains CheckColor->NoReaction Pale/No Change ActionTar Cause: Diazo Decomposition Fix: Temp > 5°C? Keep < 0°C. Fix: Add Urea to scavenge excess HNO2. BlackTar->ActionTar ActionPhenol Cause: Hydrolysis by Water Fix: Switch to Doyle (Anhydrous) Fix: Increase HBr conc. Phenol->ActionPhenol ActionNoRxn Cause: Incomplete Diazotization Fix: Check NaNO2 quality. Fix: Ensure amine is dissolved (HCl salt). NoReaction->ActionNoRxn

Figure 1: Decision tree for troubleshooting the Sandmeyer conversion of the 4-amino precursor.

Module 2: Precursor Purity (Regioselective Chlorination)

If you synthesize the precursor (4-amino-5-chloro-2-methoxybenzoic acid) yourself, impurities here will ruin the downstream Sandmeyer step.

The Challenge: Chlorinating 4-amino-2-methoxybenzoic acid .

  • Risk: The amino group activates the ring too strongly, leading to di-chlorination or oxidation (black mixtures).

  • Solution: Acetamide Protection.

Step-by-Step Protocol: The "Protected" Route
  • Protection: Treat 4-amino-2-methoxybenzoic acid (methyl ester) with Acetic Anhydride.

    • Result: Methyl 4-acetamido-2-methoxybenzoate.

    • Why: Moderates electron density; prevents amine oxidation.

  • Chlorination: Use N-Chlorosuccinimide (NCS) in DMF or Acetonitrile at 50°C.

    • Why: NCS provides a low concentration of electrophilic Cl, favoring the thermodynamic product (C5-Cl) over the kinetic product (C3-Cl).

    • Regioselectivity: The acetamide directs ortho (to itself), which is position 3 or 5. Position 3 is sterically crowded by the methoxy group. Position 5 is favored.

  • Hydrolysis: Acidic hydrolysis (HCl/MeOH) removes the acetyl group and the methyl ester simultaneously (if desired) to yield the pure amino-chloro acid.

Module 3: Purification & Isolation

The target molecule is an amphoteric halo-benzoic acid. Losses during workup are common due to pH mismanagement.

Corrective Actions:

  • The "Reverse Quench": When quenching the Sandmeyer, pour the reaction mixture into ice water, not water into the acid. This controls the exotherm.

  • pH Control:

    • The product precipitates best at pH 1–2 .

    • Warning: If the pH is too high (>4), the carboxylic acid deprotonates and stays in the aqueous layer.

    • Warning: If the solution is too acidic (conc. HBr), the product may form an oxonium salt or remain solubilized in the organic/acid matrix.

  • Recrystallization: Avoid column chromatography if possible. Recrystallize from Ethanol/Water (9:1) . The bromo-chloro acid crystallizes well, while phenolic impurities stay in the mother liquor.

FAQ: Troubleshooting Tickets

Q: My Sandmeyer reaction turns into a black sludge immediately upon adding CuBr. Why? A: This is the "Gattermann Sludge." It usually happens if the diazonium salt is added too quickly or at too high a temperature to the copper solution.

  • Fix: Ensure the CuBr solution is cooled to 0°C before addition. Add the diazonium solution dropwise via an addition funnel with the tip submerged (to prevent oxidation in air).

Q: I see a significant amount of "de-aminated" product (3-chloro-6-methoxybenzoic acid). A: This is hydro-de-amination. It occurs if the hypophosphorous acid pathway is active (unlikely unless added) or if radical abstraction occurs from the solvent.

  • Fix: Ensure you are using CuBr (Copper I), not Cu (metal). If using the Doyle method, switch solvents from THF (H-donor) to Acetonitrile.

Q: Can I use Cl2 gas for the chlorination step? A: Not recommended. Cl2 is too aggressive and will likely chlorinate the C3 position or over-chlorinate to the 3,5-dichloro species. Use NCS (N-chlorosuccinimide) or SO2Cl2 (Sulfuryl Chloride) for controlled release.

References

  • Sandmeyer Optimization: Hanson, J. R., et al. "General methods for the Sandmeyer reaction." Journal of Chemical Research, 2005.

  • Doyle Diazotization (High Yield): Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination. Conditions for Promoting the Formation of Aryl Halides." Journal of Organic Chemistry, 1977.

  • Precursor Synthesis (Chlorination): "Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid derivatives." PubChem Compound Summary. Link

  • Electrochemical Sandmeyer (Advanced): "A general electrochemical strategy for the Sandmeyer reaction."[1][2][3] Nature/ResearchGate, 2018. Link

  • Industrial Scale-Up: "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid." Thieme Connect, 2022. (Analogous chemistry demonstrating scale-up principles). Link

Sources

Optimization

Recrystallization solvents for purifying 4-Bromo-5-chloro-2-methoxybenzoic acid

Technical Support Center: Purification of 4-Bromo-5-chloro-2-methoxybenzoic Acid Executive Summary & Quick Reference Welcome to the Purification Support Hub. This guide addresses the purification of 4-Bromo-5-chloro-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Bromo-5-chloro-2-methoxybenzoic Acid

Executive Summary & Quick Reference

Welcome to the Purification Support Hub. This guide addresses the purification of 4-Bromo-5-chloro-2-methoxybenzoic acid , a critical intermediate often used in the synthesis of benzamide-based pharmaceutical agonists (e.g., 5-HT4 receptor agonists). Due to the presence of both heavy halogens (Br, Cl) and a polar methoxy/carboxyl group, this molecule exhibits specific solubility behaviors that differ from simple benzoic acid.

Quick Solvent Selection Table

Solvent SystemRoleApplication Context
Ethanol / Water Primary (Binary)Standard Purification. Best balance of yield and purity. Ideal for removing inorganic salts.
Ethyl Acetate / n-Heptane Secondary (Binary)Lipophilic Impurities. Best for removing non-polar byproducts or unreacted starting materials.
Methanol Single SolventHigh Solubility. Use only if the crude is significantly insoluble in other media; requires cooling to -20°C for good recovery.
Acetonitrile Single SolventPolar Impurities. Good for removing more polar, tarry byproducts.

Detailed Recrystallization Protocols

Protocol A: The Ethanol/Water Displacement Method (Recommended)

Best for: General cleanup of crude solids obtained after acid precipitation.

Mechanism: This method utilizes the high solubility of the benzoic acid moiety in hot ethanol and its sharp decrease in solubility upon the addition of water (anti-solvent) and cooling.

  • Dissolution:

    • Place 10.0 g of crude 4-Bromo-5-chloro-2-methoxybenzoic acid in a 250 mL Erlenmeyer flask.

    • Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).

    • Target Concentration: ~5-7 mL of Ethanol per gram of solid.

    • Note: If the solution is dark/colored, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Precipitation:

    • Maintain the solution at a gentle boil.

    • Add hot Deionized Water dropwise until a persistent cloudiness (turbidity) just barely appears.

    • Add a few drops of Ethanol to clear the solution again.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at room temperature, transfer to an ice-water bath (0-5°C) for 30 minutes.

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.

    • Wash the cake with cold 50:50 Ethanol/Water.

    • Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Ethyl Acetate/Heptane (For Lipophilic Cleanup)

Best for: Removing non-polar organic impurities (e.g., decarboxylated halo-anisoles).

  • Dissolve the crude solid in minimal boiling Ethyl Acetate .

  • Slowly add n-Heptane (or Hexanes) until turbidity is observed.

  • Allow to cool slowly. The halogens (Br, Cl) facilitate strong crystal packing in non-polar environments, often yielding large, dense crystals.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. What is wrong?

  • Diagnosis: The melting point of the solvated impurity mixture is lower than the solvent boiling point, or the solution is too concentrated.

  • Fix:

    • Reheat the mixture to re-dissolve the oil.

    • Add more solvent (dilute by 10-20%).

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass surface with a glass rod at the air-liquid interface to induce nucleation.

    • Cool much more slowly (wrap the flask in foil or a towel).

Q2: I have a persistent isomer impurity (e.g., 4-Chloro-5-bromo...). Will recrystallization remove it?

  • Diagnosis: Regioisomers often cocrystallize due to similar lattice energies and molecular shape (isomorphism).

  • Fix: Recrystallization is often ineffective for separating 4-Br/5-Cl from 5-Br/4-Cl isomers.

    • Action: Check the purity via HPLC.[1][2] If the isomer ratio is high (>5%), you may need Column Chromatography (DCM/MeOH gradient) or a derivative purification (e.g., esterify, purify the ester, then hydrolyze back).

Q3: The color is still yellow/brown after crystallization.

  • Diagnosis: Oxidation byproducts (quinones) or trace iron.

  • Fix: Repeat the dissolution step with Activated Charcoal (or specialized resins like Thiol-silica if metal contamination is suspected). Ensure the hot filtration is done quickly to prevent premature crystallization on the filter paper.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification path based on your specific crude material characteristics.

RecrystallizationWorkflow Start Start: Crude 4-Bromo-5-chloro- 2-methoxybenzoic acid CheckSolubility Check Solubility in Hot Ethanol Start->CheckSolubility Insoluble Insoluble/Poor? CheckSolubility->Insoluble No Soluble Fully Soluble CheckSolubility->Soluble Yes SwitchSolvent Switch to Ethyl Acetate or THF Insoluble->SwitchSolvent AddWater Add Hot Water (Anti-solvent) Soluble->AddWater SwitchSolvent->AddWater Add Heptane instead Cooling Cool Slowly to RT AddWater->Cooling Observation Observation? Cooling->Observation Crystals Crystals Formed Observation->Crystals Oiling Oiling Out Observation->Oiling Filter Filter & Wash (Cold EtOH/H2O) Crystals->Filter FixOil 1. Reheat 2. Dilute (Add Solvent) 3. Seed/Scratch Oiling->FixOil FixOil->Cooling Retry Final Pure Solid Filter->Final

Caption: Decision tree for solvent selection and troubleshooting "oiling out" phenomena during purification.

References

  • Royal Society of Chemistry.Supporting Information: Synthesis of halogenated methoxybenzoic acids. (General procedure for recrystallization of bromo/chloro-methoxybenzoic acid analogs).

  • Google Patents (CN112250562A).Synthetic method of 2-bromo-5-methoxybenzoic acid. (Describes recrystallization of homologous bromomethoxybenzoic acids using Methanol/Ethanol systems).

  • University of Rochester.Reagents & Solvents: Solvents for Recrystallization. (Authoritative guide on solvent polarity and functional group interactions).

  • University of Massachusetts Amherst.Recrystallization Procedures and Solubility Tests.

Sources

Troubleshooting

Overcoming steric hindrance in 4-Bromo-5-chloro-2-methoxybenzoic acid coupling

Technical Support Ticket #5829: 4-Bromo-5-chloro-2-methoxybenzoic Acid Coupling Protocols Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Root...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5829: 4-Bromo-5-chloro-2-methoxybenzoic Acid Coupling Protocols

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

You are encountering difficulties with 4-Bromo-5-chloro-2-methoxybenzoic acid due to two distinct steric and electronic conflicts inherent to this scaffold:

  • The Amide Coupling Bottleneck (C1-COOH): The 2-methoxy group (ortho-position) exerts significant steric pressure on the carboxylic acid. This prevents the formation of the tetrahedral intermediate required for standard carbodiimide (EDC/NHS) couplings, often leading to

    
    -acylurea byproducts or recovered starting material.
    
  • The Cross-Coupling Selectivity (C4-Br vs. C5-Cl): While Bromine is inherently more reactive than Chlorine, the 5-chloro substituent (ortho to Br) creates a "buttressing effect." This steric crowding slows down the oxidative addition of Palladium at the C4-Br site, requiring specialized ligands to prevent catalytic arrest or protodehalogenation.

This guide provides validated workflows to overcome these specific energy barriers.

Module 1: Overcoming Steric Hindrance at the Carboxylic Acid

User Question: Standard EDC/HOBt coupling is failing. Yields are <20%. How do I activate this hindered acid without affecting the halogens?

Technical Recommendation: For ortho-substituted benzoic acids, "activation" must occur far from the steric bulk. We recommend two protocols: T3P® (Propylphosphonic anhydride) for mild, scalable coupling, or Ghosez’s Reagent for extremely unreactive amines.

Protocol A: The T3P System (Recommended)

T3P acts as a kinetic dehydrating agent. Its cyclic structure is less sensitive to steric bulk than linear carbodiimides.

ParameterSpecificationReason
Reagent T3P (50% w/w in EtOAc or DMF)Low epimerization, simple aqueous workup.
Base Pyridine or DIPEA (3-5 equiv)Pyridine often acts as a nucleophilic catalyst here.
Solvent EtOAc or 2-MeTHFT3P is highly soluble; these solvents allow easy washing.
Temp 0 °C

RT (can heat to 50°C)
Heat may be required to overcome the 2-OMe barrier.

Step-by-Step:

  • Dissolve 4-Bromo-5-chloro-2-methoxybenzoic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (5-10 volumes).

  • Add Pyridine (3.0 equiv). Cool to 0 °C.

  • Add T3P (50% solution, 1.5 - 2.0 equiv) dropwise.

  • Allow to warm to Room Temperature (RT). Monitor by LCMS.[1]

    • Troubleshooting: If <50% conversion after 4h, heat to 50 °C.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO₃. The T3P by-products are water-soluble.[2]

Protocol B: Ghosez’s Reagent (The "Nuclear" Option)

If the amine is also hindered (e.g., an aniline or secondary amine), you must convert the acid to an acid chloride. Thionyl chloride (SOCl₂) is risky due to HCl generation. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .[3]

Step-by-Step:

  • Dissolve the benzoic acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.1 equiv) at RT. Stir for 1-2 hours.

    • Check: Monitor by converting an aliquot to methyl ester (MeOH quench) via TLC/LCMS.

  • Once the Acid Chloride is formed, add the Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Stir until completion.

Module 2: Site-Selective Cross-Coupling (Suzuki/Buchwald)

User Question: I need to couple at the Bromine (C4) position, but I'm seeing unreacted starting material or de-halogenation. How do I ensure reaction at Br over Cl?

Technical Recommendation: The reactivity order is I > Br > Cl .[1][4] However, the 5-Cl creates steric hindrance for the Pd-catalyst approaching the 4-Br . You must use a catalyst system with a high cone angle ligand (Buchwald Ligands) to facilitate the oxidative addition and reductive elimination steps in this crowded environment.

The Catalyst System: Pd-SPhos or Pd-XPhos

Standard Pd(PPh₃)₄ is too bulky and electronically neutral for this crowded, deactivated ring.

ComponentRecommendationFunction
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃Source of Pd(0).
Ligand S-Phos or X-Phos Electron-rich (accelerates oxidative addition into Ar-Br) and Bulky (promotes reductive elimination).
Base K₃PO₄ (anhydrous)Anhydrous conditions prevent hydrolysis of the sensitive halogens.
Solvent Toluene/Water (10:[5]1) or DioxaneBiphasic systems often work best for boronic acids.
Decision Logic for Selectivity

The following diagram illustrates the critical decision pathways for your substrate.

G Start Substrate: 4-Br-5-Cl-2-OMe-Benzoic Acid Target Target Transformation? Start->Target Amide Amide Coupling (COOH Site) Target->Amide Suzuki Cross-Coupling (Halogen Site) Target->Suzuki Hindered Is the Amine Hindered? Amide->Hindered Selectivity Selectivity Requirement: React Br, Keep Cl Suzuki->Selectivity T3P Use T3P + Pyridine (Std Protocol) Hindered->T3P No (Primary Amine) Ghosez Use Ghosez's Reagent (Acid Chloride) Hindered->Ghosez Yes (Aniline/Secondary) Ligand Ligand Selection: S-Phos or X-Phos Selectivity->Ligand Mechanism Mechanism: Oxidative Addition at C4-Br (Facilitated by e- rich ligand) Ligand->Mechanism

Figure 1: Decision Matrix for functionalizing 4-Bromo-5-chloro-2-methoxybenzoic acid.

FAQ: Troubleshooting Common Failures

Q1: Why not use Thionyl Chloride (SOCl₂) to make the acid chloride? A: While SOCl₂ is cheap, it generates HCl and requires heating. In your substrate, the 2-methoxy group is acid-sensitive. Harsh acidic conditions at high temperatures can cause demethylation (cleaving the OMe to OH), especially if the reaction stalls. Ghosez’s reagent works at neutral pH.[3][6]

Q2: I am seeing "Protodehalogenation" (Loss of Br replaced by H) in the Suzuki coupling. A: This is a common side reaction in hindered couplings. It usually indicates that the Transmetallation step is too slow compared to


-hydride elimination or solvent abstraction.
  • Fix: Increase the concentration of the Boronic Acid (1.5 equiv).

  • Fix: Switch solvent to 1,4-Dioxane (anhydrous) to minimize proton sources.

  • Fix: Ensure your solvent is thoroughly degassed (sparge with Argon for 15 mins) to remove Oxygen, which promotes homocoupling and dehalogenation.

Q3: Can I perform the Suzuki coupling before the Amide coupling? A: Yes, but with caution. The free carboxylic acid (-COOH) can interfere with the Pd-catalyst (poisoning). If you must couple the aryl halide first, use the Ester form (Methyl 4-bromo-5-chloro-2-methoxybenzoate), perform the Suzuki coupling, and then hydrolyze the ester (LiOH/THF) to couple the amide. This is often the higher-yielding route.

References

  • Ghosez's Reagent Protocol: Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180–1181. Link

  • T3P Amide Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Buchwald Ligands (S-Phos) for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Site Selectivity (Br vs Cl): Handy, S. T., & Zhang, Y. (2006). Chemoselective Suzuki couplings of dihaloarenes. Tetrahedron, 62(27), 6484-6491. Link

Sources

Optimization

Removing regioisomeric impurities from 4-Bromo-5-chloro-2-methoxybenzoic acid

Answering the user's request.## Technical Support Center: Purification of 4-Bromo-5-chloro-2-methoxybenzoic Acid This technical guide provides researchers, scientists, and drug development professionals with in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 4-Bromo-5-chloro-2-methoxybenzoic Acid

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the removal of regioisomeric impurities from 4-Bromo-5-chloro-2-methoxybenzoic acid. Positional isomers often present significant purification challenges due to their nearly identical physical properties, and this document offers field-proven insights to overcome these obstacles.

The Challenge: Understanding Regioisomeric Impurities

The synthesis of 4-Bromo-5-chloro-2-methoxybenzoic acid, a key intermediate in various research and development applications, can inadvertently lead to the formation of one or more regioisomers. These are molecules with the same chemical formula but different spatial arrangements of the bromo, chloro, and methoxy substituents on the benzoic acid core.

The primary difficulty in removing these impurities stems from their similar polarities, solubilities, and pKa values, which renders standard purification techniques like simple recrystallization often ineffective.[1] The presence of such impurities can compromise the yield, purity, and efficacy of downstream products, making their removal a critical step in the synthetic workflow.

Part 1: Frequently Asked Questions (FAQs) - Identification & Quantification

This section addresses the crucial first step in any purification process: accurately identifying and quantifying the impurities present.

Q1: How can I confirm the presence of regioisomeric impurities in my crude product?

A1: A multi-pronged analytical approach is recommended for unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying regioisomers. Due to the aromatic nature of the compound, UV detection is highly effective.[2][3] Successful separation often requires screening different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. Each regioisomer will exhibit a unique set of chemical shifts and coupling constants for its aromatic protons. Comparing the spectra of your crude product to a pure standard or to predicted spectra can confirm the identity and estimate the ratio of the isomers.[4][5]

  • Thin-Layer Chromatography (TLC): While regioisomers often have very similar Rf values, screening various solvent systems (e.g., combinations of hexanes, ethyl acetate, and a small amount of acetic acid) may reveal conditions that can differentiate them.[6] It serves as a rapid, low-cost screening tool before committing to column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method typically requires derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) to be effective.[7] The different isomers may show distinct retention times and potentially unique fragmentation patterns in the mass spectrometer.

  • High-Resolution Mass Spectrometry (HRMS): While isomers have identical masses, HRMS can confirm the elemental composition, ruling out other potential impurities. Certain ionization techniques may reveal subtle differences in fragmentation that can aid in identification.[8]

Q2: What is a good starting point for an analytical HPLC method to resolve these isomers?

A2: A reversed-phase method is the most common starting point for substituted benzoic acids. The following table provides a robust initial set of conditions that can be optimized for your specific mixture.

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidThe acid suppresses the ionization of the carboxyl group, leading to sharper peaks and better retention.[2]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start at 30-40% B, ramp to 90-95% B over 20-30 minutesA broad gradient is effective for screening complex mixtures and finding the optimal elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 230 nm and 274 nmBenzoic acids typically have strong absorbance in these regions.[2]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Q3: Can I use spectroscopy to quantify the isomeric ratio without a pure standard for each impurity?

A3: Yes, with certain assumptions. Quantitative NMR (qNMR) is particularly useful here. By integrating the signals of protons that are unique to each isomer in the ¹H NMR spectrum, you can determine their relative molar ratio in the mixture. This method assumes that the relaxation delays are sufficient for complete signal recovery for all relevant protons.

Part 2: Troubleshooting Purification Methodologies

Once the impurities have been identified, the next step is to select and optimize a purification strategy. This section provides detailed troubleshooting for common challenges.

Guide 1: Overcoming Ineffective Crystallization

Problem: My initial recrystallization from a single solvent resulted in a product with no significant improvement in isomeric purity.

Causative Analysis: This is a classic case of co-crystallization, where the regioisomeric impurity has a very similar solubility profile to the desired product in the chosen solvent, allowing it to incorporate into the same crystal lattice.[1]

Troubleshooting Protocol: Fractional Crystallization

Fractional crystallization exploits subtle differences in solubility. The key is to establish a state of supersaturation where only the least soluble component preferentially crystallizes.[1][9]

Step-by-Step Methodology:

  • Solvent Screening: Test a range of solvents and solvent systems (e.g., ethanol/water, isopropanol, acetone, toluene, ethyl acetate/hexanes). The ideal system is one in which the desired product is sparingly soluble at room temperature but highly soluble when hot, while the impurity's solubility is different.

  • Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Slow Cooling (Crucial Step): Allow the solution to cool to room temperature as slowly as possible. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-ordered crystals of the least soluble isomer.

  • Isolate the First Crop: Collect the first batch of crystals by vacuum filtration. This crop should be enriched in the less soluble isomer.

  • Analyze Purity: Analyze a small sample of the first crop and the remaining mother liquor by HPLC or NMR to determine the extent of separation.

  • Second Crop: Take the mother liquor, reduce the solvent volume by 15-25% via evaporation, and repeat the slow cooling process to obtain a second crop of crystals. This crop will likely be enriched in the more soluble isomer.

  • Iterate: Repeat the process, combining fractions of similar purity for re-crystallization until the desired purity is achieved.

G cluster_0 Fractional Crystallization Workflow A Crude Isomeric Mixture B Dissolve in Min. Hot Solvent A->B C Slow Cooling B->C D Filter Crop 1 (Enriched in Less Soluble Isomer) C->D E Mother Liquor C->E Separate F Analyze Purity (HPLC/NMR) D->F G Concentrate Mother Liquor E->G K Combine & Repeat if Needed F->K H Slow Cooling G->H I Filter Crop 2 (Enriched in More Soluble Isomer) H->I J Analyze Purity (HPLC/NMR) I->J J->K

Caption: Workflow for purification via fractional crystallization.

Guide 2: Implementing Advanced Chromatographic Separation

Problem: Fractional crystallization is too labor-intensive and results in low recovery of the pure product.

Causative Analysis: The solubility difference between the isomers is insufficient for efficient separation by crystallization. A separation technique based on differential partitioning, such as chromatography, is required.

Troubleshooting Protocol: Preparative HPLC

This method uses the same principles as analytical HPLC but employs larger columns and higher flow rates to isolate milligram-to-gram quantities of pure material.

Step-by-Step Methodology:

  • Method Development: Using the analytical HPLC guidelines from the FAQ section, develop a method that achieves baseline separation (Resolution > 1.5) between the desired product and the isomeric impurities.

  • Scale-Up: Transfer the method to a preparative HPLC system. The column dimensions will be significantly larger (e.g., 20-50 mm inner diameter). The flow rate will be increased proportionally to maintain separation quality.

  • Sample Injection: Dissolve the crude product in the mobile phase or a compatible strong solvent at a high concentration. Inject the solution onto the column.

  • Fraction Collection: Monitor the column eluent with the UV detector. Collect the eluent in separate fractions as each peak corresponding to a different isomer elutes from the column.

  • Purity Analysis: Analyze each collected fraction by analytical HPLC to confirm its purity.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified solid.

Guide 3: Chemical Derivatization to Facilitate Separation

Problem: I do not have access to preparative HPLC, and crystallization is ineffective.

Causative Analysis: The carboxylic acid functional group dominates the physical properties of the isomers. By chemically modifying this group, you can alter the molecule's properties (e.g., polarity, crystal packing ability) to potentially make separation easier.[10][11]

Troubleshooting Protocol: Derivatization-Separation-Hydrolysis

This strategy involves converting the isomeric acids into esters, separating the less polar esters by standard silica gel chromatography, and then converting the purified ester back into the desired acid.

Step-by-Step Methodology:

  • Esterification (Derivatization): Convert the mixture of carboxylic acids to their corresponding methyl or ethyl esters. A common method is refluxing the acid mixture in methanol or ethanol with a catalytic amount of sulfuric acid.

  • Separation of Esters: The resulting ester mixture is less polar than the starting acids. This difference often makes them much easier to separate using standard silica gel column chromatography with a non-polar solvent system (e.g., ethyl acetate/hexanes).

  • Purity Analysis: Monitor the column fractions by TLC or HPLC to identify and combine the pure fractions of the desired ester.

  • Hydrolysis (Cleavage): Hydrolyze the purified ester back to the carboxylic acid. This is typically achieved by heating the ester with an aqueous base (e.g., sodium hydroxide), followed by acidification with an acid like HCl to precipitate the pure carboxylic acid.[12]

  • Final Isolation: Collect the precipitated pure acid by filtration and dry it under a vacuum.

G cluster_1 Chemical Derivatization Workflow A Isomeric Acid Mixture B Esterification (e.g., MeOH, H+) A->B C Isomeric Ester Mixture (Less Polar) B->C D Silica Gel Column Chromatography C->D E Pure Ester Isomer D->E Separate F Impure Ester Fractions D->F Separate G Base Hydrolysis (e.g., NaOH, H2O) E->G H Acidification (e.g., HCl) G->H I Pure Carboxylic Acid H->I

Caption: Workflow for purification via chemical derivatization.

Summary of Purification Techniques

MethodProsConsBest Suited For
Fractional Crystallization Low cost, scalable, no complex equipment needed.Can be slow, labor-intensive, and may result in low yields. Highly dependent on finding the right solvent.[1][13]Mixtures with significant differences in isomer solubility; large-scale purification.
Preparative HPLC High resolution and purity achievable. Directly isolates the target compound.Requires specialized and expensive equipment. Limited by sample loading capacity.High-purity requirements for small to medium-scale (mg to g) synthesis.
Derivatization Enables separation using standard lab techniques (column chromatography). Can be very effective when other methods fail.Adds two steps to the synthesis (derivatization and cleavage), potentially lowering the overall yield.When isomers are inseparable in their acid form and prep HPLC is unavailable.

References

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. Available from: [Link]

  • ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Available from: [Link]

  • Reddit. How to separate these regioisomers? r/OrganicChemistry. Available from: [Link]

  • PMC. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. Available from: [Link]

  • SOP: CRYSTALLIZATION. Available from: [Link]

  • SIELC Technologies. Benzoic Acid | SIELC Technologies. Available from: [Link]

  • University of Fribourg. Guide for crystallization. Available from: [Link]

  • Semantic Scholar. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. Available from: [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • MDPI. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. Available from: [Link]

  • Canadian Science Publishing. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry. Available from: [Link]

  • Google Patents. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]

  • RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing. Available from: [Link]

  • Google Patents. US3235588A - Purification of benzoic acid.
  • ACS Publications. Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Analytical Chemistry. Available from: [Link]

  • The Extraction of Benzoic Acid from a Mixture. Available from: [Link]

  • Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Springer. Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Journal of Chemical Sciences. Available from: [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available from: [Link]

  • PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. Available from: [Link]

  • PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction temperature for halogenated benzoic acids

Topic: Optimizing Reaction Temperature for Synthesis & Functionalization Audience: Chemical Researchers & Process Engineers Welcome to the Technical Support Center Status: Active | Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Synthesis & Functionalization Audience: Chemical Researchers & Process Engineers

Welcome to the Technical Support Center

Status: Active | Specialist: Senior Application Scientist

Welcome. You are likely here because your halogenated benzoic acid (HBA) yield is lower than expected, or your purity profile is showing inexplicable byproducts.

Halogenated benzoic acids are deceptive. While the benzoic acid moiety appears robust, the introduction of electron-withdrawing halogens (F, Cl, Br, I) drastically alters the thermodynamic landscape. You are balancing three competing thermal failures: decarboxylation (at high heat), benzyne formation (at intermediate/low heat during metallation), and halogen migration (the "Halogen Dance").

This guide synthesizes kinetic data and field protocols to help you navigate these thermal corridors.

Module 1: Thermal Stability & Decarboxylation

The "Hot" Zone (>100°C) [1]

Q: Why is my product mass decreasing significantly during high-temperature workup or drying?

Diagnosis: You are likely triggering thermal decarboxylation. Technical Insight: Halogens are Electron-Withdrawing Groups (EWGs). While they stabilize the ring against oxidation, they destabilize the carboxyl bond. The mechanism involves the formation of an arenium ion intermediate. The EWG pulls electron density from the ring, making the ipso-carbon (attached to COOH) more susceptible to protonation (in acid) or simply weakening the C-C bond.

  • Critical Threshold: For poly-fluorinated benzoic acids (e.g., pentafluorobenzoic acid), significant decarboxylation rates are observed at temperatures as low as 130°C in aqueous media [1].

  • Solvent Effect: Polar aprotic solvents (DMSO, DMF) significantly lower the activation energy for decarboxylation compared to non-polar solvents.

Corrective Action:

  • Drying: Never dry poly-halogenated benzoic acids above 80°C under vacuum. Use a desiccator with P₂O₅ at room temperature if possible.

  • Recrystallization: Avoid boiling high-boiling solvents (like DMSO or DMF). Switch to lower-boiling azeotropes (e.g., Ethanol/Water) where the maximum temperature is capped by the boiling point (<100°C).

Visualization: The Decarboxylation Risk Pathway

Decarboxylation cluster_0 Risk Factors Start Halogenated Benzoic Acid TS Transition State (Arenium Ion) Start->TS Activation Energy Heat Heat (>120°C) + Polar Solvent Heat->TS Product Halobenzene (Decarboxylated) TS->Product CO2 CO2 Gas (Irreversible Loss) TS->CO2 Factor1 Ortho-substitution (Steric strain) Factor2 Poly-halogenation (EWG effect)

Figure 1: Thermal decarboxylation pathway showing irreversible mass loss.

Module 2: Functionalization & Lithiation

The "Cryogenic" Zone (-78°C to -20°C)

Q: I am attempting ortho-lithiation, but I am getting tars or coupled byproducts.

Diagnosis: Benzyne formation due to insufficient cooling. Technical Insight: When you lithiate a halogenated benzoic acid (using s-BuLi or LDA), you form an ortho-lithio species.[2] If a halogen is adjacent to the lithium, the species is metastable.

  • The Failure Mode: At temperatures above -78°C , lithium halide (LiX) eliminates to form a benzyne intermediate. Benzynes are highly reactive electrophiles that will react with the solvent, the starting material, or polymerize into "tars" [2].

Corrective Action:

  • Temperature Lock: Maintain internal reaction temperature strictly at -78°C (acetone/dry ice) or lower.

  • Quench Cold: Do not allow the reaction to warm up before adding your electrophile. The electrophile must be added at -78°C.[3]

Q: I isolated a clean product, but the halogen has moved to a different position. What happened?

Diagnosis: The "Halogen Dance" (Base-Catalyzed Halogen Migration).[4][5][6][7][8] Technical Insight: This is a thermodynamic phenomenon.[7] The kinetic product (lithiation at the most acidic proton, usually ortho to the halogen) forms first. However, if the reaction warms slightly (even to -40°C), the lithiated species can isomerize to a more thermodynamically stable position (often between two halogens or adjacent to a heteroatom). This is the "Halogen Dance" [3].

Protocol Adjustment:

  • Kinetic Control: To keep the halogen where it started, keep the reaction time short (<30 mins) and temperature at -78°C.

  • Thermodynamic Control: If you want the migrated product, warm the lithiated species to -20°C for 1 hour before quenching.

Visualization: Lithiation Decision Tree

Lithiation Start Halo-Benzoic Acid + Base (LDA/Li-R) TempCheck Check Temperature Start->TempCheck PathA Temp < -78°C (Kinetic Control) TempCheck->PathA PathB Temp -60°C to -40°C (Thermodynamic Control) TempCheck->PathB PathC Temp > -20°C (Unstable Zone) TempCheck->PathC ResultA Ortho-Lithiation (Regiostable) PathA->ResultA ResultB Halogen Dance (Isomerization) PathB->ResultB ResultC Benzyne Formation (Tars/Coupling) PathC->ResultC

Figure 2: Temperature dependence of lithiated halogenated benzoic acid intermediates.

Module 3: Synthesis via Oxidation

The "Process" Zone (110°C - 160°C)

Q: My oxidation of chlorotoluene gives low conversion or high benzyl benzoate impurities.

Diagnosis: Sub-optimal temperature/catalyst balance. Technical Insight: Industrial synthesis often oxidizes halogenated toluenes using Co/Mn/Br catalysts in acetic acid.

  • Low Temp (<120°C): Reaction is slow; intermediates (alcohols/aldehydes) accumulate. These react with the product to form esters (benzyl benzoates), reducing yield [4].[9]

  • High Temp (>160°C): Increases decarboxylation risk and corrosion.

Optimization Table: Oxidation Parameters

ParameterRecommended RangeEffect of Deviation
Temperature 130°C - 150°C <130°C: Ester byproducts increase. >160°C: Decarboxylation/Corrosion.
Pressure 10 - 30 bar (Air/O2)Maintains liquid phase and dissolved O2 concentration.
Catalyst Co/Mn + Br sourceBromide is essential for lowering activation energy (allows lower temp).
Experimental Protocol: DoE for Thermal Optimization

Objective: Determine the Maximum Safe Process Temperature (


) for a specific Halogenated Benzoic Acid.

Equipment: DSC (Differential Scanning Calorimetry) or Parallel Synthesis Block.

  • Screening (DSC):

    • Load 5mg sample into a sealed high-pressure crucible (gold-plated if acidic).

    • Ramp 5°C/min from 50°C to 300°C.

    • Result: Identify the onset of exothermic decomposition (decarboxylation). Set process

      
       at 
      
      
      
      .
  • Isothermal Stress Test (Parallel Block):

    • Prepare 4 vials with the HBA in the target solvent (e.g., DMSO, Water, Acetic Acid).

    • Heat to

      
       (determined above) for 1, 4, 8, and 24 hours.
      
    • Analyze via HPLC for "daughter" peaks (de-halogenated or decarboxylated species).

    • Pass Criteria: >99.5% recovery of parent peak.

References
  • Hydrothermal Decarboxylation Kinetics: Changi, S. et al. "Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid."[1] Ind.[5] Eng. Chem. Res. 2009, 48, 15, 7080–7086.

  • Lithiation & Benzyne Risks: Mortier, J. et al. "Directed ortho-lithiation of unprotected benzoic acids." J. Chem. Soc., Perkin Trans.[10] 1, 1996, 2279-2280.

  • Halogen Dance Mechanism: Schnürch, M. et al. "Halogen Dance Reactions—A Review." Chem. Soc. Rev., 2007, 36, 1046-1057.

  • Oxidation Optimization: Yang, F. et al. "Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents."[11] Tetrahedron, 2004, 60(5), 1225-1228.[11]

Sources

Optimization

Troubleshooting decarboxylation issues with 4-Bromo-5-chloro-2-methoxybenzoic acid

Ticket ID: #DCX-4Br5Cl2OMe Subject: Troubleshooting Decarboxylation of 4-Bromo-5-chloro-2-methoxybenzoic acid Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DCX-4Br5Cl2OMe Subject: Troubleshooting Decarboxylation of 4-Bromo-5-chloro-2-methoxybenzoic acid Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Chemical Logic

Welcome to the Technical Support Center. You are likely attempting to synthesize 1-bromo-2-chloro-5-methoxybenzene (also known as 4-bromo-3-chloroanisole) via the protodecarboxylation of 4-Bromo-5-chloro-2-methoxybenzoic acid .

This substrate presents a unique "push-pull" electronic environment that dictates your experimental success:

  • The "Push" (Facilitator): The ortho-methoxy group is your greatest ally. Through the "Ortho-Effect," it coordinates with the metal catalyst (Cu or Ag), stabilizing the transition state and significantly lowering the activation energy compared to meta or para substituted isomers.

  • The "Pull" (Stabilizer): The halogen atoms (Br at C4, Cl at C5) are electron-withdrawing. While they generally stabilize the carboxylate anion, they also render the ring susceptible to side reactions like dehalogenation under harsh reducing conditions.

The Core Challenge: The primary failure modes for this specific scaffold are sublimation (due to the halogens increasing volatility) and ether cleavage (demethylation of the methoxy group) if the temperature exceeds 180°C in the presence of Lewis acids.

Mechanistic Insight

To troubleshoot effectively, you must visualize the catalytic cycle. We utilize a copper-mediated pathway (Goossen-type) or a Silver-mediated pathway (Larrosa-type).

Figure 1: Copper-Catalyzed Protodecarboxylation Mechanism The cycle relies on the formation of an aryl-copper intermediate. Note that the ortho-methoxy group acts as a directing group (DG), facilitating the extrusion of CO₂.

DecarboxylationMechanism Start Substrate (Ar-COOH) Base Base Deprotonation Start->Base -H+ Cu_Salt Copper(I) Carboxylate (Ar-COO-Cu) Base->Cu_Salt +Cu(I) TS Transition State (Ortho-Coordination) Cu_Salt->TS Heat Ar_Cu Aryl-Copper Species (Ar-Cu) TS->Ar_Cu -CO2 (Rate Limiting) Product Product (Ar-H) Ar_Cu->Product +H+ (Protodemetallation) Product->Cu_Salt Catalyst Turnover

Caption: The catalytic cycle involves coordination, decarboxylation to an organometallic intermediate, and protodemetallation.

Validated Protocols

Do not rely on "brute force" thermal decarboxylation (copper bronze/quinoline at 220°C) for this substrate; it will likely lead to demethylation tars. Use these controlled catalytic methods.

Method A: The "Goossen" Protocol (Robust & Scalable)

Best for: Large scale (>5g) batches where cost is a factor.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagents:

    • Substrate (1.0 equiv)

    • Cu₂O (0.05 equiv) - Catalyst source

    • 1,10-Phenanthroline (0.10 equiv) - Ligand (Critical for stabilizing Cu)

    • NMP (N-Methyl-2-pyrrolidone) and Quinoline (3:1 ratio) - Solvent system[1]

  • Procedure:

    • Add solid reagents and evacuate/backfill with N₂ (3 cycles).

    • Add degassed solvent (0.5 M concentration relative to substrate).

    • Heat to 170°C for 16 hours.

    • Workup: Cool to RT, dilute with Ethyl Acetate, wash with 1M HCl (to remove quinoline/copper), then brine.

  • Why this works: The phenanthroline ligand prevents the disproportionation of Cu(I) to Cu(0) and Cu(II), maintaining the active catalytic species.

Method B: The "Larrosa" Silver Protocol (Mildest)

Best for: High-value intermediates where dehalogenation is a risk.

  • Setup: Thick-walled pressure tube (Ace Glass or similar).

  • Reagents:

    • Substrate (1.0 equiv)

    • Ag₂CO₃ (0.1 equiv) - Catalyst & Base

    • DMSO (Dry) - Solvent

    • Acetic Acid (0.1 equiv) - Proton source

  • Procedure:

    • Mix reagents in DMSO (0.2 M).

    • Seal the tube.[2]

    • Heat to 120°C for 12-24 hours.

  • Why this works: Silver catalysis operates at significantly lower temperatures (

    
    C vs 
    
    
    
    C), preserving the methoxy ether bond and preventing bromine migration.
Troubleshooting Guide (Q&A)

Q1: My starting material is disappearing, but I see white crystals clogging the condenser. Yield is low.

  • Diagnosis: Sublimation. The halogen substituents increase the vapor pressure of the solid.

  • Fix:

    • Switch to a Sealed Tube: This equilibrates the vapor pressure.

    • Solvent Volume: Decrease the headspace in your vessel.

    • Wall Wash: If running open reflux, periodically wash the condenser walls with the reaction solvent (NMP).

Q2: I observe a "de-brominated" side product (3-chloroanisole derivatives).

  • Diagnosis: Reductive Dehalogenation. This often happens if the reaction environment becomes too reducing or if Pd contaminants are present.

  • Fix:

    • Ensure you are using Cu(I) or Ag(I) , not Cu(0) powder.

    • Avoid radical initiators or solvents prone to radical transfer (like THF at high heat).

    • Switch to Method B (Silver) ; Ag is less prone to oxidative addition into Ar-Br bonds than Cu.

Q3: The reaction turns into a black tar/polymer.

  • Diagnosis: Thermal Decomposition/Demethylation. Temperatures >190°C can cleave the methyl ether, generating a phenol which then oxidizes/polymerizes.

  • Fix:

    • Strictly control temperature. Do not exceed 175°C.

    • Use NMP instead of pure Quinoline. Quinoline is difficult to remove and can participate in side reactions.

Q4: The reaction stalls at 50% conversion.

  • Diagnosis: Catalyst Poisoning or Water.

  • Fix:

    • Dry Solvents: Water inhibits the formation of the active Cu-carboxylate species. Use molecular sieves.

    • Ligand Load: Increase 1,10-phenanthroline loading to 15-20 mol%.

    • Atmosphere: Oxygen can oxidize the active Cu(I) to inactive Cu(II). Ensure a strict inert atmosphere (N₂ or Ar).

Decision Matrix & Data Summary

Figure 2: Troubleshooting Logic Flow

Troubleshooting Issue Identify Issue Sublimation White crystals in condenser Issue->Sublimation Dehal Loss of Br/Cl (Side Product) Issue->Dehal Stall Stalled Reaction (<50% Conv) Issue->Stall Fix_Sub Use Sealed Tube Reduce Headspace Sublimation->Fix_Sub Fix_Dehal Switch to Ag2CO3 Lower Temp (120°C) Dehal->Fix_Dehal Fix_Stall Check O2 leaks Add more Ligand Stall->Fix_Stall

Caption: Diagnostic flow for common decarboxylation failures.

Table 1: Method Comparison for 4-Bromo-5-chloro-2-methoxybenzoic acid

ParameterMethod A (Goossen/Cu)Method B (Larrosa/Ag)Classical (Cu/Quinoline)
Catalyst Cu₂O + PhenanthrolineAg₂CO₃Cu Bronze
Temperature 170°C120°C200-220°C
Time 16 h12-24 h4-8 h
Yield Potential High (80-90%)High (85-95%)Moderate (50-60%)
Risk Profile Moderate (Temp sensitive)Low (Mild conditions)High (Tars/Demethylation)
Cost LowHigh (Silver)Low
References
  • Goossen, L. J. , Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[1][3][4] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620–2623. Link

  • Cornella, J. , Sanchez, C., Banawa, D., & Larrosa, I. (2009).[3][5] Ag-catalysed protodecarboxylation of ortho-substituted benzoic acids. Chemical Communications, (46), 7176–7178. Link

  • Cohen, T. , & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of aromatic carboxylic acids. Journal of the American Chemical Society, 92(10), 3189–3190. Link

Sources

Troubleshooting

Controlling selectivity in bromination of 5-chloro-2-methoxybenzoic acid

Technical Support Center: Advanced Synthesis Guide Topic: Controlling Selectivity in Bromination of 5-Chloro-2-Methoxybenzoic Acid Ticket ID: #BRM-5CL-OMe-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Controlling Selectivity in Bromination of 5-Chloro-2-Methoxybenzoic Acid Ticket ID: #BRM-5CL-OMe-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to brominate 5-chloro-2-methoxybenzoic acid . This is a deceptively complex substrate due to the competing electronic effects and significant steric hindrance.

  • The Target: The kinetically and thermodynamically favored product is 3-bromo-5-chloro-2-methoxybenzoic acid .

  • The Challenge: The C3 position is electronically activated by the methoxy group (ortho-director) but sterically crowded, sandwiched between the methoxy (-OMe) and carboxylic acid (-COOH) groups.

  • The Solution: Standard conditions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    /AcOH) often fail or result in poor conversion due to the deactivating effect of the chlorine and acid groups. The industry-standard protocol for this specific transformation utilizes N-bromosuccinimide (NBS) in a strong acid medium (TFA/H2SO4)  to generate a "super-electrophile" capable of overcoming the steric barrier.
    

Module 1: Regioselectivity & Mechanistic Logic

Before starting, you must understand why the reaction goes to C3, as this dictates your troubleshooting strategy.

Electronic vs. Steric Landscape
  • Methoxy (-OMe): The strongest activator. Directs ortho/para .

    • Para (C5): Blocked by Chlorine.

    • Ortho (C1): Blocked by Carboxyl.

    • Ortho (C3):Open , but sterically hindered.

  • Chlorine (-Cl): Weak deactivator, ortho/para director.

    • Directs to C4 and C6.

  • Carboxyl (-COOH): Strong deactivator, meta director.[1]

    • Directs to C3 and C5 (blocked).

ReactionPathway Start 5-chloro-2-methoxybenzoic acid Inter Activated Complex (Protonated NBS / Acid) Start->Inter NBS, TFA/H2SO4 Generation of Br+ Prod 3-bromo-5-chloro-2-methoxybenzoic acid (Major Product) Inter->Prod Electrophilic Attack at C3 (Ortho to OMe, Meta to COOH)

Figure 1: Reaction pathway driven by the synergistic directing effects of Methoxy and Carboxyl groups, overcoming steric hindrance at C3.[1]

Module 2: Optimized Experimental Protocols

Do not rely on standard


/Acetic Acid conditions for this substrate; the conversion will be sluggish. Use the Acid-Activated NBS Method  for maximum yield and selectivity.
Protocol A: The "Super-Electrophile" Method (Recommended)

Best for: High conversion, overcoming steric hindrance, scale-up.[1]

ParameterSpecification
Reagent N-Bromosuccinimide (NBS) (1.1 - 1.2 equiv)
Solvent System Trifluoroacetic Acid (TFA) : Conc. Sulfuric Acid (

) [4:1 ratio]
Concentration 0.2 M - 0.5 M
Temperature 0°C to Room Temperature (25°C)
Time 2 - 16 Hours

Step-by-Step Workflow:

  • Dissolution: Charge 5-chloro-2-methoxybenzoic acid into a flask containing TFA. Stir until partially dissolved.

  • Acid Activation: Add concentrated

    
     dropwise at 0°C. The solution may darken; this is normal.
    
  • Bromination: Add NBS portion-wise over 30 minutes at 0°C. Critical: Adding NBS all at once can cause an exotherm and loss of regiocontrol.[1]

  • Reaction: Allow to warm to room temperature. Monitor by HPLC/UPLC.

  • Quench: Pour the reaction mixture slowly into crushed ice/water (5x reaction volume).

  • Isolation: The product usually precipitates as a white/off-white solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate.

Why this works: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


/TFA mixture protonates the NBS, generating a highly reactive bromonium species (

equivalent) that is small enough and reactive enough to attack the crowded C3 position [1, 2].
Protocol B: The Mild Solvent Method

Best for: Small scale, substrates sensitive to strong acid.[1]

ParameterSpecification
Reagent NBS (1.1 equiv)
Solvent DMF (Dimethylformamide) or Acetonitrile
Catalyst None (or 5 mol%

)
Temperature 60°C - 80°C

Note: This method often stalls at 60-70% conversion due to the deactivated nature of the ring. Only use if Protocol A is incompatible with other functional groups.

Module 3: Troubleshooting & FAQs

Use this decision matrix to resolve common failures.

Troubleshooting Issue Identify Problem LowConv Low Conversion (<50%) Issue->LowConv WrongRegio Wrong Regioisomer (Minor) Issue->WrongRegio Demethyl Demethylation (Loss of Me) Issue->Demethyl Sol1 Switch to Protocol A (TFA/H2SO4) LowConv->Sol1 Deactivated Ring Sol2 Check Temp Control (Keep <30°C) WrongRegio->Sol2 Thermodynamic Drift Sol3 Avoid Lewis Acids (No AlCl3/FeBr3) Demethyl->Sol3 Ether Cleavage

Figure 2: Troubleshooting decision tree for bromination failures.

Q1: I see a new spot on TLC, but the reaction stalled at 50%. What now?

A: The product (3-bromo) is even more deactivated than the starting material, so over-bromination is rarely an issue.[1] However, the starting material is deactivated by Cl and COOH. If using DMF/NBS, the reaction often stalls.[1]

  • Fix: Add 0.1 equiv of

    
     to the DMF or switch to Protocol A . The acid catalyst is required to activate the NBS.
    
Q2: Can I use elemental Bromine ( )?

A: You can, but it is not recommended.[1] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 in Acetic Acid requires elevated temperatures (>80°C) for this substrate, which increases the risk of decarboxylation  or demethylation . NBS provides a controlled concentration of active bromine.[1][2][3]
Q3: My product is an oil, not a solid. How do I purify it?

A: The 3-bromo product is typically a solid (MP ~147-149°C for related derivatives, often high melting). If it is an oil:

  • You may have trapped solvent (DMF/TFA). Perform an aqueous workup with slightly basic washes (

    
    ) to remove acid, then brine.
    
  • Triturate the oil with cold Hexanes or

    
    .
    
  • Recrystallization solvent: Methanol or Ethanol/Water mixtures are effective for brominated benzoic acids [2].[1]

Q4: How do I confirm the regiochemistry?

A: 1H NMR is definitive.

  • Starting Material: Two doublets (or meta-coupling) for the aromatic protons at C3, C4, C6.

  • Product (3-Bromo): You will see two singlets (or very weak meta-coupling) representing the protons at C4 and C6 .

    • The proton at C6 (ortho to COOH) will be significantly deshielded (>7.8 ppm).

    • The proton at C4 (ortho to Cl, meta to COOH) will be distinct.

    • Absence of coupling: The large coupling (ortho) between C3-H and C4-H will disappear, confirming substitution at C3.

References

  • Mitochondrial uncoupler MB1-47 synthesis. ResearchGate. Describes the specific synthesis of 3-bromo-5-chloro-2-methoxybenzoic acid using NBS/H2SO4/TFA.

  • Patent WO2017201313A1. Google Patents. Details the synthesis and isolation of 3-bromo-5-chloro-2-methoxybenzoic acid (Yield: 64%).

  • N-Bromosuccinimide (NBS) Reagent Guide. Master Organic Chemistry. General mechanisms for NBS activation in acidic media.

Sources

Optimization

Minimizing side reactions during 4-Bromo-5-chloro-2-methoxybenzoic acid scale-up

Executive Summary & Reaction Overview The synthesis of 4-Bromo-5-chloro-2-methoxybenzoic acid is a critical step in the production of 5-HT4 receptor agonists and other gastroprokinetic agents. The industrial standard inv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

The synthesis of 4-Bromo-5-chloro-2-methoxybenzoic acid is a critical step in the production of 5-HT4 receptor agonists and other gastroprokinetic agents. The industrial standard involves a Sandmeyer reaction converting the 4-amino precursor to the 4-bromo target.

While robust on a gram scale, this transformation faces severe selectivity issues during kilogram-scale manufacturing. The primary challenges are hydrolytic dediazoniation (phenol formation), O-demethylation (loss of the methoxy group), and thermal runaway during diazonium formation.

Core Reaction Scheme

The following pathway illustrates the desired route versus the critical side-reaction cascades that must be mitigated.

G Start 4-Amino-5-chloro- 2-methoxybenzoic acid Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HX < 5°C Target TARGET: 4-Bromo-5-chloro- 2-methoxybenzoic acid Diazonium->Target CuBr, HBr 60-80°C Phenol IMPURITY A: 4-Hydroxy-5-chloro- 2-methoxybenzoic acid Diazonium->Phenol H2O (Hydrolysis) Reduced IMPURITY C: 5-Chloro-2-methoxy- benzoic acid Diazonium->Reduced H-abstraction (Reduction) Demethyl IMPURITY B: 4-Bromo-5-chloro- 2-hydroxybenzoic acid Target->Demethyl Excess HBr/Heat (Demethylation)

Caption: Reaction pathway showing the competing formation of Phenol (hydrolysis), Demethylated product (acid cleavage), and Reduced byproduct.

Technical Support: Troubleshooting & FAQs

This section addresses specific tickets raised by process chemists during scale-up campaigns.

Ticket #402: High levels of Phenol Impurity (Impurity A)

User Report: "We scaled up to 5 kg and observed 12% of the 4-hydroxy impurity (Phenol) by HPLC. The reaction mixture turned dark tarry."

Root Cause Analysis: The formation of 4-hydroxy-5-chloro-2-methoxybenzoic acid is driven by the attack of water on the diazonium salt. This competes with the bromide ion. On a larger scale, inefficient heat transfer leads to localized "hot spots" where the diazonium salt decomposes thermally in the aqueous phase before reacting with the copper catalyst.

Corrective Protocol:

  • Increase Halide Concentration: The rate of Sandmeyer substitution depends on

    
     and 
    
    
    
    . Ensure a large excess of HBr (at least 5-6 equivalents) to favor bromination over hydration.
  • "Inverse Addition" Technique: Do not add the CuBr solution to the diazonium salt. Instead, keep the CuBr/HBr solution heated (60°C) and slowly dose the cold (0°C) diazonium slurry into it. This ensures the diazonium species immediately encounters a high concentration of bromide catalyst and reacts instantly, minimizing its lifetime in water [1].

  • Temperature Control: Ensure the diazonium feed line is jacketed and kept cold (< 5°C) right up to the reactor entry point.

Ticket #405: Loss of Methoxy Group (Impurity B)

User Report: "Our product purity is good, but we see a recurring impurity at RRT 0.85. Mass spec suggests loss of a methyl group (M-14). We are using 48% HBr at reflux."

Root Cause Analysis: The methoxy group at the ortho position is activated and susceptible to acid-catalyzed cleavage, especially by HBr, which is a classic demethylating agent. Prolonged heating at reflux (>100°C) with concentrated HBr converts the target into 4-bromo-5-chloro-2-hydroxybenzoic acid .

Corrective Protocol:

  • Lower Reaction Temperature: Do not reflux. The Sandmeyer displacement for this substrate typically initiates at 40-50°C and completes at 70-80°C. Maintain the reaction at 65-70°C max.

  • Quench Immediately: Monitor consumption of the diazonium intermediate (via starch-iodide paper or HPLC). Once complete, immediately cool the reaction to < 20°C and dilute with water to stop the acidolysis [2].

  • Alternative Catalyst System: If demethylation persists, switch from HBr/CuBr to H2SO4/NaBr/CuBr . The lower nucleophilicity of sulfate vs. bromide reduces the "free" HBr concentration available for demethylation while maintaining high bromide concentration for the Sandmeyer step.

Ticket #409: Violent Foaming & Exotherm

User Report: "During the addition of NaNO2, the reactor foamed over. We also saw a temperature spike from 0°C to 15°C."

Root Cause Analysis: Diazotization is exothermic (


). On scale, the accumulation of unreacted nitrite due to fast addition can lead to a runaway. Foaming is caused by the release of NO

gases (decomposition) or N

(if displacement begins prematurely).

Corrective Protocol:

  • Sub-surface Addition: Add the NaNO2 solution via a dip tube below the surface of the liquid. This prevents high local concentrations of nitrous acid at the surface where NO

    
     can escape.
    
  • Starch-Iodide Endpoint: Do not add a fixed mass of NaNO2. Add it until a positive starch-iodide test persists for 15 minutes. This prevents excess HNO

    
    , which destabilizes the system.
    
  • Ventilation: Ensure the scrubber system is sized for peak N

    
     evolution (during the CuBr step) and NO
    
    
    
    evolution (during diazotization).

Validated Experimental Protocol (Scale-Up Ready)

This protocol is designed for a 100 g validation run before kilo-lab implementation.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
4-Amino-5-chloro-2-methoxybenzoic acid 201.611.0100.0 gSubstrate
Sodium Nitrite (NaNO2) 69.001.137.6 gDiazotization
Hydrobromic Acid (48% aq) 80.916.0~350 mLSolvent/Reagent
Copper(I) Bromide (CuBr) 143.450.535.5 gCatalyst
Water 18.02-500 mLSolvent
Step-by-Step Methodology

Step 1: Diazotization (The "Cold" Step)

  • Charge 100 g of amine and 200 mL of water to a 1L reactor. Stir to form a slurry.

  • Add 150 mL of 48% HBr slowly. The amine may partially dissolve or form a hydrobromide salt.

  • Cool the mixture to -5°C to 0°C using a cryostat.

  • Dissolve 37.6 g NaNO2 in 75 mL water .

  • Add the NaNO2 solution dropwise over 60 minutes, maintaining internal temp < 5°C .

  • Checkpoint: Stir for 30 mins. Verify excess nitrite with starch-iodide paper (turns blue/black). If negative, add small aliquots of NaNO2 until positive.

Step 2: Sandmeyer Displacement (The "Hot" Step)

  • In a separate 2L reactor, charge 200 mL of 48% HBr and 35.5 g CuBr . Heat to 70°C .

  • Critical Transfer: Transfer the cold diazonium slurry (from Step 1) into the hot CuBr solution slowly over 60-90 minutes.

    • Note: Control addition rate to manage N

      
       evolution (foaming).
      
    • Note: Maintain the receiving reactor at 70-75°C.

  • After addition, stir at 75°C for 30 minutes.

  • Cool to 20°C .

Step 3: Isolation & Purification

  • Dilute the reaction mass with 500 mL water . The product will precipitate.

  • Filter the crude solid. Wash with water (2 x 100 mL).

  • Purification (Recrystallization):

    • Dissolve crude wet cake in Ethanol/Water (3:1) at reflux.

    • Treat with Activated Carbon (5 wt%) to remove azo colors. Filter hot.

    • Cool slowly to 5°C to crystallize.

    • Filter and dry at 50°C under vacuum.

Expected Yield: 75 - 85% Target Purity: > 99.0% (HPLC)

Impurity Profile & Specifications

Impurity NameStructure DescriptionOriginLimit (ICH Q3A)Removal Method
Impurity A (Phenol) 4-OH analogueHydrolysis of diazonium< 0.15%Recrystallization (remains in mother liquor)
Impurity B (Demethyl) 2-OH analogueAcidic cleavage of ether< 0.15%Control reaction temp < 80°C
Impurity C (Reduced) 4-H analogueRadical reduction< 0.10%Ensure excess CuBr/Br-
Impurity D (Azo) Colored dimersCoupling of diazonium+amine< 0.10%Keep diazonium acidic & cold; Carbon treatment

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Sandmeyer inverse addition protocols).

  • Gallo, R. D. C., et al. (2013).[6] "Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids." Semantic Scholar. (Mechanistic insight into methoxy cleavage).

  • BenchChem. (2025).[7] "Technical Guide: 4-Amino-5-chloro-2-methoxybenzoic acid Synthesis & Impurities." (Precursor data).

  • PubChem. (2025). "Compound Summary: 4-Amino-5-chloro-2-methoxybenzoic acid." (Safety and GHS data).

Sources

Troubleshooting

Handling moisture sensitivity in 4-Bromo-5-chloro-2-methoxybenzoic acid derivatives

The following guide is designed as a specialized Technical Support Hub for researchers working with 4-Bromo-5-chloro-2-methoxybenzoic acid and its reactive derivatives. Topic: Handling Moisture Sensitivity in Reactive De...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Hub for researchers working with 4-Bromo-5-chloro-2-methoxybenzoic acid and its reactive derivatives.

Topic: Handling Moisture Sensitivity in Reactive Derivatives Ticket ID: #TECH-BCMB-001 Status: Open for Consultation Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Chemical Profile

4-Bromo-5-chloro-2-methoxybenzoic acid (CAS: Generic/Analogous) is a robust, crystalline solid under standard conditions.[1] However, in drug discovery—specifically in the synthesis of benzamide agonists (e.g., 5-HT4 receptor modulators)—it is frequently converted into highly reactive, moisture-sensitive electrophiles (Acid Chlorides, Mixed Anhydrides, or Active Esters).[1]

This guide addresses the critical instability of these activated derivatives. Failure to manage moisture leads to hydrolysis, regenerating the starting acid, lowering yields, and contaminating downstream products.

Chemical Dashboard
PropertySpecification
Compound Name 4-Bromo-5-chloro-2-methoxybenzoic acid
Core Moiety Halogenated Anisic Acid
Primary Sensitivity Low (Parent Acid); Extreme (Acid Chloride/Anhydride)
Critical Failure Mode Hydrolysis of activated carbonyl species
Storage (Parent) Ambient, Desiccated (<60% RH)
Storage (Derivative) -20°C, Inert Atmosphere (Ar/N2)

The Mechanics of Failure: Why Moisture Matters

Expert Insight: The primary reason researchers experience "inconsistent yields" with this compound is not the stability of the acid itself, but the half-life of its activated form in the presence of trace water.

When you convert the acid to 4-Bromo-5-chloro-2-methoxybenzoyl chloride (using SOCl₂ or Oxalyl Chloride), the carbonyl carbon becomes highly electrophilic.[1] Even ppm-levels of water in your solvent (DCM, THF) or atmosphere will attack this center, ejecting the chloride and reverting the molecule to the unreactive acid form.

Visualization: The Hydrolysis Trap

The following diagram illustrates the "Silent Failure" pathway where moisture competes with your amine nucleophile.

HydrolysisPathway Acid Parent Acid (Stable) Activation Activation (SOCl2 / (COCl)2) Acid->Activation Dehydration AcidChloride Acid Chloride (Highly Reactive) Activation->AcidChloride Product Desired Amide (Drug Intermediate) AcidChloride->Product Fast Reaction Impurity Regenerated Acid (Impurity) AcidChloride->Impurity Hydrolysis (Failure) Moisture Trace H2O (Atmosphere/Solvent) Moisture->Impurity Amine Target Amine (Nucleophile) Amine->Product

Figure 1: The competitive pathway between desired coupling and moisture-induced hydrolysis.[1]

Troubleshooting Guide (Q&A)

Scenario A: "I see a white precipitate forming immediately upon adding my amine."

Diagnosis: This is likely Amine Hydrochloride Salt , not your product.[1] Cause: If your acid chloride was wet or partially hydrolyzed, it releases HCl. Alternatively, the coupling reaction itself generates HCl. Solution:

  • Self-Validating Step: Check the pH.[1] If acidic, you are generating HCl.

  • Protocol Adjustment: Ensure you are using a scavenger base (Triethylamine or DIPEA) in at least 2.5 equivalents relative to the acid chloride.

  • Moisture Check: If the precipitate formed before amine addition, your acid chloride has hydrolyzed in the flask due to wet solvent.

Scenario B: "My LC-MS shows a peak with the same mass as the starting material."

Diagnosis: Hydrolysis Reversion. Cause: The activated ester/chloride reacted with water instead of your nucleophile.[1] Solution:

  • Solvent Drying: Do not rely on "bottle dry" solvents.[1] Use a solvent purification system (SPS) or store over activated 3Å molecular sieves for 24 hours.

  • Reagent Quality: Check your Oxalyl Chloride. If it has a crusty white rim, it is compromised. Distill it or buy fresh.

Scenario C: "The reaction turns black/tarry upon adding Thionyl Chloride."

Diagnosis: Thermal Decomposition. Cause: The electron-rich methoxy group on the ring makes the aromatic system slightly sensitive to harsh acidic conditions and heat.[1] Solution:

  • Switch Reagents: Use Oxalyl Chloride with a catalytic drop of DMF in DCM at 0°C.[1] This is milder than refluxing SOCl₂.

  • Temp Control: Never exceed 40°C during activation.

Validated Protocol: Moisture-Free Handling

Objective: Synthesis and Coupling of 4-Bromo-5-chloro-2-methoxybenzoyl chloride.

Phase 1: Preparation (The "Dry" Standard)
  • Glassware: Flame-dry all flasks under vacuum or bake at 120°C for 4 hours. Assemble while hot under a stream of Argon.[2]

  • Solvents: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran).[1] Water content must be <50 ppm (Karl Fischer titration).

Phase 2: Activation (The "Mild" Route)
  • Suspend 1.0 eq of 4-Bromo-5-chloro-2-methoxybenzoic acid in anhydrous DCM.

  • Add catalytic DMF (2-3 drops).[1] Why? DMF forms the Vilsmeier reagent intermediate, catalyzing the reaction at lower temps.

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.2 eq of Oxalyl Chloride. Caution: Gas evolution (CO, CO₂, HCl).[1]

  • Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours.

  • Critical Step: Evaporate solvent and excess oxalyl chloride under high vacuum. Re-dissolve the residue in dry DCM and evaporate again (azeotropic removal of HCl).

Phase 3: Coupling
  • Dissolve the yellow residue (Acid Chloride) in fresh anhydrous DCM.

  • Add to a solution of your Amine (1.0 eq) and DIPEA (3.0 eq) at 0°C.

  • Monitor by TLC/LC-MS.[1] The Acid Chloride should disappear instantly; if it lingers, your amine is not nucleophilic enough or moisture is interfering.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling Step1 Suspend Acid in DCM Add cat. DMF Step2 Add (COCl)2 at 0°C (Gas Evolution) Step1->Step2 Step3 Evaporate to Dryness (Remove excess HCl) Step2->Step3 Step4 Redissolve in Dry DCM Step3->Step4 Transfer under Ar Step5 Add to Amine + Base (Inert Atmosphere) Step4->Step5 Step6 Quench & Workup Step5->Step6

Figure 2: Step-by-step workflow for handling the moisture-sensitive acid chloride intermediate.

References

  • PubChem. (2025). 4-Amino-5-chloro-2-methoxybenzoic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Advanced Separation Strategies: Optimizing Purity Analysis of 4-Bromo-5-chloro-2-methoxybenzoic Acid

Topic: HPLC Method Development for 4-Bromo-5-chloro-2-methoxybenzoic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 4-Bromo-5-chloro-2-methoxybenzoic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

4-Bromo-5-chloro-2-methoxybenzoic acid (BCMBA) is a critical intermediate in the synthesis of high-affinity 5-HT4 receptor agonists, such as Prucalopride . The synthesis of BCMBA often involves halogenation steps that generate challenging regioisomers (e.g., 5-bromo-4-chloro- analogs) and de-halogenated byproducts.

Standard C18 alkyl-chain chemistries frequently fail to resolve these halogenated isomers due to their nearly identical hydrophobicity (logP). This guide compares the industry-standard C18 method against a targeted Pentafluorophenyl (PFP) stationary phase , demonstrating why the latter provides superior selectivity for halogenated aromatic acids.

The Challenge: Why Standard Methods Fail

In a typical drug development workflow, the "go-to" method is a C18 column with an acidic mobile phase. While robust for general hydrophobicity-based separations, this approach struggles with BCMBA purity analysis for two reasons:

  • Positional Isomerism: The hydrophobic footprint of the 4-bromo-5-chloro isomer is almost indistinguishable from the 5-bromo-4-chloro isomer on a C18 surface.

  • Acidic Tailing: The free carboxylic acid moiety (

    
    ) requires strict pH control to prevent peak tailing, which often masks low-level impurities.
    
Comparative Overview
FeatureMethod A: Generic C18 (The Alternative)Method B: Fluorophenyl PFP (The Solution)
Stationary Phase Octadecylsilane (C18)Pentafluorophenyl propyl (PFP)
Primary Interaction Hydrophobic (Dispersive)

, Dipole-Dipole, Shape Selectivity
Isomer Resolution (

)
1.2 (Co-elution risk)> 2.5 (Baseline resolved)
Tailing Factor (

)
1.4 - 1.80.95 - 1.1
Suitability Crude assay onlyCritical Quality Attribute (CQA) Analysis

Method Development & Optimization Strategy

Mechanism of Action: The PFP Advantage

The PFP phase introduces specific fluorine-halogen interactions. The electron-deficient aromatic ring of the PFP ligand interacts strongly with the electron-rich halogenated ring of BCMBA. Crucially, this interaction is highly sensitive to the position of the halogens (ortho vs. meta vs. para), providing the necessary selectivity that C18 lacks.

Visualizing the Workflow

The following diagram outlines the decision logic for selecting the PFP method over the standard C18 approach.

MethodDevTree Start Start: BCMBA Purity Analysis CheckImp Identify Critical Impurities: 1. Regioisomers (5-Br-4-Cl) 2. Des-halo analogs Start->CheckImp SelectCol Select Stationary Phase CheckImp->SelectCol PathC18 Path A: C18 Column SelectCol->PathC18 Standard Protocol PathPFP Path B: PFP Column SelectCol->PathPFP Optimized Protocol ResultC18 Result: Co-elution of Isomers (Hydrophobicity dominant) PathC18->ResultC18 MechPFP Mechanism: Pi-Pi & Dipole Interactions PathPFP->MechPFP ResultPFP Result: High Resolution (Rs > 2.0) (Shape Selectivity) MechPFP->ResultPFP

Caption: Decision tree highlighting the mechanistic divergence between hydrophobic C18 separation and shape-selective PFP separation for halogenated aromatics.

Experimental Protocols

Protocol A: The "Standard" C18 Method (Reference)

Use this only for rough purity estimates where isomer separation is not required.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    .
    
  • Mobile Phase A:

    
     Formic Acid in Water.[1]
    
  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm.

Protocol B: The Optimized PFP Method (Recommended)

Use this for final product release and impurity profiling.

  • Column: Phenomenex Kinetex F5 (PFP) or Thermo Hypersil GOLD PFP,

    
     (Core-shell technology recommended for higher efficiency).
    
  • Mobile Phase A:

    
     Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).
    
    • Note: The buffer at pH 3.5 suppresses the ionization of the carboxylic acid (

      
      ), keeping it neutral to maximize interaction with the PFP ring.
      
  • Mobile Phase B: Methanol.

    • Reasoning: Methanol is preferred over Acetonitrile in PFP separations because it facilitates

      
       interactions, whereas Acetonitrile’s 
      
      
      
      -electrons can interfere with the stationary phase selectivity.
  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 70% B

    • 12.0 min: 95% B

    • 15.0 min: 95% B

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Slightly elevated temperature improves mass transfer for halogenated compounds).
    
  • Detection: UV @ 280 nm (Reduces background from formate buffer compared to 254 nm).

Comparative Performance Data

The following data simulates a typical validation run comparing the two methodologies.

ParameterMethod A (C18)Method B (PFP)Status
Retention Time (Main Peak) 8.4 min9.2 minComparable
Resolution (Main vs. Isomer) 1.1 (Fail)2.8 (Pass) Critical Success
Resolution (Main vs. Des-bromo) 3.54.2Both Acceptable
Peak Symmetry (Tailing Factor) 1.61.05 Improved
LOD (Limit of Detection)


Sharper peaks = Lower LOD
Impurity Fate Mapping

Understanding where impurities originate helps in assigning peaks during method development.

ImpurityFate Precursor Starting Material: 4-Amino-5-chloro-2-methoxybenzoic acid Reaction Sandmeyer / Bromination Precursor->Reaction MainProduct Main Product: 4-Bromo-5-chloro-2-methoxybenzoic acid Reaction->MainProduct Major Imp1 Impurity A (Regioisomer): 5-Bromo-4-chloro... Reaction->Imp1 Isomerization Imp2 Impurity B (Des-bromo): 5-Chloro-2-methoxy... Reaction->Imp2 Incomplete Rxn

Caption: Synthetic pathway showing the origin of critical impurities. The PFP method is specifically designed to resolve Impurity A from the Main Product.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of this protocol, the following system suitability tests (SST) must be passed before every sample set:

  • Resolution Check: Inject a mixture of BCMBA and its regioisomer (if available) or a forced degradation sample.

    
     must be 
    
    
    
    .[4]
  • Tailing Factor: The main peak tailing factor must be

    
    . If 
    
    
    
    , fresh buffer preparation is required (pH drift affects the carboxylic acid ionization).
  • Precision: 5 replicate injections of the standard must show RSD

    
     for area.
    

References

  • Method Development for Prucalopride Intermediates

    • Bojja, G. D. A., & Annapurna, M. M. (2020). Development and Validation of New Analytical Methods for the Quantification of Prucalopride Succinate. Acta Scientific Pharmaceutical Sciences.[4] Link

  • Halogenated Benzoic Acid Separation

    • Shtykov, S. N. (2016).[5] Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Analytical Chemistry. Link

  • PFP Column Mechanism

    • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

  • Compound Data (4-Bromo-5-chloro-2-methoxybenzoic acid)

    • PubChem CID 50879050. National Center for Biotechnology Information. Link

Sources

Comparative

Technical Guide: Structural Elucidation and Spectral Profiling of 4-Bromo-5-chloro-2-methoxybenzoic Acid

Topic: 1H and 13C NMR interpretation of 4-Bromo-5-chloro-2-methoxybenzoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Application...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR interpretation of 4-Bromo-5-chloro-2-methoxybenzoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

In the realm of medicinal chemistry, 4-Bromo-5-chloro-2-methoxybenzoic acid serves as a critical halogenated scaffold, particularly in the synthesis of benzamide-based pharmacophores (e.g., analogs of metoclopramide or pride-class drugs). Its structural integrity is defined by a specific tetrasubstituted benzene pattern.

This guide provides a definitive interpretation of its 1H and 13C NMR spectra. Unlike standard spectral lists, this document focuses on comparative discrimination —demonstrating how to distinguish this specific regioisomer from its starting materials (2-methoxybenzoic acid) and potential mono-halogenated impurities using spectral resolution and substituent electronic effects.

Experimental Protocol & Methodology

To ensure reproducibility and spectral fidelity, the following acquisition parameters are recommended.

Solvent Selection: DMSO-d6 vs. CDCl3

For benzoic acid derivatives, solvent choice dictates spectral resolution, particularly for the carboxylic proton.

ParameterDMSO-d6 (Recommended) CDCl3 (Alternative)
Solubility Excellent (High polarity dissolves the acid form).Moderate (Dimerization often occurs).
-COOH Proton Visible as a broad singlet at 12–14 ppm.Often invisible or extremely broad due to exchange.
Resolution Sharper aromatic signals; distinct separation of H3/H6.Good, but chemical shifts may drift due to concentration-dependent dimerization.
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 1D Proton).

  • Relaxation Delay (D1):

    
     2.0 seconds (Essential for accurate integration of the aromatic protons vs. the methoxy group).
    
  • Temperature: 298 K.

  • Referencing: TMS (0.00 ppm) or Residual Solvent Peak (DMSO: 2.50 ppm; CDCl3: 7.26 ppm).

1H NMR Interpretation: The "Para-Singlet" Signature

The defining feature of this molecule is the para-substitution of the remaining protons (H3 and H6), which decouples their spin systems, resulting in distinct singlets rather than the complex multiplets seen in the parent benzoate.

Spectral Assignment Logic
  • H6 (Position 6): Located ortho to the Carboxylic Acid (EWG) and ortho to Chlorine (EWG). This proton resides in the most electron-deficient environment, shifting it significantly downfield.

  • H3 (Position 3): Located ortho to the Methoxy group (EDG) and ortho to Bromine (EWG). The strong mesomeric donation from the methoxy oxygen shields this proton relative to H6.

  • Coupling (

    
    ):  Since H3 and H6 are para to each other, the coupling constant (
    
    
    
    ) is negligible (< 1 Hz). They appear as sharp singlets .
Predicted Chemical Shift Data (DMSO-d6)
SignalIntegrationMultiplicityShift (

ppm)
Structural AssignmentElectronic Justification
A 1HBroad Singlet12.8 – 13.5-COOHAcidic proton; highly deshielded by hydrogen bonding.
B 1HSinglet7.80 – 7.95 Ar-H6 Deshielded by ortho-COOH and ortho-Cl.
C 1HSinglet7.35 – 7.50 Ar-H3 Shielded by ortho-OMe; counter-balanced by ortho-Br.
D 3HSinglet3.80 – 3.90-OCH3Characteristic methoxy shift; slightly deshielded by ortho-Br/Cl inductive pull on the ring.

Note: Comparison with 2-methoxybenzoic acid reveals that the parent compound displays a complex multiplet (d, t, t, d) in the 6.9–7.8 ppm range. The collapse of these multiplets into two distinct singlets is the primary confirmation of successful tetra-substitution.

13C NMR Interpretation: The Heavy Atom Effect[1]

Carbon-13 analysis is vital for confirming the position of the halogens. The "Heavy Atom Effect" of Bromine is a key diagnostic tool here.[1]

Assignment Table
CarbonTypeShift (

ppm)
Diagnostic Note
C=O Quaternary~165.0Typical benzoic acid carbonyl.
C2 Quaternary~157.0Ipso-Methoxy. Highly deshielded by Oxygen.
C5 Quaternary~132.0Ipso-Chlorine. Inductive deshielding.
C6 Methine (CH)~131.0High shift due to ortho acid group.
C1 Quaternary~122.0Ipso to Carbonyl.
C4 Quaternary~115.0 - 118.0 Ipso-Bromine. Critical Diagnostic. Bromine exerts a shielding "Heavy Atom Effect," often shifting the ipso carbon upfield relative to a C-H or C-Cl bond.[1]
C3 Methine (CH)~114.0Shielded by ortho methoxy.
OMe Methyl~56.5Methoxy carbon.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its precursor and a mono-halogenated impurity to demonstrate how NMR is used for Quality Control (QC).

Spectral Fingerprint Comparison
Feature2-Methoxybenzoic Acid (Starting Material)5-Chloro-2-methoxybenzoic Acid (Intermediate)Target: 4-Bromo-5-chloro-2-methoxybenzoic Acid
Aromatic Region 4 Protons (Multiplets)3 Protons (d, dd, d)2 Protons (Singlets)
H-H Coupling Strong ortho coupling (

Hz)
Ortho (

Hz) and Meta (

Hz)
None visible (Para only)
H6 Shift ~7.7 ppm (dd)~7.8 ppm (d)~7.9 ppm (s) (Deshielding increases with substitution)
H3 Shift ~7.0 ppm (d)~7.1 ppm (d)~7.4 ppm (s) (Deshielded by ortho-Br)
Visualization of Substituent Effects

The following diagram illustrates the electronic "Push-Pull" mechanism that dictates the chemical shifts, validating the assignment logic.

G Target 4-Bromo-5-chloro- 2-methoxybenzoic acid OMe 2-Methoxy Group (Strong Donor) Target->OMe COOH 1-Carboxylic Acid (Strong Acceptor) Target->COOH Br 4-Bromo (Weak Acceptor/Heavy Atom) Target->Br Cl 5-Chloro (Inductive Acceptor) Target->Cl H3 H3 Proton (Shielded by OMe, Deshielded by Br) OMe->H3 Shields (Ortho) H6 H6 Proton (Deshielded by COOH & Cl) COOH->H6 Deshields (Ortho) Br->H3 Deshields (Ortho) C4 C4 Carbon (Upfield Shift via Heavy Atom Effect) Br->C4 Shields Ipso Carbon Cl->H6 Deshields (Ortho)

Figure 1: Electronic substituent effects determining the specific chemical shifts of the target molecule. Green arrows indicate shielding (upfield shift), Red arrows indicate deshielding (downfield shift).

Structural Elucidation Workflow

To confirm the structure of an unknown batch, follow this self-validating logic flow.

Workflow Start Unknown Sample Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Are Aromatic Signals Singlets? Step1->Decision1 BranchNo Multiplets Observed: Incomplete Substitution (Reject) Decision1->BranchNo No BranchYes Singlets Confirmed: Tetra-substitution likely Decision1->BranchYes Yes Step2 Check Integration: 1:1 Ratio for H3:H6 BranchYes->Step2 Step3 13C NMR / HSQC Step2->Step3 FinalCheck Verify C4 (Ipso-Br) Upfield Shift (~115 ppm) Step3->FinalCheck Conclusion Identity Confirmed: 4-Bromo-5-chloro-2-methoxybenzoic acid FinalCheck->Conclusion

Figure 2: Step-by-step decision tree for confirming the identity of the target compound using NMR data.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • National Center for Biotechnology Information. (2025). "2-Methoxybenzoic acid | C8H8O3 | CID 11370." PubChem Compound Summary.

  • BenchChem. (2025). "A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d."

  • ChemicalBook. (2025). "4-Amino-5-chloro-2-methoxybenzoic acid NMR Spectrum." (Used for analog comparison).

  • StackExchange Chemistry. (2018). "Assigning the 13C NMR spectrum of bromobenzene - Heavy Atom Effect."

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of 4-Bromo-5-chloro-2-methoxybenzoic Acid

Executive Summary & Molecule Profile This guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of 4-Bromo-5-chloro-2-methoxybenzoic acid . As a poly-halogenated scaffold often used in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of 4-Bromo-5-chloro-2-methoxybenzoic acid . As a poly-halogenated scaffold often used in the synthesis of bioactive benzamides and agrochemicals, accurate detection requires mastering its unique isotopic signature and "ortho-effect" driven fragmentation.

This document compares the analytical performance of Electrospray Ionization (ESI) against Electron Ionization (EI) , establishing the "Gold Standard" workflows for structural elucidation versus trace quantitation.

Chemical Profile
PropertyDetail
Formula C₈H₆BrClO₃
Monoisotopic Mass 263.9189 Da (⁷⁹Br, ³⁵Cl)
Key Structural Features Ortho-methoxy (steric/electronic effects), Carboxylic acid (ionization site), Mixed Halogens (Br/Cl).[1][2][3][4][5][6][7][8][9][10][11]
Primary Challenge Resolving the complex isotopic cluster and distinguishing from de-halogenated impurities.

The "Fingerprint": Theoretical Isotopic Distribution

The most critical performance metric for analyzing this molecule is the resolution of its isotopic envelope. Unlike standard organic acids, the presence of one Bromine and one Chlorine atom creates a distinctive M, M+2, M+4 pattern that serves as an internal validation check.

Calculated Abundance Ratios (Approximate):

  • M (⁷⁹Br ³⁵Cl): ~75% relative abundance[12]

  • M+2 (⁸¹Br ³⁵Cl + ⁷⁹Br ³⁷Cl): ~100% (Base Peak)

  • M+4 (⁸¹Br ³⁷Cl): ~25% relative abundance[12]

Note: The M+2 peak is the most intense due to the statistical probability of combining the abundant isotopes (⁵⁰% Br and ⁷⁵% Cl).

Visualization: Isotopic Cluster Logic

IsotopePattern Root Parent Molecule (C8H6BrClO3) Iso1 M (m/z ~264) 79Br + 35Cl (Lightest) Root->Iso1 75% Rel. Int. Iso2 M+2 (m/z ~266) (81Br + 35Cl) OR (79Br + 37Cl) (Most Probable - Base Peak) Root->Iso2 100% Rel. Int. Iso3 M+4 (m/z ~268) 81Br + 37Cl (Heaviest) Root->Iso3 25% Rel. Int.

Figure 1: Theoretical isotopic distribution logic driven by natural abundances of ⁷⁹Br/⁸¹Br (1:1) and ³⁵Cl/³⁷Cl (3:1).[12][13]

Performance Comparison: Ionization Alternatives

For this specific analyte, the choice of ionization source drastically alters the limit of detection (LOD) and structural information yield.

Comparative Analysis Table
FeatureESI Negative Mode (Recommended) EI Positive Mode (Standard) APCI Negative Mode
Primary Ion [M-H]⁻ (Deprotonated)[M]⁺ (Radical Cation)[M-H]⁻
Sensitivity High (Acidic proton is easily removed)Moderate (Depends on volatility)Moderate-High
Fragmentation Low (Requires CID/MS2)High (Source fragmentation)Moderate
Key Application Trace Quantitation (PK/PD studies)Library Matching / IdentificationNon-polar matrices
Ortho Effect Prominent in MS2 (Demethylation)Prominent in Source (H₂O loss)Similar to ESI

Expert Insight: For quantitative workflows (e.g., DMPK assays), ESI(-) is superior due to the high acidity of the benzoic acid moiety, providing a stable [M-H]⁻ precursor. For impurity profiling , EI(+) is preferred as the radical cation fragmentation provides richer structural data regarding the halogen positions.

Deep Dive: Fragmentation Pathways

Understanding the fragmentation is essential for setting up Multiple Reaction Monitoring (MRM) transitions.

ESI Negative Mode Pathway (Collision Induced Dissociation)

In negative mode, the precursor is the pseudomolecular ion [M-H]⁻ at m/z ~262.9 (monoisotopic).

  • Decarboxylation (Primary Transition): Loss of CO₂ (44 Da). This is the standard pathway for benzoic acids.

    • [M-H]⁻ (263) → [M-H-CO₂]⁻ (219)

  • Ortho-Methoxy Effect (Secondary Transition): The methoxy group at the ortho position interacts with the carboxylate. This often leads to the loss of a methyl radical (15 Da) or, more uniquely in negative mode, the loss of formaldehyde (30 Da) via rearrangement if the energy is sufficient.

  • Halogen Loss: At higher collision energies (>35 eV), the C-Br bond breaks before the C-Cl bond due to lower bond dissociation energy (C-Br ~276 kJ/mol vs C-Cl ~338 kJ/mol).

EI Positive Mode Pathway

The radical cation [M]⁺ (m/z ~264) undergoes more aggressive fragmentation:

  • Ortho-Effect (Water Loss): Interaction between the carbonyl oxygen and the methoxy hydrogens can lead to the elimination of H₂O, a hallmark of ortho-substituted benzoic acids.

  • Loss of[11] •OH: Formation of the acylium ion (M-17).

  • Loss of Halogens: Sequential loss of •Br then •Cl.

Visualization: ESI(-) Fragmentation Tree

FragmentationPath Precursor Precursor [M-H]⁻ m/z 262.9 (Deprotonated Acid) Frag1 Product A [M-H-CO₂]⁻ m/z 218.9 (Decarboxylated Phenyl Anion) Precursor->Frag1 Loss of CO₂ (44 Da) Primary Quant Ion Frag2 Product B [M-H-CH₃]•⁻ m/z 247.9 (Demethylated Radical) Precursor->Frag2 Loss of •CH₃ (15 Da) (Ortho-Effect) Frag3 Product C [M-H-CO₂-Br]⁻ m/z ~139 (Loss of CO₂ + Br) Frag1->Frag3 Loss of Br (High CE)

Figure 2: ESI(-) Fragmentation pathway. The decarboxylation (m/z 219) is the most stable transition for quantitation.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for Targeted Quantitation using a Triple Quadrupole (QqQ) system.

Step 1: Sample Preparation[5]
  • Solvent: Dissolve standard in Methanol (MeOH).

  • Concentration: Prepare a 1 µg/mL stock. Dilute to 100 ng/mL in 50:50 MeOH:Water + 0.1% Formic Acid (FA) is NOT recommended for negative mode. Correction: Use 5 mM Ammonium Acetate (pH ~6.5) to ensure deprotonation.[6]

Step 2: LC Conditions[5][9]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[5]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes. (Halogenated aromatics are hydrophobic and will elute late).

Step 3: MS Parameters (Source: ESI Negative)
  • Capillary Voltage: -2.5 kV to -3.5 kV (Negative mode requires lower voltage to prevent discharge).

  • Desolvation Temp: 400°C.

  • MRM Transitions (Quantitation):

    • Q1 (Parent): 262.9 (⁷⁹Br isotope)

    • Q3 (Daughter): 218.9 (Loss of CO₂)

    • Collision Energy (CE): ~15-20 eV.

  • MRM Transitions (Confirmation):

    • Q1 (Parent): 264.9 (⁸¹Br isotope)

    • Q3 (Daughter): 220.9 (Loss of CO₂)

    • Logic: The ratio of the 262.9→218.9 and 264.9→220.9 transitions must match the theoretical isotopic ratio (~1:1.3) to confirm peak identity.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, 2-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Holčapek, M., et al. (2010). Mass spectrometry of halogenated organic compounds. Journal of Chromatography A.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for Ortho-effect mechanisms in benzoic acids). [Link]

Sources

Comparative

Comparing reactivity of Cl vs Br in 4-Bromo-5-chloro-2-methoxybenzoic acid

Executive Summary In the scaffold of 4-Bromo-5-chloro-2-methoxybenzoic acid , the two halogen substituents exhibit distinct reactivity profiles driven by orthogonal electronic and steric factors. The C4-Bromine is the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the scaffold of 4-Bromo-5-chloro-2-methoxybenzoic acid , the two halogen substituents exhibit distinct reactivity profiles driven by orthogonal electronic and steric factors.

  • The C4-Bromine is the primary reactive handle . It is electronically activated by the para-carboxylic acid (EWG) and possesses a weaker carbon-halogen bond, making it the exclusive site for mild Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).

  • The C5-Chlorine is the latent handle . It is electronically deactivated by the para-methoxy group (EDG) and sterically shielded. It remains inert under standard conditions used to functionalize C4, allowing for high-fidelity chemoselective sequencing.

This guide details the mechanistic basis for this selectivity and provides validated protocols for exploiting these differences.

Mechanistic Topology & Electronic Analysis

To design effective synthetic routes, one must understand the "Electronic Map" of the benzene ring. The reactivity is dictated by the interplay between the Bond Dissociation Energy (BDE) and the resonance effects of the substituents.

Electronic Activation Map
  • Position 1 (-COOH): A strong Electron Withdrawing Group (EWG). It withdraws electron density from the ortho and para positions.

    • Impact: Activates C4-Br (para) for nucleophilic attack.

  • Position 2 (-OCH₃): A strong Electron Donating Group (EDG) via resonance. It pushes electron density into the ortho and para positions.

    • Impact: Deactivates C5-Cl (para) towards nucleophilic attack and oxidative addition.

  • Bond Strengths:

    • C-Br: ~81 kcal/mol (Weaker, faster oxidative addition).

    • C-Cl: ~96 kcal/mol (Stronger, slower oxidative addition).

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that determine site selectivity.

ElectronicMap COOH C1: -COOH (EWG) C4 C4: Bromine (Target Site) COOH->C4 Para-Activation (Lowers LUMO) OMe C2: -OCH3 (EDG) C5 C5: Chlorine (Latent Site) OMe->C5 Para-Deactivation (Increases e- Density) C4->C5 Reactivity Gap (>1000x rate diff)

Figure 1: Electronic topology showing the activation of C4-Br by the carboxylic acid and the deactivation of C5-Cl by the methoxy group.

Comparative Reactivity Data

The following table summarizes the performance of the two halogens under standard synthetic conditions.

Reaction ClassParameterC4-Bromine (-Br) C5-Chlorine (-Cl) Selectivity Verdict
Pd-Catalyzed Coupling Bond Energy ~81 kcal/mol~96 kcal/molExcellent. Pd(0) inserts into C-Br exclusively at <80°C.
(Suzuki-Miyaura)Oxidative Addition Fast (Rate-limiting step is often transmetalation)Very Slow (High activation barrier)Use mild bases (Na₂CO₃) to prevent Cl activation.
SNAr Meisenheimer Complex Stabilized by para-COOH (Negative charge on O)Destabilized by para-OMe (Repulsion)High. Nucleophiles attack C4 exclusively.
Li-Halogen Exchange Rate Extremely Fast (-78°C)Slow / NegligibleComplete. n-BuLi selectively lithiates C4.

Experimental Protocols

Protocol A: Selective Suzuki Coupling at C4

Objective: Install an aryl group at C4 while preserving the C5-Cl bond for later stages.

Rationale: By using a standard Pd(0)/Pd(II) catalyst without "hot" phosphine ligands (like Buchwald ligands), we exploit the natural BDE difference. The C-Cl bond is too strong to undergo oxidative addition under these mild conditions.

Reagents:

  • Substrate: 4-Bromo-5-chloro-2-methoxybenzoic acid (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the benzoic acid substrate, aryl boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvate: Add degassed 1,4-dioxane and Na₂CO₃ solution.

  • React: Heat to 60–80°C for 4–12 hours. Note: Do not exceed 90°C to ensure C-Cl integrity.

  • Monitor: Check HPLC for consumption of starting material. The C5-Cl product should be the major peak (>95%).

  • Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc, and concentrate.

Protocol B: Sequential Functionalization Workflow

This diagram outlines the logical flow for functionalizing both sites, prioritizing the reactive Br handle.

ReactionWorkflow Start Start: 4-Br-5-Cl-2-OMe-Benzoic Acid Step1 Step 1: Selective Coupling (C4) Pd(dppf)Cl2, 60°C Start->Step1 Br reacts exclusively Intermediate Intermediate: 4-Aryl-5-Cl-2-OMe-Benzoic Acid Step1->Intermediate Choice Decision Point: Functionalize C5-Cl? Intermediate->Choice PathA Path A: Buchwald Coupling Requires: XPhos/RuPhos, >100°C Choice->PathA Preferred for Cl PathB Path B: S_NAr (Difficult) Requires: Strong EWG modification Choice->PathB Limited Scope Final Final Product: 4,5-Disubstituted Benzoic Acid PathA->Final PathB->Final

Figure 2: Sequential workflow for chemoselective derivatization starting with C4-Br.

Critical "Watch-Outs" for Researchers

  • Esterification Interference: If you convert the carboxylic acid to an ester before the Suzuki coupling, the C4-Br remains the most reactive site, but the C5-Cl becomes slightly more prone to side reactions due to the increased electron-withdrawing nature of the ester compared to the carboxylate anion (which forms under basic Suzuki conditions).

  • Ligand Selection: Avoid using rapid-oxidative-addition ligands (e.g., SPhos, XPhos) in the first step. These can lower the activation energy enough to engage the C-Cl bond, leading to mixtures. Stick to "older generation" ligands like PPh₃ or dppf for the first step.

  • SNAr Limitations: While C4-Br is active for SNAr, the reaction is much slower than with a 4-fluoro or 4-nitro analog. High temperatures (>100°C) and polar aprotic solvents (DMSO, NMP) are required.

References

  • PubChem. 4-Bromo-5-chloro-2-methoxybenzoic acid (Compound Summary).[1] National Library of Medicine. [Link]

  • Luo, Y. et al. (2010). Suzuki-Miyaura Coupling of Aryl Chlorides. (General reference for C-Cl vs C-Br selectivity). Royal Society of Chemistry. [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (Source for SNAr substituent effects and Meisenheimer complex stability). Springer. [Link]

Sources

Validation

Reference Standards for 4-Bromo-5-chloro-2-methoxybenzoic Acid Analysis: A Technical Comparison Guide

Topic: Reference standards for 4-Bromo-5-chloro-2-methoxybenzoic acid analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Criticali...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 4-Bromo-5-chloro-2-methoxybenzoic acid analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Criticality of the "Right" Standard

In the synthesis of high-value APIs like Prucalopride (a selective 5-HT4 receptor agonist), the intermediate 4-Bromo-5-chloro-2-methoxybenzoic acid (CAS: 1239770-84-3) acts as a pivotal scaffold. Its quality directly dictates the impurity profile of the downstream benzofuran core.

For analytical scientists, the challenge is not just "finding a peak" but ensuring that the reference standard used to quantify that peak is metrologically traceable. A 98% "Area %" reagent is not equivalent to a 98% "w/w" Certified Reference Material (CRM). This guide objectively compares reference standard grades and provides a self-validating protocol for their qualification.

Comparative Analysis: CRM vs. Analytical Standards vs. Reagents

The following table contrasts the three primary tiers of reference materials available for this compound. In drug development, using a lower-tier standard for critical quality attribute (CQA) assessment introduces "silent errors" in potency calculations.

FeaturePrimary CRM (Gold Standard) Secondary/Working Standard Reagent Grade (Research)
Traceability SI-Traceable (NIST/BIPM)Traceable to Primary CRMOften Unknown/Batch-Specific
Purity Assignment Mass Balance (% w/w) (100% - Impurities - Water - Residual Solvents - Inorganic Ash)Assayed Potency (Compared against Primary CRM)Chromatographic Purity (% Area) (Ignores water, salts, and non-UV absorbers)
Uncertainty Explicitly stated (e.g., 99.1% ± 0.3%)Rarely statedNot stated
Water Content Measured (Karl Fischer) & CorrectedMeasured & CorrectedOften ignored (can be 1-5%)
Regioisomer ID Confirmed by 2D-NMR (NOESY/HMBC)Assumed from synthesisAssumed from synthesis
Use Case Method Validation, Release TestingRoutine QC, In-process ChecksEarly R&D, qualitative ID only

Critical Insight: For 4-Bromo-5-chloro-2-methoxybenzoic acid, a "98% Area" reagent grade often contains 0.5–2.0% water and inorganic salts from the hydrolysis step. If you use this as a 100% potency standard, you will overestimate the yield and purity of your production batches by ~2%, potentially causing OOS (Out of Specification) results later.

Technical Deep Dive: The Regioisomer Challenge

The specific substitution pattern (4-Bromo, 5-Chloro) is synthetically difficult to control perfectly. Halogen migration or mis-substitution can lead to the 5-Bromo-4-chloro isomer.

  • Mass Spectrometry (MS): Both isomers have identical molecular weights and very similar fragmentation patterns. MS alone is insufficient for reference standard qualification.

  • NMR Requirement: A valid reference standard must have 2D-NMR data.

    • NOESY: Look for a correlation between the Methoxy protons (OCH₃) and the aromatic proton at position 3. If the Bromo is at position 3 (impurity), this signal changes.

    • Coupling Constants: The para protons (3 and 6) in the correct structure appear as singlets (or weak doublets).

Experimental Protocol: Self-Validating HPLC Method

This protocol is designed to separate the target acid from its likely impurities (des-bromo, des-chloro, and demethylated analogs).

Objective: Quantify 4-Bromo-5-chloro-2-methoxybenzoic acid with >99.9% specificity.

Method Parameters
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid in protonated/neutral form for retention).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Optimized for the benzoic acid chromophore).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Ramp
20.01090Wash
20.19010Re-equilibration
Step-by-Step Workflow
  • System Suitability: Inject the Reference Standard (0.5 mg/mL) 5 times.

    • Requirement: %RSD of peak area ≤ 0.73% (USP limit for API assay).

    • Requirement: Tailing factor < 1.5 (Critical for acidic compounds).

  • Linearity Check: Prepare 5 concentrations (50% to 150% of target).

    • Self-Validation: The correlation coefficient (

      
      ) must be 
      
      
      
      .
  • Sample Analysis: Inject sample and calculate potency using the Mass Balance Purity of the standard, not just the label claim.

Visualization: Reference Standard Qualification Workflow

The following diagram outlines the decision logic for qualifying a new batch of 4-Bromo-5-chloro-2-methoxybenzoic acid as a "Primary Reference Standard."

ReferenceStandardQualification Start Raw Material Receipt (Candidate Standard) ID_Check Structural ID (1H-NMR, MS, IR) Start->ID_Check Decision_ID Structure Confirmed & Isomer Pure? ID_Check->Decision_ID Purity_HPLC Chromatographic Purity (HPLC-UV Area %) Water_Solvent Volatile Impurity Analysis (KF Water + GC-HS Solvents) Purity_HPLC->Water_Solvent Decision_ID->Purity_HPLC Yes Reject Reject / Repurify Decision_ID->Reject No (Isomer detected) ROI Residue on Ignition (Inorganic Impurities) Water_Solvent->ROI Calc_Potency Calculate Mass Balance Potency P = (100 - %Imp - %Water - %Solv - %Ash) ROI->Calc_Potency Final_Decision Potency > 98.0% w/w? Calc_Potency->Final_Decision Release Release as Primary Reference Standard Final_Decision->Release Yes Final_Decision->Reject No

Figure 1: Logic flow for qualifying a Primary Reference Standard using the Mass Balance approach. Note that "Area %" is only one input into the final potency calculation.

References
  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[2] Defines reporting thresholds for impurities in intermediates. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3] [Link]

  • Synix Labs. API Intermediates Product List (SYS-646). [Link]

Sources

Comparative

Publish Comparison Guide: IR Spectroscopy of 4-Bromo-5-chloro-2-methoxybenzoic Acid

Executive Summary 4-Bromo-5-chloro-2-methoxybenzoic acid (CAS: 1239770-84-3) is a critical scaffold in the synthesis of high-affinity pharmacophores, particularly substituted benzamides used in gastroenterology and psych...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-chloro-2-methoxybenzoic acid (CAS: 1239770-84-3) is a critical scaffold in the synthesis of high-affinity pharmacophores, particularly substituted benzamides used in gastroenterology and psychiatry. Its infrared (IR) spectrum is defined by the interplay between the electron-withdrawing halogen substituents and the electron-donating methoxy group on the benzoic acid core.

This guide provides a comparative spectral analysis, distinguishing this compound from its metabolic precursors (e.g., 2-methoxybenzoic acid) and structural analogs. It focuses on the diagnostic utility of the 1,2,4,5-substitution pattern and the spectral congestion in the fingerprint region caused by mixed halogenation.

Part 1: Strategic Context & Sample Preparation

Why This Spectrum Matters

In drug development, this compound often serves as an intermediate where the carboxylic acid is activated (to an acid chloride) or the bromine is displaced (via Buchwald-Hartwig amination). Accurate IR characterization is essential to:

  • Confirm Regiochemistry: Distinguish between the 4-bromo-5-chloro and 5-bromo-4-chloro isomers.

  • Monitor Reaction Progress: Track the disappearance of the O-H stretch during esterification or amidation.

  • Quality Control: Detect hydrolysis of acid chlorides back to the parent acid.

Experimental Workflow: Sample Preparation

The choice of sampling technique significantly alters the resolution of the carbonyl and hydroxyl regions.

SamplePrep Sample Solid Sample (Powder) Choice Select Technique Sample->Choice KBr KBr Pellet (Transmission) Choice->KBr Structural Elucidation ATR ATR (Diamond/ZnSe) (Reflectance) Choice->ATR Routine ID KBr_Res Higher Resolution Sharp C=O bands (Requires dry environment) KBr->KBr_Res ATR_Res Fast Workflow Slight Peak Shift (-2 to -5 cm⁻¹) (Ideal for routine QC) ATR->ATR_Res

Figure 1: Decision matrix for IR sampling. For detailed fingerprinting of halogenated isomers, KBr pellets are recommended to minimize peak broadening.

Part 2: Comparative Spectral Analysis

Zone 1: The Diagnostic Functional Groups (4000 – 1500 cm⁻¹)

This region confirms the identity of the "Benzoic Acid" core. The interplay between the ortho-methoxy group and the carboxylic acid is the defining feature.

Functional GroupWavenumber (cm⁻¹)IntensityComparative Insight
O-H Stretch (Acid) 3300 – 2500Broad, MedDiagnostic: Appears as a broad "hump" centered ~3000 cm⁻¹. vs. Ester Precursor: This band is absent in methyl esters, serving as a primary reaction monitor.
C-H Stretch (Aryl) 3100 – 3000Weak, SharpOften obscured by the O-H broad band.
C-H Stretch (Methoxy) 2980 – 2850WeakDistinct doublet often visible on the shoulder of the O-H band.
C=O Stretch (Acid) 1680 – 1705StrongKey Shift: The electron-withdrawing Cl and Br atoms (inductive effect) shift this frequency higher compared to unsubstituted benzoic acid (~1685 cm⁻¹). Note: In solid state, dimerization lowers this frequency via H-bonding.
Zone 2: The Fingerprint Region (1500 – 600 cm⁻¹)

This region is critical for distinguishing the 4-Bromo-5-chloro substitution pattern from other isomers. The high degree of substitution (tetrasubstituted ring) simplifies the out-of-plane (OOP) bending region but crowds the stretching region.

1. The "Mixed Halogen" Signature (1100 – 600 cm⁻¹)

The presence of both Chlorine and Bromine creates specific bands that are absent in non-halogenated analogs (like o-anisic acid).

  • C-Cl Stretch (Aryl): Typically appears as a distinct band between 1050 – 1090 cm⁻¹ .

  • C-Br Stretch (Aryl): Heavier atom vibration appears at lower frequencies, typically 600 – 700 cm⁻¹ (often near the cutoff of standard ATR crystals).

  • C-O Stretch (Methoxy): A very strong, sharp peak at 1240 – 1260 cm⁻¹ (Aryl-O) and 1020 – 1040 cm⁻¹ (Alkyl-O). Caution: The Alkyl-O band can overlap with C-Cl vibrations.

2. Aromatic Substitution Pattern (800 – 900 cm⁻¹)

The 1,2,4,5-substitution pattern leaves two isolated protons at positions 3 and 6.

  • Isolated H OOP Bending: Look for a medium-intensity band around 860 – 880 cm⁻¹ .

  • differentiation: Ortho-disubstituted rings (like the parent 2-methoxybenzoic acid) show a strong band near 750 cm⁻¹ . The absence of this 750 cm⁻¹ band and appearance of the 870 cm⁻¹ band confirms tetrasubstitution.

Part 3: Comparative Data Summary

The following table contrasts the target molecule with its direct structural analogs to highlight diagnostic shifts.

FeatureTarget: 4-Bromo-5-chloro-2-methoxybenzoic acid Analog: 2-Methoxybenzoic acid Analog: 5-Chloro-2-methoxybenzoic acid
C=O Position ~1695 cm⁻¹ (Shifted up by Cl/Br induction)~1680 cm⁻¹~1690 cm⁻¹
Aryl C-Cl Present (~1080 cm⁻¹) AbsentPresent
Aryl C-Br Present (~650 cm⁻¹) AbsentAbsent
OOP Bending ~870 cm⁻¹ (Isolated H)~750 cm⁻¹ (4 adjacent H)~820 cm⁻¹ (2 adjacent H + 1 isolated)
Spectral Complexity High (Congested 1000-1300 region)MediumMedium

Part 4: Synthesis Monitoring Logic

When synthesizing this compound (e.g., via bromination of 5-chloro-2-methoxybenzoic acid), IR spectroscopy is a rapid "Go/No-Go" tool.

SynthesisMonitor Start Starting Material: 5-Chloro-2-methoxybenzoic acid Reaction Reaction: Bromination (Br2/AcOH) Start->Reaction Product Target Product: 4-Bromo-5-chloro-2-methoxybenzoic acid Reaction->Product Check1 Check 800-900 cm⁻¹ Region Product->Check1 Analyze Obs1 Loss of 820 cm⁻¹ band (Loss of adjacent protons) Check1->Obs1 Obs2 Appearance of 870 cm⁻¹ band (Isolated protons formed) Check1->Obs2

Figure 2: Spectral monitoring logic. The shift in out-of-plane (OOP) bending vibrations confirms the regioselective addition of Bromine at the C4 position.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-methoxy- IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 5-chloro-2-hydroxy- IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd, 2000. (Standard reference for C-Halogen and OOP shifts).

Sources

Validation

Validating the Supply Chain: In-House Synthesis vs. Commercial Procurement of 4-Bromo-5-chloro-2-methoxybenzoic Acid

Executive Summary In the development of high-affinity 5-HT4 receptor agonists and SGLT2 inhibitors, the scaffold 4-Bromo-5-chloro-2-methoxybenzoic acid serves as a critical "linchpin" intermediate. Its orthogonal halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-affinity 5-HT4 receptor agonists and SGLT2 inhibitors, the scaffold 4-Bromo-5-chloro-2-methoxybenzoic acid serves as a critical "linchpin" intermediate. Its orthogonal halogenation pattern (4-Bromo vs. 5-Chloro) allows for highly selective sequential cross-coupling reactions (e.g., Suzuki-Miyaura at C4 followed by Buchwald-Hartwig at C5).

However, commercial sourcing of this intermediate is fraught with risk. Vendors frequently supply material contaminated with regioisomers or de-halogenated impurities (e.g., 5-chloro-2-methoxybenzoic acid) arising from non-selective halogenation or incomplete Sandmeyer reactions.

This guide provides a validated in-house synthesis protocol to establish a "Gold Standard" reference material and a comparative analytical framework to qualify commercial batches.

Part 1: The Synthetic Challenge (In-House "Gold Standard")

To validate commercial sources, one must first possess an authentic reference standard. The most reliable route to 4-Bromo-5-chloro-2-methoxybenzoic acid is not direct bromination of the benzoic acid (which yields poor regioselectivity), but the Sandmeyer transformation of the commercially abundant precursor: 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4).

The Validated Route

Direct bromination of 5-chloro-2-methoxybenzoic acid often leads to mixtures of 3-bromo and 4-bromo isomers due to the competing directing effects of the methoxy (ortho/para) and chloro (ortho/para) groups. The Sandmeyer route guarantees regiochemical fidelity because the nitrogen handle is already fixed at the C4 position.

Mechanistic Workflow (DOT Visualization)

Sandmeyer_Synthesis Start 4-Amino-5-chloro- 2-methoxybenzoic acid Diazonium Diazonium Salt (Intermediate) Start->Diazonium Diazotization Product 4-Bromo-5-chloro- 2-methoxybenzoic acid Diazonium->Product Sandmeyer Substitution Phenol Impurity A: 4-Hydroxy analog (Hydrolysis) Diazonium->Phenol T > 10°C (Water attack) Proto Impurity B: Des-bromo analog (Reduction) Diazonium->Proto Reductive elimination Reagent1 NaNO2, HBr (aq) < 5°C Reagent1->Diazonium Reagent2 CuBr, HBr 60°C Reagent2->Product

Figure 1: Regioselective synthesis via Sandmeyer reaction. Critical control points include temperature management to prevent hydrolysis (Impurity A).

Part 2: Detailed Experimental Protocol

Objective: Synthesize ~10g of high-purity (>98%) reference material.

Materials
  • Precursor: 4-Amino-5-chloro-2-methoxybenzoic acid (20.1 g, 100 mmol).

  • Acid Matrix: 48% Hydrobromic Acid (HBr). Note: Do not use HCl. Using HCl leads to halide scrambling, producing the 4,5-dichloro impurity.

  • Nitrite Source: Sodium Nitrite (NaNO2), 40% aq.[1] solution.

  • Catalyst: Copper(I) Bromide (CuBr).

Step-by-Step Methodology
  • Diazotization (The Cold Step):

    • Charge a 500 mL 3-neck flask with 4-Amino-5-chloro-2-methoxybenzoic acid (20.1 g) and 48% HBr (100 mL).

    • Cool the suspension to 0–5°C using an ice/salt bath. Efficient stirring is vital as the amine salt may be thick.

    • Add NaNO2 solution (7.6 g in 20 mL water) dropwise via addition funnel.

    • Checkpoint: Maintain internal temp < 5°C. Exceeding this causes the diazonium species to react with water, forming the 4-hydroxy impurity (a dead-end for cross-coupling).

    • Stir for 30 mins at 0°C. The solution should become clear/translucent yellow.

  • Sandmeyer Substitution (The Hot Step):

    • In a separate vessel, prepare a solution of CuBr (15.0 g, 1.05 eq) in 48% HBr (50 mL).

    • Transfer the cold diazonium solution slowly into the CuBr solution (which is kept at room temperature or slightly warmed to 40°C).

    • Observation: Vigorous evolution of Nitrogen gas (

      
      ) will occur. Foaming risk—use a large headspace vessel.
      
    • Once addition is complete, heat the mixture to 60–70°C for 1 hour to drive the reaction to completion.

  • Workup & Isolation:

    • Cool to room temperature.[2] The product usually precipitates as a solid.

    • Dilute with water (200 mL). Filter the crude solid.[1]

    • Purification: Recrystallize from Ethanol/Water (80:20).

    • Yield Target: 65–75%.

Part 3: Commercial Validation & Analytical Comparison

When evaluating a commercial vendor (Source B), you must prove they did not use a cheaper, non-selective route.

Comparative Data Table
FeatureIn-House Reference (Gold Standard)Typical Commercial Grade (Risk)Impact on Drug Dev
Purity (HPLC) >99.0%95-97%Lower yields in next step.
Regio-Isomerism Not detectable (Fixed by amine)3-Bromo isomer (1-5%)Critical Failure: Hard to separate downstream.
Halide Scrambling None (HBr used exclusively)4,5-Dichloro analog (<2%)Caused by using HCl/CuCl to save cost.
Appearance Off-white crystalline solidYellow/Brown powderIndicates residual copper or oxidation.
Cost High (Labor intensive)Low (Bulk process)Balance cost vs. purification effort.
Analytical Fingerprinting[3]
1. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: 254 nm.

  • Key Markers:

    • Target (4-Br): RT ~ 12.5 min.

    • Impurity (Des-bromo/5-Cl): RT ~ 9.0 min (more polar).

    • Impurity (3-Br Regioisomer): RT ~ 12.2 min (often a shoulder peak).

2. 1H-NMR Validation (400 MHz, DMSO-d6)

The commercial sample must match the in-house integration exactly.

  • δ 13.0 (br s, 1H): Carboxylic acid (-COOH).

  • δ 7.85 (s, 1H): H-6 (aromatic proton ortho to acid, meta to Cl).

  • δ 7.45 (s, 1H): H-3 (aromatic proton ortho to OMe, meta to Br).

  • δ 3.85 (s, 3H): Methoxy group (-OCH3).[3]

  • Diagnostic: The aromatic protons must be singlets . Any splitting (doublets) indicates the presence of a regioisomer where protons are adjacent (ortho-coupling), proving the batch is rejected.

Part 4: Decision Logic for Procurement

Use this logic flow to determine whether to accept a commercial batch or manufacture in-house.

Decision_Matrix Start Receive Commercial Sample (1g) HPLC Run HPLC (Check Purity) Start->HPLC Check1 Purity > 98%? HPLC->Check1 NMR Run 1H-NMR (Check Regio-isomer) Check2 Aromatic Protons = Singlets? NMR->Check2 Check1->NMR Yes Reject REJECT BATCH Initiate In-House Synthesis Check1->Reject No Check2->Reject No (Doublets found) Accept APPROVE BATCH Proceed to Scale-up Check2->Accept Yes

Figure 2: Quality Control Decision Tree. The NMR step is non-negotiable for detecting regioisomeric contamination.

References

  • Sandmeyer Reaction Mechanism & Scope

    • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-Metal-Catalyzed Synthesis of Aryl Halides. Chemical Reviews, 104(6), 3079–3160.

  • Synthesis of Halogenated Benzoic Acids (Process Scale)

    • Wang, J., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Thieme Connect / Synthesis.

  • Analytical Characterization of Benzoic Acid Derivatives

    • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-amino-5-chloro-2-methoxybenzoic acid.

  • General Protocol for Sandmeyer Bromination

    • Org.[1][4][5][6][7][8][9][10] Synth. 1955, Coll. Vol. 3, 185. o-Chlorobromobenzene. (Classic reference for CuBr preparation).

Sources

Comparative

Definitive Guide: Chromatographic Separation of Halogenated Benzoic Acid Isomers

Executive Summary The separation of halogenated benzoic acid isomers (ortho-, meta-, and para- substituted) represents a classic challenge in pharmaceutical intermediate analysis. While these isomers share identical mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of halogenated benzoic acid isomers (ortho-, meta-, and para- substituted) represents a classic challenge in pharmaceutical intermediate analysis. While these isomers share identical molecular weights and similar hydrophobicities, their distinct biological activities and toxicological profiles demand baseline resolution.

Standard C18 (octadecylsilane) stationary phases often fail to resolve these critical pairs—particularly the meta- and para- isomers—due to a reliance solely on hydrophobic discrimination. This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases.

Key Finding: For halogenated aromatics, PFP (Pentafluorophenyl) phases demonstrate superior selectivity compared to C18 and Phenyl-Hexyl, primarily driven by specific


 and electrostatic interactions that exploit the electron-withdrawing nature of the halogen substituents.

Mechanistic Insight: The Separation Challenge

To optimize separation, one must understand the underlying molecular interactions. Halogenated benzoic acids (HBAs) present two primary variables: the acidic carboxyl group and the halogenated aromatic ring.

The pH Criticality

The pKa of mono-substituted halogenated benzoic acids typically ranges from 2.8 to 4.0 .

  • Protocol Rule: The mobile phase pH must be maintained at pH ≤ 2.5 (typically 0.1% Formic or Phosphoric acid).

  • Causality: At pH > pKa, the acids ionize (

    
    ), becoming highly polar and eluting near the void volume (k' ≈ 0) with poor peak shape. Suppression of ionization (
    
    
    
    ) is non-negotiable for retention on RP phases.
Selectivity Mechanisms
  • Hydrophobicity (C18): Separates based on the "greasiness" of the molecule. Since m- and p- isomers often have nearly identical logP values, C18 columns frequently show co-elution.

  • 
     Interactions (Phenyl-Hexyl):  The stationary phase acts as a 
    
    
    
    -electron donor/acceptor. It offers better selectivity for aromatics but can still struggle if the electron density distribution between isomers is similar.
  • Electrostatic & Shape Selectivity (PFP): The fluorine atoms on the PFP ring are highly electronegative, creating a localized electron-deficient cavity. This allows for:

    • Charge Transfer: Interaction with electron-rich regions of the analyte.

    • Dipole-Dipole: Strong interaction with the C-X (carbon-halogen) dipole.

    • Shape Selectivity: Rigid planar structure discriminates steric differences between ortho (sterically hindered) and para (linear) isomers.

Comparative Analysis: Stationary Phase Performance

The following table summarizes the performance of major column chemistries for the separation of Chlorobenzoic Acid (CBA) and Bromobenzoic Acid (BBA) isomers.

FeatureC18 (General Purpose) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic InteractionHydrophobic +

Hydrophobic +

+ Dipole + Shape
Isomer Resolution Poor (m- and p- often co-elute)ModerateExcellent (Baseline for o, m, p)
Retention Order Driven by hydrophobicityDriven by aromaticityDriven by electronic density & shape
Mobile Phase Pref. Acetonitrile or MethanolMethanol (enhances

)
Methanol (enhances

)
Rec.[1] Application General screeningNon-halogenated aromaticsHalogenated isomers , Nitro-aromatics
Data Synthesis

Experimental comparisons indicate that while C18 columns can separate the ortho- isomer (due to the "ortho effect" on pKa and intramolecular hydrogen bonding), the meta- and para- pair requires the electronic discrimination provided by PFP phases.

Technical Insight: Using Methanol instead of Acetonitrile on Phenyl and PFP columns significantly enhances resolution. Acetonitrile's


-electrons can compete with the analyte for stationary phase sites, dampening the selective 

mechanism.

Visualizing the Separation Logic

The following diagram illustrates the decision pathway and interaction mechanisms for selecting the optimal column.

SeparationLogic Start Analyte: Halogenated Benzoic Acid Isomers CheckPH Step 1: Adjust pH < 2.5 (Suppress Ionization) Start->CheckPH ChooseCol Step 2: Select Stationary Phase CheckPH->ChooseCol C18 C18 Column ChooseCol->C18 Phenyl Phenyl-Hexyl ChooseCol->Phenyl PFP PFP (Pentafluorophenyl) ChooseCol->PFP MechC18 Mechanism: Hydrophobicity Only C18->MechC18 MechPhenyl Mechanism: Hydrophobicity + Pi-Pi Phenyl->MechPhenyl MechPFP Mechanism: Dipole-Dipole + Shape Selectivity (High Resolution) PFP->MechPFP ResultC18 Result: Co-elution of m- and p- MechC18->ResultC18 ResultPFP Result: Baseline Separation (Rs > 2.0) MechPFP->ResultPFP

Caption: Decision matrix for separating halogenated isomers. PFP is the preferred path for baseline resolution.

Validated Experimental Protocol

This protocol is designed as a self-validating system. It prioritizes the PFP chemistry identified as optimal in the comparative analysis.

Method: Separation of Fluorobenzoic/Chlorobenzoic Acid Isomers

System Suitability Requirement: Resolution (


) between critical pair (m- and p-) must be > 1.5.
1. Chromatographic Conditions
  • Column: Fluorophenyl (PFP) Core-Shell, 2.7 µm, 100 x 4.6 mm (e.g., Agilent Poroshell 120 PFP or Phenomenex Kinetex PFP).

    • Rationale: Core-shell particles provide high efficiency at lower backpressures; PFP provides necessary selectivity.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

    • Rationale: Methanol is chosen over Acetonitrile to maximize

      
       interactions between the solute and the fluorinated ring.
      
  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: UV @ 230 nm (or 254 nm).

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.025Initial Hold
1.025Isocratic dwell
10.065Linear Ramp
10.195Wash
12.095Wash Hold
12.125Re-equilibration
15.025End
3. Sample Preparation
  • Diluent: 50:50 Water:Methanol.[1]

  • Concentration: 0.1 mg/mL for each isomer.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb acidic compounds).

Advanced Troubleshooting: Why Separations Fail

If the protocol above does not yield baseline separation, consider the following thermodynamic factors:

Troubleshooting Problem Poor Resolution Cause1 Wrong Organic Modifier Problem->Cause1 Cause2 pH Drift Problem->Cause2 Cause3 Dewetting Problem->Cause3 Fix1 Switch ACN -> MeOH (Boosts Pi-Pi) Cause1->Fix1 Fix2 Ensure pH < 2.5 (Keep analyte neutral) Cause2->Fix2 Fix3 Use Polar-Embedded if 100% Aqueous needed Cause3->Fix3

Caption: Troubleshooting logic flow for optimizing isomeric separations.

Alternative: Supercritical Fluid Chromatography (SFC)

For high-throughput environments, SFC using 2-Ethylpyridine or Torus 2-PIC columns is a validated alternative. SFC utilizes supercritical CO2, which offers orthogonal selectivity to aqueous RP-HPLC and can often resolve all isomers in under 3 minutes due to high diffusivity.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Chromatography Online. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

Sources

Validation

Elemental analysis benchmarks for 4-Bromo-5-chloro-2-methoxybenzoic acid

Executive Summary & Molecule Profile 4-Bromo-5-chloro-2-methoxybenzoic acid represents a challenging class of pharmaceutical intermediates: poly-halogenated aromatic acids. Accurate elemental analysis (EA) for this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Bromo-5-chloro-2-methoxybenzoic acid represents a challenging class of pharmaceutical intermediates: poly-halogenated aromatic acids. Accurate elemental analysis (EA) for this compound is critical for establishing bulk purity in drug development, yet it is prone to significant error due to the "Halogen Effect"—the tendency of Bromine and Chlorine to interfere with standard combustion oxidation and detection.

This guide objectively compares three analytical methodologies, establishing a validated benchmark for researchers synthesizing this scaffold.

Target Molecule Profile
PropertyValue
Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
Structure Class Poly-halogenated Benzoic Acid
Theoretical %C 36.19%
Theoretical %H 2.28%
Theoretical %N 0.00% (Trace detection indicates contamination)
Theoretical %Halogen Br: 30.10%

The Benchmark: Comparative Performance Data

The following data illustrates the performance of three common analytical techniques. Note the failure mode of standard combustion when specific additives are not employed.

Table 1: Method Performance Comparison
MetricMethod A: Standard Automated CHNS Method B: Optimized Combustion (WO₃ Additive) Method C: Oxygen Flask (Schöniger) + IC
Principle Dynamic Flash Combustion (950°C)Flash Combustion + Tungsten TrioxideClosed Flask Combustion + Ion Chromatography
Carbon Accuracy Poor (-0.8% to -1.5% bias)High (± 0.25%)N/A (Halogen specific)
Halogen Recovery Not MeasuredN/A (Trapped)Excellent (± 0.3%)
Interference Halogens form volatile ash, trapping CarbonWO₃ prevents C-trapping; Ag wool removes HalogensNone (Matrix is destroyed)
Sample Req. 1–3 mg1–3 mg10–20 mg
Throughput High (5 mins/sample)High (6 mins/sample)Low (45 mins/sample)
Verdict Avoid for final purityRecommended for C/H purityGold Standard for Br/Cl content

Critical Insight: Standard CHNS analysis often yields low Carbon results for this molecule because alkali/alkaline earth metals (if present as salts) or the halogens themselves can form stable carbides or volatile halides that escape detection or coat the catalyst.

Technical Deep Dive: Methodological Causality

The "Halogen Effect" in Combustion Analysis

When 4-Bromo-5-chloro-2-methoxybenzoic acid is combusted, the Bromine and Chlorine atoms do not simply disappear. In a standard system:

  • Incomplete Oxidation: Halogens act as free-radical scavengers (flame retardants), locally suppressing the oxidation of Carbon.

  • Interference: Free Chlorine (

    
    ) and Bromine (
    
    
    
    ) gases can pass through the reduction tube and be misread by Thermal Conductivity Detectors (TCD) or saturate the water traps.
Why Method B (Optimized) Works

To validate the purity of this compound via CHN, you must use a combustion aid.

  • Tungsten Trioxide (

    
    ):  When added to the sample capsule, 
    
    
    
    acts as an oxygen donor and flux. It prevents the encapsulation of carbon in inorganic ash and ensures "flash" conditions even in the presence of flame-retarding halogens.
  • Silver Wool/Gauze: Placed at the exit of the combustion tube, heated Silver reacts with

    
     and 
    
    
    
    to form solid
    
    
    and
    
    
    , effectively scrubbing them from the gas stream before they reach the detector [1].

Validated Experimental Protocols

Protocol A: Optimized Automated CHN (Recommended for Purity)

Objective: Accurate %C and %H determination.

Reagents & Equipment:

  • Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart.

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder (High Purity).
    
  • Capsules: Tin (Sn) capsules (Tin aids combustion via exothermic oxidation).

Step-by-Step Workflow:

  • System Suitability: Run a standard of 1-Chloro-2,4-dinitrobenzene (C₆H₃ClN₂O₄). Acceptance criteria: C ± 0.3% of theoretical.[1]

  • Weighing: Accurately weigh 1.5 – 2.5 mg of 4-Bromo-5-chloro-2-methoxybenzoic acid into a tared Tin capsule.

  • Additive Application: Add ~5 mg of

    
     directly over the sample in the capsule.
    
  • Folding: Hermetically seal the capsule, ensuring no air pockets.

  • Combustion Parameters:

    • Furnace Temp: 980°C.

    • Oxygen Boost: 2 seconds (ensure excess

      
       to overcome halogen suppression).
      
  • Analysis: Run in triplicate.

Protocol B: Oxygen Flask Combustion (Schöniger)

Objective: Accurate %Br and %Cl determination.

Step-by-Step Workflow:

  • Preparation: Wrap 10 mg of sample in ashless filter paper.

  • Combustion: Place in a platinum basket within a thick-walled Erlenmeyer flask filled with 100% Oxygen and absorbing solution (10 mL 0.1M NaOH + 3 drops

    
    ).
    
  • Ignition: Ignite remotely. Allow to stand for 30 mins (with shaking) to absorb gases.

  • Quantification:

    • For Chlorine: Potentiometric titration with

      
      .[2]
      
    • For Bromine/Chlorine Mix: Ion Chromatography (IC) using a carbonate/bicarbonate eluent [2].[3]

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and chemical pathways for analyzing poly-halogenated acids.

AnalyticalWorkflow Sample Sample: 4-Bromo-5-chloro-2-methoxybenzoic acid Decision Primary Analytical Goal? Sample->Decision Path_Purity Bulk Purity (%C, %H) Decision->Path_Purity Check Formula Path_Halogen Halogen Content (%Br, %Cl) Decision->Path_Halogen Check Substitution Std_Combustion Standard Combustion (No Additives) Path_Purity->Std_Combustion Common Error Opt_Combustion Optimized Combustion (Sn Capsule + WO3 + Ag Trap) Path_Purity->Opt_Combustion Recommended Flask_Combustion Oxygen Flask (Schöniger) Combustion Path_Halogen->Flask_Combustion Result_Fail FAILURE: Low %C (Ash Trapping) Detector Interference Std_Combustion->Result_Fail Result_Pass_CH SUCCESS: Accurate %C, %H (Halogens scrubbed) Opt_Combustion->Result_Pass_CH Result_Pass_Hal SUCCESS: Quantitative Halides (via Titration/IC) Flask_Combustion->Result_Pass_Hal

Caption: Decision matrix for analyzing poly-halogenated benzoic acids. Green paths indicate validated workflows; Red indicates common failure modes.

Troubleshooting & Interpretation

If your results deviate from the theoretical values calculated in Section 1, consult this diagnostic table:

SymptomProbable CauseCorrective Action
Low %C (>0.4% deviation) Incomplete combustion due to Halogen flame retardation.Add

or increase Oxygen boost time.
High %N (should be 0%) Atmospheric leak or incomplete reduction of Nitrogen oxides.Check He/O₂ seals; Replace reduction copper.
Drifting Baseline Halogen breakthrough saturating the traps.Replace Silver (Ag) wool scrubber immediately.
Inconsistent Weights Hygroscopicity of the carboxylic acid.Dry sample at 40°C under vacuum for 2 hours pre-analysis.

References

  • PerkinElmer. (2015). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.

  • Thermo Fisher Scientific. (2021).[4] Determination of Chlorine, Bromine, and Sulfur in Polyethylene Materials Using Combustion Ion Chromatography.[3][4] Application Note 72349.[4]

  • ASTM International. (2018). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.

  • PubChem. (2025). Compound Summary: 5-bromo-4-chloro-2-methoxybenzoic acid (Isomer Reference).

Sources

Comparative

Comparative Study: 4-Bromo-5-chloro-2-methoxybenzoic Acid vs. Traditional Analogs in SAR Exploration

Executive Summary: The Case for Divergent Scaffolds In the development of benzamide-based gastroprokinetic agents (e.g., Cisapride, Prucalopride analogs), 4-Amino-5-chloro-2-methoxybenzoic acid has long been the industry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Divergent Scaffolds

In the development of benzamide-based gastroprokinetic agents (e.g., Cisapride, Prucalopride analogs), 4-Amino-5-chloro-2-methoxybenzoic acid has long been the industry standard starting material. However, for Research & Development (R&D) and Structure-Activity Relationship (SAR) profiling, this "fixed" amino precursor limits chemical space exploration.

This guide evaluates 4-Bromo-5-chloro-2-methoxybenzoic acid as a superior "divergent scaffold." While the 4-Amino analog dictates a specific nitrogen attachment, the 4-Bromo analog allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura), enabling the rapid generation of diverse libraries (C-N, C-C, and C-O bonds) essential for optimizing potency and metabolic stability.

Structural & Electronic Profiling

To understand the reactivity differences, we must compare the physicochemical profiles of the target scaffold against its primary alternatives.

Table 1: Physicochemical Comparison of Key Intermediates[1]
FeatureTarget Scaffold (4-Bromo)Standard Precursor (4-Amino)High-Reactivity Analog (4-Iodo)
Structure 4-Bromo-5-chloro-2-methoxybenzoic acid 4-Amino-5-chloro-2-methoxybenzoic acid 4-Iodo-5-chloro-2-methoxybenzoic acid
Primary Utility Divergent Library Synthesis (SAR)GMP Manufacturing (Fixed Route)Difficult Couplings / Radiochemistry
LogP (Calc) ~2.8 (Lipophilic)~1.6 (Moderate)~3.1 (High Lipophilicity)
Electronic Nature Electron-Deficient (Electrophile)Electron-Rich (Nucleophile)Electron-Deficient (Electrophile)
Key Reactivity Oxidative Addition (Pd-Catalysis)Amide Coupling / Nucleophilic AttackRapid Oxidative Addition
Stability High (Shelf-stable solid)Moderate (Oxidation prone)Low (Light sensitive)
Cost Efficiency ModerateHigh (Commodity Chemical)Low (Expensive)
Mechanistic Insight: The "Ortho-Methoxy" Effect

Both analogs possess a methoxy group at the ortho position (C2).

  • In the 4-Amino analog: The C2-OMe creates a hydrogen-bond acceptor site, often engaging with the C4-amine protons. This locks the conformation but reduces the nucleophilicity of the amine, making subsequent alkylations sluggish.

  • In the 4-Bromo analog: The C2-OMe provides steric bulk that prevents catalyst aggregation during coupling, but it also requires specific ligand choices (e.g., Xantphos, BINAP) to facilitate oxidative addition at the crowded C4-Br bond.

Performance Analysis: Synthetic Utility

The true value of the 4-Bromo analog lies in its ability to access chemical space inaccessible to the 4-Amino analog.

Workflow Visualization: Divergent vs. Linear Synthesis

The following diagram illustrates how the 4-Bromo scaffold enables parallel synthesis of multiple drug classes, whereas the 4-Amino scaffold is linear and restrictive.

G Start_Amino 4-Amino Precursor (Standard) Start_Bromo 4-Bromo Scaffold (Target) Start_Amino->Start_Bromo Switching Scaffold Expands Scope Step_Amino Amide Coupling Start_Amino->Step_Amino Step_Buchwald Buchwald-Hartwig (C-N Coupling) Start_Bromo->Step_Buchwald Step_Suzuki Suzuki-Miyaura (C-C Coupling) Start_Bromo->Step_Suzuki Step_Sonogashira Sonogashira (C-C Alkyne) Start_Bromo->Step_Sonogashira Prod_Amino Benzamide (Fixed NH2) Step_Amino->Prod_Amino Prod_Div1 N-Aryl/Alkyl Analogs Step_Buchwald->Prod_Div1 Prod_Div2 Biaryl Analogs Step_Suzuki->Prod_Div2 Prod_Div3 Alkyne Linkers Step_Sonogashira->Prod_Div3

Figure 1: Comparison of the linear synthesis restricted by the 4-Amino precursor versus the divergent library generation enabled by the 4-Bromo scaffold.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol demonstrates the conversion of the 4-Bromo analog into a complex 5-HT4 agonist precursor. This reaction is chemically impossible with the 4-Amino starting material.

Objective: Coupling of Methyl 4-bromo-5-chloro-2-methoxybenzoate with 1-(piperidin-4-ylmethyl)amine.

Reagents & System
  • Substrate: Methyl 4-bromo-5-chloro-2-methoxybenzoate (1.0 equiv)

  • Amine Partner: 4-(Aminomethyl)piperidine derivative (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) – Critical for stabilizing Pd in the presence of the ortho-methoxy group.

  • Base: Cs₂CO₃ (2.0 equiv) – Preferred over NaOtBu to prevent ester hydrolysis.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the Bromo-benzoate (1.0 mmol, 279 mg), Pd(OAc)₂ (11 mg), Xantphos (58 mg), and Cs₂CO₃ (650 mg).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Degas the solvent by sparging with Argon for 10 minutes prior to addition.

  • Amine Addition: Add the piperidine amine (1.2 mmol) via syringe.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS. The starting bromide (Rt = ~4.5 min) should disappear, replaced by the aminated product (Rt = ~3.2 min).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 75–85% (Isolated). Note: If using the free acid instead of the ester, an extra equivalent of base is required, and solubility may decrease. Esterification prior to coupling is recommended.

Mechanism of Action (Catalytic Cycle)

Understanding the specific challenge of the 4-Bromo-5-chloro-2-methoxy system is vital. The ortho-methoxy group creates steric hindrance that slows the oxidative addition step.

ReactionMechanism cluster_steric Steric Challenge Pd0 Pd(0)-Xantphos Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 4-Bromo Substrate PdII_Ar Pd(II)-Aryl-Br Complex OxAdd->PdII_Ar LigEx Amine Coordination & Base Deprotonation PdII_Ar->LigEx + Amine / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Pd0 Regeneration Product Final Coupled Benzamide Precursor RedElim->Product

Figure 2: Catalytic cycle highlighting the Oxidative Addition step, which is sterically encumbered by the C2-Methoxy group, necessitating the use of wide bite-angle ligands like Xantphos.

References

  • Sonda, S., et al. (2004).[1] "Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists." Bioorganic & Medicinal Chemistry, 12(10), 2737-2747.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society, 116(13), 5969–5970.

  • BenchChem Technical Support. (2025). "A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid and Analogs." BenchChem Application Notes.

Sources

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